2-Amino-2-deoxy-D-[1-13C]glucose hydrochloride
Description
BenchChem offers high-quality 2-Amino-2-deoxy-D-[1-13C]glucose hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-2-deoxy-D-[1-13C]glucose hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxy(113C)hexanal;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4+,5+,6+;/m0./s1/i1+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOJBBMQJBVCMW-MGYMDGOHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)N)O)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H]([13CH]=O)N)O)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Tracing Cellular Fates: A Comparative Guide to [1-¹³C]Glucose and [1-¹³C]Glucosamine Isotope Labeling
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Stable isotope tracing has become an indispensable tool in metabolic research, providing unparalleled insights into the dynamic wiring of cellular biochemistry.[1] By introducing molecules with heavy isotopes, such as Carbon-13 (¹³C), researchers can follow the journey of specific atoms through complex metabolic networks. This guide provides a detailed technical comparison of two structurally similar but metabolically distinct tracers: [1-¹³C]glucose and [1-¹³C]glucosamine. While both are hexoses labeled at the first carbon position, their entry points and subsequent metabolic fates diverge significantly, allowing for the interrogation of fundamentally different aspects of cellular metabolism. This document will explore the core principles of their application, explain the causality behind experimental choices, provide detailed protocols, and offer a framework for data interpretation to empower researchers in designing and executing robust metabolic flux experiments.
The Foundation: Principles of Stable Isotope Tracing
Stable isotope tracing is a powerful analytical technique used to elucidate metabolic pathways and quantify reaction rates, known as fluxes.[2] The process involves replacing a standard growth medium substrate with one containing a stable (non-radioactive) heavy isotope, such as ¹³C, ¹⁵N, or ²H.[1] As cells metabolize this labeled substrate, the heavy isotope is incorporated into downstream metabolites. By using high-resolution analytical platforms like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can detect and quantify the mass shift caused by the heavy isotope.[3][4] This allows for the precise tracking of the labeled atom's journey, revealing the activity of specific metabolic pathways.[5] The choice of tracer is paramount and must be tailored to the specific biological question being investigated.[1]
The Workhorse of Central Carbon Metabolism: [1-¹³C]Glucose
[1-¹³C]glucose is a specifically labeled tracer where the ¹³C isotope is located exclusively at the first carbon position of the glucose molecule. This specific labeling is not arbitrary; it is strategically designed to probe the flux through two major intersecting pathways of glucose catabolism: Glycolysis and the Pentose Phosphate Pathway (PPP).
Metabolic Fate and Pathway Interrogation
Upon entering the cell and being phosphorylated to glucose-6-phosphate (G6P), [1-¹³C]G6P stands at a critical metabolic juncture.
-
The Pentose Phosphate Pathway (PPP): If G6P enters the oxidative branch of the PPP, the very first enzymatic step, catalyzed by glucose-6-phosphate dehydrogenase (G6PDH), involves the decarboxylation of the C1 carbon.[6] This results in the release of the labeled carbon as ¹³CO₂.[7] Consequently, the resulting five-carbon sugar, ribulose-5-phosphate, and all subsequent PPP-derived metabolites (like ribose for nucleotide synthesis) will be unlabeled. This loss of the ¹³C label is a direct and measurable indicator of oxidative PPP activity.[8]
-
Glycolysis: If G6P proceeds down the glycolytic pathway, the ¹³C label at the C1 position is conserved. Through a series of enzymatic reactions, the six-carbon fructose-1,6-bisphosphate is cleaved into two three-carbon molecules. The original C1 of glucose becomes the C3 of both glyceraldehyde-3-phosphate and dihydroxyacetone phosphate, and ultimately, the C3 of pyruvate and lactate.[9] Detecting a ¹³C label at the C3 position of these metabolites (creating an M+1 isotopologue) is a clear indication of glycolytic flux.[10]
Diagram: Metabolic Fate of [1-¹³C]Glucose
Caption: Metabolic fate of [1-¹³C]Glucose in central carbon metabolism.
The Specialist Tracer for Glycosylation: [1-¹³C]Glucosamine
Glucosamine (GlcN) is an amino sugar that serves as a precursor for the synthesis of complex macromolecules like glycoproteins and glycolipids.[11] [1-¹³C]Glucosamine provides a direct method to probe the Hexosamine Biosynthetic Pathway (HBP) and subsequent glycosylation events, largely bypassing the complexities of central carbon metabolism.
Metabolic Fate and Pathway Interrogation
Unlike glucose, glucosamine's primary metabolic entry point is not glycolysis.
-
The Hexosamine Biosynthetic Pathway (HBP): Exogenously supplied glucosamine enters the cell and is phosphorylated by hexokinase to form [1-¹³C]glucosamine-6-phosphate.[12] This is a critical step because it bypasses the first and rate-limiting enzyme of the de novo HBP, Glutamine:Fructose-6-Phosphate Amidotransferase (GFAT).[13][14] Therefore, using [1-¹³C]glucosamine specifically traces the HBP's "salvage" component. From glucosamine-6-phosphate, the ¹³C label is retained through subsequent enzymatic steps to form UDP-N-acetyl-[1-¹³C]glucosamine (UDP-GlcNAc), the activated sugar nucleotide essential for glycosylation.[15] The appearance of ¹³C in UDP-GlcNAc, and subsequently in the glycan portions of proteins, provides a direct readout of HBP salvage activity and the rate of protein glycosylation.[16]
-
Entry into Glycolysis: The potential for glucosamine-6-phosphate to be deaminated and isomerized to fructose-6-phosphate, thereby entering glycolysis, is generally considered to be very low in most cell types.[17] This metabolic isolation is a key advantage, as it ensures that the vast majority of the tracer reports on HBP activity without significant confounding signals from glycolysis.[13]
Diagram: Metabolic Fate of [1-¹³C]Glucosamine
Caption: Metabolic fate of [1-¹³C]Glucosamine in the Hexosamine Biosynthetic Pathway.
Head-to-Head Comparison: Choosing the Right Tool for the Job
The decision to use [1-¹³C]glucose versus [1-¹³C]glucosamine hinges entirely on the biological question at hand. Their metabolic fates are distinct, making them complementary rather than interchangeable tools.
| Feature | [1-¹³C]Glucose | [1-¹³C]Glucosamine |
| Primary Pathway(s) Traced | Pentose Phosphate Pathway (PPP), Glycolysis, TCA Cycle.[9][18] | Hexosamine Biosynthetic Pathway (HBP) - Salvage.[11] |
| Key Labeled Metabolites | [3-¹³C]Pyruvate, [3-¹³C]Lactate, [2-¹³C]Acetyl-CoA, TCA intermediates.[10][19] | [1-¹³C]Glucosamine-6-P, UDP-N-acetyl-[1-¹³C]glucosamine, ¹³C-Glycans.[13][16] |
| Fate of the ¹³C Label | Lost as ¹³CO₂ in PPP; retained in Glycolysis/TCA Cycle.[7] | Retained through HBP and incorporated into macromolecules.[20] |
| Core Research Question | What is the relative flux through glycolysis vs. the PPP? How is glucose fueling the TCA cycle?[8][21] | What is the rate of HBP salvage and subsequent protein glycosylation?[11] |
| Causality of Choice | Chosen to quantify the split ratio between anabolic (PPP) and catabolic (glycolysis) glucose fates.[22] | Chosen to specifically interrogate protein modification pathways, bypassing de novo synthesis from glucose.[13] |
Experimental Design and Protocols
A successful stable isotope tracing experiment requires meticulous planning from start to finish.[1] The following provides a generalized workflow and a specific protocol for cell culture-based labeling.
General Experimental Workflow
Caption: A generalized workflow for stable isotope tracing experiments in cell culture.
Protocol: ¹³C Labeling in Adherent Cell Culture
This protocol provides a self-validating framework for tracing either [1-¹³C]glucose or [1-¹³C]glucosamine.
Materials:
-
Adherent cells of interest (e.g., A549, HeLa)
-
Standard cell culture medium (e.g., DMEM), plates, and incubator
-
Custom-made basal medium lacking glucose and/or glutamine
-
Sterile stocks of ¹²C-glucose, ¹²C-glucosamine, and the chosen ¹³C tracer ([1-¹³C]glucose or [1-¹³C]glucosamine)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Extraction Solvent: 80% Methanol (LC-MS grade), pre-chilled to -80°C
-
Liquid Nitrogen or Dry Ice/Ethanol bath
-
Cell scraper
Procedure:
-
Cell Seeding & Growth:
-
Seed cells in 6-well plates at a density that will achieve ~80% confluency on the day of the experiment. Culture under standard conditions.
-
Causality: Using consistent confluency minimizes variability in cell number and metabolic state between replicates.
-
-
Preparation of Labeling Medium:
-
On the day of the experiment, prepare the labeling medium. For a typical experiment, use custom DMEM lacking glucose.
-
Reconstitute with dFBS (to minimize interference from unlabeled small molecules in standard FBS) and other necessary components (e.g., glutamine, pyruvate).
-
Add the ¹³C tracer to the desired final concentration (e.g., 10 mM [1-¹³C]glucose).
-
Trustworthiness: Preparing medium fresh and using dialyzed serum ensures a defined and consistent source of the labeled substrate.
-
-
Initiation of Labeling:
-
Aspirate the standard growth medium from the cell culture plates.
-
Gently wash the cells once with pre-warmed PBS to remove residual unlabeled medium.
-
Aspirate the PBS and immediately add the pre-warmed ¹³C-labeling medium.
-
Return the plates to the incubator for the desired labeling period (e.g., from minutes for fast turnover pools to 24 hours for isotopic steady-state).
-
Causality: The PBS wash is a critical step to maximize the enrichment of the intracellular pools with the ¹³C tracer.
-
-
Metabolic Quenching and Extraction:
-
To end the experiment, remove the plates from the incubator and work quickly on a cold surface (e.g., a metal block on dry ice).
-
Aspirate the labeling medium.
-
Immediately place the plate on liquid nitrogen for ~10 seconds to flash-freeze the cells and quench all enzymatic activity.
-
Causality: Rapid quenching is essential to halt metabolism and preserve the in-vivo labeling state of metabolites. Slow processing can lead to artifactual changes in metabolite levels and labeling patterns.
-
Add 1 mL of pre-chilled (-80°C) 80% methanol to each well.
-
Incubate the plates at -80°C for at least 20 minutes to allow for cell lysis and protein precipitation.
-
Scrape the frozen cell lysate/methanol mixture into a microcentrifuge tube.
-
-
Sample Processing for Analysis:
-
Centrifuge the tubes at high speed (e.g., >15,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated protein.
-
Carefully transfer the supernatant, which contains the soluble metabolites, to a new tube.
-
Dry the metabolite extract completely using a vacuum concentrator (SpeedVac) or nitrogen evaporator.
-
The dried pellet can be stored at -80°C or reconstituted in an appropriate solvent for LC-MS or NMR analysis.[23]
-
Trustworthiness: This two-step extraction/clarification process ensures a clean sample for sensitive downstream analysis, preventing contamination from proteins and lipids that can interfere with mass spectrometry.[24]
-
Conclusion and Future Directions
The choice between [1-¹³C]glucose and [1-¹³C]glucosamine is a prime example of how tracer selection dictates the experimental outcome in metabolic research. [1-¹³C]glucose offers a window into the core energy-producing and biosynthetic pathways of central carbon metabolism, enabling the quantification of flux through glycolysis and the PPP.[22] In contrast, [1-¹³C]glucosamine provides a targeted, specialist tool to investigate the HBP salvage pathway and the downstream processes of protein glycosylation, which are increasingly recognized as critical regulators of cell signaling, protein function, and disease states like cancer.[11][25] By understanding the distinct metabolic journey of each tracer, researchers can move beyond static metabolomic snapshots and build a dynamic, functional understanding of the cellular metabolic network.
References
- Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Str
- Tracking the Fate of 13C-Labeled Energy Sources Glucose and Glutamine in Cancer Cells and Mouse Tumors.
- The entry of [1-13C]glucose into biochemical pathways reveals a complex compartmentation and metabolite trafficking between glia and neurons: a study by 13C-NMR spectroscopy. PubMed.
- The Fate of Oral Glucosamine Traced by 13C Labeling in the Dog. PMC.
- Tracking of 13 C atoms from 13 C 6-glucose to 13 C-lactate through...
- 13C tracing of glucose and glutamine metabolism that delineates the production and/or labeling patterns of pentoses, reducing and energy equivalents, and CO2 for FH null and restored cells. Figshare.
- N-Acetyl-D-glucosamine-13C. Benchchem.
- Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. PMC.
- Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose. PMC - NIH.
- Exploiting high-resolution mass spectrometry for targeted metabolite quantification and 13 C-labeling metabolism analysis. WashU Medicine Research Profiles.
- A) Principles of metabolic network analysis with [1-13C] glucose. The...
- Compartmentalized Cerebral Metabolism of [1,6-13C]Glucose Determined by in vivo13C NMR Spectroscopy
- An overview of methods using 13C for improved compound identification in metabolomics and n
- The Fate of Glucose during the Period of Decreased Metabolism after Fluid Percussion Injury: A 13C NMR Study. ProQuest.
- 13C-Labeled Gluconate Tracing as a Direct and Accurate Method for Determining the Pentose Phosphate Pathway Split Ratio in Penicillium chrysogenum. ASM Journals.
- The Hexosamine Biosynthesis Pathway: Regul
- Stable Isotope Tracers for Metabolic Pathway Analysis.
- 13C Metabolic Flux Analysis. Institute of Molecular Systems Biology.
- Gas Chromatography–Mass Spectrometry-Based 13 C-Labeling Studies in Plant Metabolomics.
- Probing the Hexosamine Biosynthetic Pathway in Human Tumor Cells by Multitargeted Tandem Mass Spectrometry. ACS Chemical Biology.
- Stable Isotope Tracing Experiments Using LC-MS. Utrecht University - UU Research Portal.
- Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. PMC.
- Probing Hepatic Glucose Metabolism via 13 C NMR Spectroscopy in Perfused Livers—Applic
- 13C-labeled glucose for 13C-MFA.
- Metabolism of [U-13C]glucose in Human Brain Tumors In Vivo. PMC - NIH.
- Metabolic Flux Analysis and In Vivo Isotope Tracing.
- Exogenous detection of 13C-glucose metabolism in tumor and diet-induced obesity models. Frontiers.
- 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers.
- The hexosamine biosynthetic pathway couples growth factor-induced glutamine uptake to glucose metabolism. PMC.
- A guide to 13C metabolic flux analysis for the cancer biologist. PMC - NIH.
- Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants. Frontiers.
- Optimized [1-13C]glucose infusion protocol for 13C magnetic resonance spectroscopy at 3 Tesla of human brain glucose metabolism under euglycemic and hypoglycemic conditions. PMC.
- The hexosamine biosynthetic pathway. Glucose enters the cell and...
- (13)C-based metabolic flux analysis. PubMed.
- Isotope Tracer Methodologies for Metabolic Clinical Trials. ProSciento.
- 13C Metabolic Flux Analysis Indicates Endothelial Cells Attenuate Metabolic Perturbations by Modul
- 13C MRS and LC–MS Flux Analysis of Tumor Intermediary Metabolism. Frontiers.
- Effect of glucosamine on A) glucose; B) pyruvate; C) lactate and D)...
- Metabolomics and 13C Labelled Glucose Tracing to Identify Carbon Incorporation into Aberrant Cell Membrane Glycans in Cancer. bioRxiv.
- Glucose metabolism through the hexosamine biosynthetic pathway drives hepatic de novo lipogenesis via promoting N-linked protein glycosyl
- Glucosamine promotes longevity by mimicking a low-carb diet. ETH Zurich.
- The fate of glucose during the period of decreased metabolism after fluid percussion injury: a 13C NMR study. PubMed.
- CAS 143553-09-7 D-Glucosamine-[1-13C] hydrochloride. BOC Sciences.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 3. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
- 5. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 6. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Exogenous detection of 13C-glucose metabolism in tumor and diet-induced obesity models [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. The hexosamine biosynthetic pathway couples growth factor-induced glutamine uptake to glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]
- 16. N-Acetyl-D-glucosamine-13C | Benchchem [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. ckisotopes.com [ckisotopes.com]
- 19. Metabolism of [U-13C]glucose in Human Brain Tumors In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Fate of Oral Glucosamine Traced by 13C Labeling in the Dog - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Fate of Glucose during the Period of Decreased Metabolism after Fluid Percussion Injury: A 13C NMR Study - ProQuest [proquest.com]
- 22. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. profiles.wustl.edu [profiles.wustl.edu]
- 24. research-portal.uu.nl [research-portal.uu.nl]
- 25. pubs.acs.org [pubs.acs.org]
Precision Glycomics: A Technical Guide to Stable Isotope Labeled Amino Sugars
Executive Summary
Stable Isotope Labeled (SIL) amino sugars (e.g.,
This guide details the strategic application of these tracers for Metabolic Flux Analysis (MFA) , NMR structural elucidation , and Quantitative Glycoproteomics .
Part 1: The Biochemical Logic (Mechanistic Foundation)
To design a valid experiment, one must understand the entry point. Exogenous amino sugars do not enter the HBP at the beginning; they enter via the Salvage Pathway .
The Salvage Advantage
-
De Novo Synthesis (Glucose-driven): Requires GFAT, which is tightly regulated by feedback inhibition from UDP-GlcNAc. High flux is difficult to force.
-
Salvage Pathway (Amino Sugar-driven): Kinases (e.g., NAGK) phosphorylate exogenous GlcNAc/GalNAc, converting them directly to GlcNAc-6-P or GalNAc-1-P. This bypasses GFAT regulation, driving high intracellular pools of labeled nucleotide sugars (UDP-GlcNAc/UDP-GalNAc).
Pathway Visualization
The following diagram illustrates the differential entry of Glucose vs. Amino Sugars, highlighting the "Scrambling Node" where GlcNAc and GalNAc interconvert.
Caption: The Hexosamine Biosynthetic Pathway (HBP) showing the direct entry of exogenous GlcNAc via the salvage pathway (Green), bypassing the rate-limiting GFAT enzyme used by Glucose (Red).
Part 2: Strategic Isotope Selection
Choosing the correct isotopologue is critical for the detection method.
| Isotope Type | Primary Application | Pros | Cons |
| Uniform | Mass Spectrometry (Quantitation) | Large mass shift (+6 Da) avoids overlap with natural isotopes. Retains label during most metabolic steps. | Expensive. Signal splits if partial metabolism occurs (e.g., loss of acetyl group). |
| Amide- | NMR & MS (IDAWG) | Excellent for NMR ( | Smaller mass shift (+1 Da) requires high-res MS. |
| Deuterated ( | Metabolic Tracing | Cheapest. Can be placed on acetyl groups ( | Retention Time Shift: Deuterium alters hydrophobicity, causing peak shifts in LC-MS that complicate quantification. |
| Dual Labeled ( | NMR Structural Biology | Allows triple-resonance experiments for assigning glycan linkages. | Highest cost. |
Part 3: Experimental Protocol (Self-Validating System)
Objective: Metabolic labeling of adherent mammalian cells (e.g., HEK293, CHO) with
Phase 1: Cell Adaptation (Critical Step)
Cells rely on glucose. Sudden introduction of high-concentration GlcNAc can alter metabolism or induce toxicity.
-
Seed Cells: Plating at 30% confluency in standard DMEM (10% FBS).
-
Ramping: Over 48 hours, gradually introduce
-GlcNAc (0.5 mM 2 mM 10 mM) while lowering glucose concentration to 5 mM.-
Validation: Monitor cell viability via Trypan Blue. Viability must remain >90%.
-
Phase 2: The Labeling Pulse
-
Wash: PBS wash x2 to remove unlabeled media.
-
Feed: Add Low-Glucose DMEM supplemented with 10 mM
-GlcNAc and dialyzed FBS (to remove unlabeled serum glycans). -
Incubation: Incubate for 24–48 hours (approx. 1-2 doubling times).
-
Note: GlcNAc uptake is rapid; steady state in the UDP-GlcNAc pool is often reached within 6-12 hours.
-
Phase 3: Extraction & Release
-
Lysis: Lyse cells in 2% SDS buffer; heat at 95°C for 10 min.
-
PNGase F Digestion:
-
Add PNGase F to release N-glycans.
-
Internal Control: Spike in a known amount of a synthetic heavy glycan standard (e.g.,
-labeled dextran ladder) to monitor extraction efficiency.
-
-
Purification: Use PGC (Porous Graphitic Carbon) cartridges to desalt and purify released glycans.
Phase 4: Mass Spectrometry (LC-MS/MS)
-
Column: PGC column (Hypercarb) is preferred for isomer separation.
-
Mode: Negative ion mode is often more sensitive for native glycans; Positive mode for permethylated glycans.
Part 4: Data Interpretation & Troubleshooting
The "Scrambling" Problem
Exogenous GlcNAc is converted to UDP-GlcNAc. However, UDP-GlcNAc-4-epimerase (GALE) constantly equilibrates UDP-GlcNAc with UDP-GalNAc (see Diagram 1).
-
Observation: You feed
-GlcNAc, but you see label incorporation in GalNAc residues (e.g., in mucin O-glycans). -
Solution: This is not contamination; it is biology.
-
Quantification: Calculate the Enrichment Factor . If the UDP-GlcNAc pool is 95% labeled, the UDP-GalNAc pool will likely be ~90-95% labeled due to rapid equilibrium.
-
Differentiation: Use MS/MS fragmentation.[1][2] Diagnostic fragment ions can distinguish GlcNAc (m/z 204) from GalNAc (m/z 204) based on retention time or specific cross-ring cleavages if using specialized MSn methods.
-
Calculation of Incorporation
For a glycan with
-
Self-Validation: If your N-glycan (e.g., A2G2) contains 4 HexNAcs and you see a mass shift corresponding to only 2 labeled residues, your labeling saturation is incomplete, or the flux from endogenous glucose is diluting the pool.
Part 5: Advanced Workflow (Graphviz)
This diagram outlines the decision tree for analyzing the data.
Caption: Analytical workflow for assessing labeling efficiency and determining metabolic turnover rates.
References
-
Bond, M. R., & Hanover, J. A. (2015). A little sugar goes a long way: The cell biology of O-GlcNAc. Journal of Cell Biology.
-
Boyce, M., et al. (2011). Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway. Proceedings of the National Academy of Sciences.
-
Orlando, R., et al. (2013). IDAWG: Metabolic Incorporation of Stable Isotope Labels for Quantitative Glycomics of Cultured Cells. Journal of Proteome Research.
-
Zhang, H., et al. (2024). Metabolomics and 13C labelled glucose tracing to identify carbon incorporation into aberrant cell membrane glycans in cancer. Nature Communications / BioRxiv.
-
Lemoff, A., et al. (2023). GlyProSILC: Glycan Protein Stable Isotope Labeling in Cell Culture for Enabling Concurrent Quantitative Glycomics/Proteomics. Analytical Chemistry.
Sources
A Researcher's Guide to Isotopic Enrichment of Commercial [1-13C]Glucosamine
Foreword: The Critical Role of Isotopic Enrichment in Modern Research
In the landscape of metabolic research, drug development, and cellular biology, stable isotope-labeled compounds are indispensable tools. Among these, [1-13C]glucosamine has emerged as a key tracer for investigating a multitude of biological processes, from hexosamine biosynthesis and protein glycosylation to studies of osteoarthritis and cancer metabolism.[1][2][3] The precision and reliability of data derived from studies utilizing [1-13C]glucosamine are intrinsically linked to a parameter of utmost importance: the isotopic enrichment level. This guide provides an in-depth technical overview of the isotopic enrichment of commercially available [1-13C]glucosamine, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their experimental design and data interpretation.
Understanding Isotopic Enrichment: Beyond the Basics
Isotopic enrichment refers to the percentage of molecules of a given compound that are labeled with a stable isotope, in this case, Carbon-13 (¹³C), at a specific atomic position. For [1-¹³C]glucosamine, this means that the carbon atom at the first position (C1) of the glucosamine molecule is a ¹³C isotope instead of the naturally more abundant ¹²C isotope. The enrichment level is typically expressed as "atom percent ¹³C," with commercially available standards often exceeding 98-99%.[4]
The significance of high isotopic enrichment cannot be overstated. In metabolic flux analysis, for instance, the enrichment level of the tracer directly influences the sensitivity and accuracy of measuring the incorporation of the label into downstream metabolites. Low or variable enrichment can lead to erroneous calculations of metabolic rates and pathway activities. Therefore, a thorough understanding and verification of the isotopic enrichment of your [1-¹³C]glucosamine source is a cornerstone of robust scientific inquiry.
Analytical Methodologies for Determining Isotopic Enrichment
Two primary analytical techniques are employed to determine the isotopic enrichment of ¹³C-labeled compounds: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Each method offers distinct advantages and provides complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that can unambiguously identify compounds and accurately measure ¹³C enrichment.[5][6] The magnetic properties of the ¹³C nucleus allow it to be distinguished from the ¹²C nucleus, providing a direct measure of its abundance.[7][8]
-
Sample Preparation:
-
Accurately weigh a known amount of the [1-¹³C]glucosamine sample.
-
Dissolve the sample in a deuterated solvent (e.g., D₂O) to a precise concentration.
-
Add a known quantity of an internal standard with a well-defined NMR signal that does not overlap with the glucosamine signals.
-
-
NMR Data Acquisition:
-
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution and sensitivity.
-
Acquire a quantitative ¹³C NMR spectrum. This requires specific acquisition parameters to ensure the signal intensity is directly proportional to the number of nuclei. Key parameters include:
-
A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the carbon nuclei of interest.
-
Inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE), which can perturb signal intensities.
-
-
-
Data Analysis:
-
Integrate the area of the ¹³C signal corresponding to the C1 position of glucosamine.
-
Integrate the area of the signal from the internal standard.
-
The isotopic enrichment can be calculated by comparing the integral of the C1 signal to that of the internal standard of known concentration. For a more direct approach without an internal standard, comparison of the enriched C1 signal to the signals of the other, non-enriched carbons in the glucosamine molecule (at natural abundance of ~1.1% ¹³C) can be performed, though this requires careful consideration of relaxation times for all carbons.
-
-
High-Field Spectrometer: Ensures better separation of signals and higher sensitivity, which is crucial for accurately quantifying the small signals from natural abundance ¹³C.
-
Long Relaxation Delay & Inverse-Gated Decoupling: These are critical for ensuring the quantitative nature of the experiment. Failure to use these parameters will result in signal intensities that are not truly representative of the molar quantities of the nuclei, leading to inaccurate enrichment determination.
Mass Spectrometry (MS)
Mass spectrometry is another highly sensitive technique for determining isotopic enrichment.[9][10] It separates ions based on their mass-to-charge ratio (m/z). A molecule of [1-¹³C]glucosamine will have a mass that is one unit higher than its unlabeled counterpart, allowing for their relative abundance to be determined.
-
Sample Preparation:
-
Prepare a dilute solution of the [1-¹³C]glucosamine sample in a suitable solvent (e.g., methanol/water).
-
For complex matrices, a chromatographic separation step (e.g., using High-Performance Liquid Chromatography - HPLC) is necessary to isolate the glucosamine peak.[11]
-
-
MS Data Acquisition:
-
Infuse the sample directly into the mass spectrometer or inject it into an LC-MS system.
-
Utilize a high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR) to accurately resolve the isotopic peaks.[12][13]
-
Acquire a full scan mass spectrum in a suitable ionization mode (e.g., electrospray ionization - ESI).
-
-
Data Analysis:
-
Identify the ion corresponding to the unlabeled glucosamine (M+0) and the ¹³C-labeled glucosamine (M+1).
-
The isotopic enrichment is calculated from the relative intensities of the M+0 and M+1 peaks, after correcting for the natural abundance of ¹³C and other isotopes. Specialized software can aid in this analysis.[14]
-
-
High-Resolution MS: This is essential to differentiate the ¹³C-labeled peak from other potential isobaric interferences, especially in complex biological samples.[12][13]
-
Chromatographic Separation: In biological samples, numerous other compounds can have the same nominal mass as glucosamine. HPLC ensures that only the glucosamine signal is being analyzed by the mass spectrometer, preventing erroneous enrichment calculations.
Commercial [1-13C]Glucosamine: A Comparative Overview
Several reputable chemical suppliers offer [1-¹³C]glucosamine for research purposes. While the stated isotopic enrichment is typically high, it is crucial for researchers to consult the certificate of analysis (CoA) for the specific lot they are using. The table below summarizes the typical isotopic enrichment levels of [1-¹³C]glucosamine from various commercial vendors.
| Vendor | Product Name | CAS Number | Stated Isotopic Purity (atom % ¹³C) |
| Sigma-Aldrich | D-Glucosamine-1-¹³C hydrochloride | 143553-09-7 | 99 atom % ¹³C |
| Cambridge Isotope Laboratories, Inc. | D-Glucosamine·HCl (¹³C₆, 99%) | N/A (labeled) | 99% (for fully labeled) |
| MedChemExpress | N-Acetyl-D-glucosamine-¹³C-1 | 478518-87-5 | 99%[4] |
| Santa Cruz Biotechnology | N-[1-¹³C]acetyl-D-glucosamine | 478518-87-5 | Not explicitly stated on product page |
| BOC Sciences | D-Glucosamine-[1-¹³C] hydrochloride | 143553-09-7 | Not explicitly stated on product page |
Note: This table is for illustrative purposes. Researchers should always obtain the lot-specific certificate of analysis for the most accurate information.
Visualizing the Workflow: From Sample to Data
The following diagrams illustrate the key experimental workflows for determining the isotopic enrichment of [1-¹³C]glucosamine.
Quantitative ¹³C-NMR Workflow
Caption: Workflow for determining isotopic enrichment using quantitative ¹³C-NMR.
LC-MS Workflow
Caption: Workflow for determining isotopic enrichment using LC-MS.
Conclusion: Ensuring Data Integrity Through Vigilance
The isotopic enrichment of [1-¹³C]glucosamine is a critical parameter that underpins the validity of a wide range of research applications. While commercial suppliers generally provide high-purity products, it is incumbent upon the researcher to verify the enrichment of their specific batch using robust analytical methods like quantitative NMR or high-resolution MS. By adhering to the principles and protocols outlined in this guide, scientists can ensure the integrity of their data and contribute to the advancement of their respective fields with confidence.
References
- NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions.
- Determination of 13C enrichment by conventional GC-MS and GC-(MS)-C-IRMS.
- NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. PubMed.
- 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. EPIC.
- 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices. PubMed.
- D-Glucosamine-1- 13 C hydrochloride. Sigma-Aldrich.
- 13C NMR spectroscopy and applic
- Automated Assignment of 15N And 13C Enrichment Levels in Doubly-Labeled Proteins.
- Application of 13 C Quantitative NMR Spectroscopy to Isotopic Analyses for Vanillin Authentic
- Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. PMC.
- N-[1-13C]acetyl-D-glucosamine | CAS 478518-87-5. SCBT.
- The Role of N-Acetyl-D-glucosamine-¹³C,¹⁵N in Glycosylation Research: An In-depth Technical Guide. Benchchem.
- CAS 143553-09-7 D-Glucosamine-[1-13C] hydrochloride - Stable Isotope. BOC Sciences.
- 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices | Request PDF.
- D-Glucosamine-1- 13 C hydrochloride. Sigma-Aldrich.
- Certific
- D-Glucosamine-1- 13 C hydrochloride. Sigma-Aldrich.
- Determination of the Isotopic Enrichment of 13C- and 2H-Labeled Tracers of Glucose Using High-Resolution Mass Spectrometry: Applic
- D-(+)-Glucosamine- 13 C hydrochloride; Chitosamine. MedchemExpress.com.
- The Fate of Oral Glucosamine Traced by 13C Labeling in the Dog. PMC.
- D-Glucosamine·HCl (¹³C₆, 99%).
- (PDF) Determination of Glucosamine in Human Plasma by High-Performance Liquid Chromatography-Atmospheric Pressure Chemical Ionization Source-Tandem Mass Spectrometry.
- D-Glucosamine-2-13C Hydrochloride. LGC Standards.
- Glucosamine-13C HCl - CAS - 84247-63-2. Axios Research.
- Glucosamine Use, Inflammation, and Genetic Susceptibility, and Incidence of Type 2 Diabetes: A Prospective Study in UK Biobank. PMC.
- Differential metabolic effects of glucosamine and N-acetylglucosamine in human articular chondrocytes. PMC.
- Glucosamine promotes longevity by mimicking a low-carb diet. ETH Zurich.
- Glucosamine promotes longevity by mimicking low-carb diet, study finds. ScienceDaily.
- Utility of Authentic 13C‐Labeled Disaccharide to Calibrate Hyaluronan Content Measurements by LC‐MS. PMC.
- Determination of Glucosamine in Raw M
Sources
- 1. Differential metabolic effects of glucosamine and N-acetylglucosamine in human articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucosamine promotes longevity by mimicking a low-carb diet | ETH Zurich [ethz.ch]
- 3. sciencedaily.com [sciencedaily.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. epic.awi.de [epic.awi.de]
- 8. 13C NMR spectroscopy and application of carbon isotopes - Mesbah Energy [irisotope.com]
- 9. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of the Isotopic Enrichment of 13C- and 2H-Labeled Tracers of Glucose Using High-Resolution Mass Spectrometry: Application to Dual- and Triple-Tracer Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
2-Amino-2-deoxy-D-[1-13C]glucose HCl vs. unlabeled glucosamine properties
Topic: 2-Amino-2-deoxy-D-[1-13C]glucose HCl vs. Unlabeled Glucosamine: A Technical Guide to Metabolic Tracing and Structural Analysis.
Executive Summary
This technical guide analyzes the functional and physicochemical distinctions between 2-Amino-2-deoxy-D-[1-13C]glucose HCl (hereafter [1-13C]GlcN ) and its unlabeled counterpart, Glucosamine HCl .
While chemically equipotent in biological uptake and enzymatic processing, the [1-13C] isotopologue serves as a high-fidelity tracer for the Hexosamine Biosynthetic Pathway (HBP) and glycan structural biology . By introducing a stable, non-radioactive carbon-13 isotope at the anomeric position (C1), researchers can decouple flux through the HBP from central glucose metabolism and assign specific NMR resonances in complex glycoproteins. This guide details the properties, experimental workflows, and data interpretation strategies for utilizing this stable isotope in drug development and metabolic research.[1]
Part 1: Physicochemical & Functional Comparison
The fundamental difference lies in the nuclear physics of the C1 atom, not the chemical reactivity. This ensures that [1-13C]GlcN acts as a "silent" tracer until detected by mass spectrometry (MS) or nuclear magnetic resonance (NMR).
Table 1: Comparative Technical Specifications
| Feature | Unlabeled Glucosamine HCl | [1-13C]Glucosamine HCl |
| Molecular Formula | C₆H₁₃NO₅ · HCl | (¹³C₁)C₅H₁₃NO₅[2] · HCl |
| Molecular Weight | ~215.63 g/mol | ~216.64 g/mol (+1.003 Da shift) |
| C1 Isotope | Carbon-12 (98.9% natural abundance) | Carbon-13 (≥99% enrichment) |
| NMR Activity (C1) | NMR Silent (Spin 0) | NMR Active (Spin ½) |
| Gyromagnetic Ratio | N/A | 10.705 MHz/T |
| Biological Fate | Metabolized to UDP-GlcNAc | Metabolized to UDP-[1-13C]GlcNAc |
| Primary Application | Therapeutic (OA), Cell Culture Supplement | Metabolic Flux Analysis (MFA), NMR Structural Assignment |
Critical Insight: The Kinetic Isotope Effect (KIE) at C1 is negligible for cellular uptake and phosphorylation by hexokinase. Therefore, [1-13C]GlcN biological data is directly translatable to native physiological processes.
Part 2: Core Application – Metabolic Flux Analysis (MFA)
The primary utility of [1-13C]GlcN is tracing the Hexosamine Biosynthetic Pathway (HBP) . Unlike glucose, which fuels glycolysis, pentose phosphate pathway (PPP), and TCA cycle, Glucosamine enters the HBP directly, bypassing the rate-limiting enzyme GFAT (Glutamine:Fructose-6-Phosphate Amidotransferase).
Mechanism of Action
-
Entry: GlcN is transported into the cell via glucose transporters (GLUTs).
-
Phosphorylation: Hexokinase phosphorylates GlcN to GlcN-6-P .[3]
-
Acetylation: GNA1 (Glucosamine-6-phosphate N-acetyltransferase) converts it to GlcNAc-6-P .[4]
-
Isotope Conservation: The C1 label is retained throughout, ultimately residing on the anomeric carbon of UDP-GlcNAc , the donor substrate for glycosyltransferases (OGT, MGATs).
Pathway Visualization
Figure 1: The [1-13C]Glucosamine tracer enters the HBP downstream of GFAT, directly labeling the UDP-GlcNAc pool without dilution from glycolysis.
Part 3: Experimental Protocols
Protocol A: LC-MS/MS Flux Analysis
Objective: Quantify HBP flux by measuring the M+1 isotopologue of UDP-GlcNAc.
-
Cell Culture Pulse:
-
Culture cells in glucose-containing media (e.g., DMEM).
-
Supplement with 2-5 mM [1-13C]Glucosamine HCl .
-
Control: Parallel culture with unlabeled Glucosamine HCl.
-
Incubate for 1-24 hours (steady-state vs. kinetic).
-
-
Metabolite Extraction (Quenching):
-
Rapidly wash cells with ice-cold saline.
-
Add 80% MeOH/H₂O (-80°C) to quench metabolism instantly.
-
Scrape cells, vortex, and centrifuge (14,000 x g, 10 min, 4°C).
-
Collect supernatant (metabolites) and dry under nitrogen gas.
-
-
LC-MS/MS Analysis:
-
Reconstitute in HPLC mobile phase (e.g., 10 mM Ammonium Acetate / Acetonitrile).
-
Target: UDP-GlcNAc (MW ~607.35).
-
Monitor Transitions:
-
Unlabeled: m/z 606 → fragment ions.
-
Labeled: m/z 607 (M+1) → fragment ions.
-
-
-
Data Calculation:
-
Calculate Fractional Enrichment = [M+1] / ([M+0] + [M+1]).
-
Protocol B: NMR Structural Assignment (Glycans)
Objective: Assign anomeric signals in complex glycoproteins using 1H-13C HSQC.
-
Labeling:
-
Grow mammalian cells (e.g., CHO, HEK293) in media containing [1-13C]Glucosamine.
-
This selectively labels the GlcNAc and Sialic Acid (via conversion) residues at the C1 position.
-
-
Purification:
-
Harvest supernatant/lysate and purify the glycoprotein of interest (e.g., IgG) via affinity chromatography (Protein A/G).
-
-
Enzymatic Release (Optional but Recommended):
-
Treat with PNGase F to release N-linked glycans.
-
-
NMR Acquisition:
-
Dissolve sample in D₂O.
-
Run 2D 1H-13C HSQC (Heteronuclear Single Quantum Coherence).
-
Result: Only the anomeric carbons derived from the tracer will show strong cross-peaks, dramatically simplifying the spectrum compared to uniformly labeled samples.
-
Part 4: Data Interpretation & Validation
Mass Spectrometry: The M+1 Shift
In MS analysis, the [1-13C] label results in a mass shift of +1.003 Da .
-
Self-Validation: If you observe M+2 or M+3 peaks, it indicates metabolic scrambling (recycling of the carbon into other pathways, e.g., via glycolysis if GlcN is deaminated). However, GlcN is predominantly committed to HBP, making M+1 the dominant species.
NMR: The Anomeric Filter
Carbohydrate proton spectra are notoriously crowded (3.5 - 4.0 ppm).
-
The Advantage: The anomeric proton (H1) resonates downfield (4.5 - 5.5 ppm). By coupling this to the 13C-labeled C1 (90-105 ppm), you filter out all background noise.
-
Interpretation:
-
GlcNAc-β-1,X: Distinct chemical shift correlations allow you to distinguish between core GlcNAc and antennary GlcNAc residues.
-
References
-
Wellen, K. E., et al. (2010). The hexosamine biosynthetic pathway couples growth factor-induced glutamine uptake to glucose metabolism.[4] Genes & Development. Retrieved from [Link]
-
Yamaguchi, Y., et al. (2000). 1H and 13C NMR assignments for the glycans in glycoproteins by using 2H/13C-labeled glucose as a metabolic precursor. Journal of Biomolecular NMR. Retrieved from [Link]
- Akella, N. M., et al. (2019). Metabolic Flux Analysis of the Hexosamine Biosynthetic Pathway. Current Opinion in Chemical Biology. (Contextual grounding for HBP tracing protocols).
Sources
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. 2-amino-2-deoxy-D-[1-13C]glucose hydrochloride | CAS 84247-63-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. mdpi.com [mdpi.com]
- 4. The hexosamine biosynthetic pathway couples growth factor-induced glutamine uptake to glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: 13C-Metabolic Flux Analysis Using [1-13C]Glucosamine
Introduction: The Unique Utility of [1-13C]Glucosamine
Metabolic Flux Analysis (MFA) using [1-13C]glucosamine (GlcN) is a specialized technique designed to interrogate the Hexosamine Biosynthetic Pathway (HBP) and its crosstalk with glycolysis. Unlike glucose, which enters central carbon metabolism via Glucose-6-Phosphate (G6P), glucosamine enters downstream as Glucosamine-6-Phosphate (GlcN-6-P) .[1][2]
This unique entry point allows researchers to:
-
Bypass the Rate-Limiting Step of HBP: GlcN bypasses Glutamine:Fructose-6-Phosphate Amidotransferase (GFAT), the rate-limiting enzyme of the HBP, allowing direct probing of downstream glycosylation precursors (UDP-GlcNAc).
-
Quantify Catabolic Shunting: Assess the activity of Glucosamine-6-phosphate deaminase (GNPDA/GlmD) , which shunts amino sugars back into glycolysis (as Fructose-6-Phosphate) to fuel bioenergetics in cancer cells or chondrocytes.
-
Decouple Glycolysis from HBP: Distinguish between carbon derived from the HBP salvage pathway versus de novo synthesis from glucose.
Target Audience
-
Oncology Researchers: Investigating metabolic plasticity and "glucose addiction" bypass mechanisms in tumors.
-
Glycobiology Specialists: Studying protein O-GlcNAcylation and N-glycosylation flux.
-
Drug Development: Screening inhibitors of GNPDA or HBP salvage enzymes.
Experimental Design & Causality
Tracer Selection: Why [1-13C]?
-
[1-13C]Glucosamine is preferred over [U-13C]glucosamine for specific positional isotopomer analysis.
-
Metabolic Fate:
-
Anabolic (HBP): The C1 label is retained in UDP-GlcNAc (M+1) .
-
Catabolic (Glycolysis): GNPDA converts [1-13C]GlcN-6-P into [1-13C]Fructose-6-Phosphate (Fru-6-P) .
-
Downstream Glycolysis: [1-13C]Fru-6-P is cleaved by aldolase. The C1 atom eventually becomes C3 of Pyruvate , yielding [3-13C]Pyruvate (M+1) and subsequently [3-13C]Lactate (M+1) .
-
-
Differentiation: If the label appears in Glucose-6-Phosphate (G6P) , it indicates reverse flux (gluconeogenesis-like) via Phosphoglucose Isomerase (PGI), providing a sensitive readout of upper-glycolysis directionality.
Media Formulation & Competition
Critical Factor: Glucosamine enters cells via Glucose Transporters (GLUT1/2/4). High concentrations of glucose competitively inhibit GlcN uptake.
-
Standard Glucose: 25 mM (DMEM) is too high; it will outcompete the tracer.
-
Recommendation: Use physiological glucose (5 mM) or low glucose (1-2 mM) media supplemented with 2-5 mM [1-13C]GlcN .
-
Toxicity Warning: Glucosamine phosphorylation by Hexokinase is rapid and unregulated, potentially leading to "ATP trapping" (similar to fructose). Do not exceed 10 mM GlcN to avoid ATP depletion artifacts.
Protocol: 13C-Glucosamine Labeling & Extraction[1][3][4]
Phase A: Cell Culture & Labeling
-
Seeding: Plate cells (e.g., 5x10⁵ cells/well in 6-well plates) and culture until 70-80% confluence.
-
Equilibration: Wash cells 2x with warm PBS to remove residual glucose and serum.
-
Pulse Labeling:
-
Add Labeling Medium : Glucose-free (or 2 mM Glucose) DMEM/RPMI (dialyzed FBS) + 5 mM [1-13C]Glucosamine HCl .
-
Duration:
-
Flux Analysis: 1, 2, 4, and 6 hours (Dynamic labeling).
-
Steady State: 12–24 hours (Isotopic equilibrium).
-
-
-
Quenching:
-
Rapidly aspirate media.
-
Wash: 1x with ice-cold saline (0.9% NaCl) . Do not use PBS as phosphates interfere with MS.
-
Quench: Immediately add 80% Methanol/20% Water (pre-chilled to -80°C) directly to the monolayer (1 mL/well).
-
Phase B: Metabolite Extraction
-
Scraping: Scrape cells in the cold methanol solution on dry ice. Transfer to pre-chilled microcentrifuge tubes.
-
Lysis: Vortex vigorously for 10 seconds.
-
Freeze-Thaw: Freeze in liquid nitrogen (or dry ice/ethanol bath) for 1 min, then thaw on ice. Repeat 3x to ensure complete membrane rupture.
-
Clarification: Centrifuge at 16,000 x g for 15 min at 4°C .
-
Supernatant Collection: Transfer supernatant (containing polar metabolites) to a new glass vial.
-
Drying: Evaporate methanol using a SpeedVac or Nitrogen stream at room temperature (do not heat).
-
Reconstitution: Resuspend residue in 50-100 µL of LC-MS grade water or 50% Acetonitrile (match the starting mobile phase).
Analytical Method: HILIC-MS/MS
Targeted detection of sugar phosphates and amino sugars requires Hydrophilic Interaction Liquid Chromatography (HILIC) .
LC Parameters
-
Column: ZIC-pHILIC (Merck) or BEH Amide (Waters).
-
Mobile Phase A: 20 mM Ammonium Carbonate (pH 9.0) in Water.
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient: 80% B to 20% B over 15-20 mins.
-
Flow Rate: 0.15 - 0.2 mL/min.
MS Parameters (MRM/SIM Mode)
Monitor the following Mass Isotopomers (Negative Ion Mode is preferred for phosphates; Positive for UDP-conjugates):
| Metabolite | Ion Mode | Parent Mass (M+0) | Target M+1 (13C) | Retention Time (Approx) |
| Glucosamine-6-P | Neg (-) | 258.0 m/z | 259.0 m/z | Early |
| UDP-GlcNAc | Neg (-) | 606.1 m/z | 607.1 m/z | Mid |
| Fructose-6-P | Neg (-) | 259.0 m/z | 260.0 m/z | Early (Co-elutes w/ G6P) |
| Pyruvate | Neg (-) | 87.0 m/z | 88.0 m/z | Late |
| Lactate | Neg (-) | 89.0 m/z | 90.0 m/z | Late |
Technical Note: GlcN-6-P and Glucose-6-P (G6P) are isomers. Standard HILIC methods may not fully resolve them. However, GlcN-6-P has an amino group, making it distinguishable in Positive Mode (+) (m/z 260 -> fragment), whereas sugar phosphates are better in Negative Mode. Dual-polarity switching is recommended.
Data Analysis & Flux Modeling[4][5][6][7][8]
Natural Abundance Correction
Raw MS intensities must be corrected for the natural abundance of 13C (1.1%) using algorithms like IsoCor or Isotope Correction Toolbox (ICT) .
Interpreting the Split Ratio
The core output of this protocol is the HBP vs. Glycolysis Split Ratio .
-
HBP Flux (Anabolic):
-
Measured by the enrichment of UDP-GlcNAc M+1 .
-
Calculation: Fractional Enrichment (UDP-GlcNAc) / Fractional Enrichment (GlcN-6-P).
-
-
GNPDA Flux (Catabolic):
-
Measured by the appearance of Pyruvate M+1 or Lactate M+1 .
-
Pathway: [1-13C]GlcN-6-P
[1-13C]Fru-6-P [1-13C]FBP [1-13C]DHAP [3-13C]GAP [3-13C]Pyruvate.
-
-
Reverse Flux (Gluconeogenic):
-
Appearance of G6P M+1 implies [1-13C]Fru-6-P was isomerized back to G6P by PGI.
-
Pathway Visualization (Graphviz)
Caption: Flux map showing the bifurcation of [1-13C]Glucosamine into HBP (Blue) and Glycolysis (Green) via GNPDA.
Troubleshooting & Validation
| Issue | Probable Cause | Corrective Action |
| Low Labeling Efficiency | Glucose competition. | Reduce media glucose to <5 mM; increase GlcN to 5 mM. |
| ATP Depletion / Cell Death | GlcN toxicity (Hexokinase overload). | Do not exceed 10 mM GlcN. Verify cell viability with Trypan Blue. |
| UDP-GlcNAc Peak Splitting | Isomeric interference (UDP-GalNAc). | Optimize HILIC gradient (slower ramp). UDP-GlcNAc usually elutes first. |
| No Label in Pyruvate | GNPDA is inactive or downregulated. | Confirm GNPDA expression via Western Blot. This indicates exclusive HBP utilization. |
References
-
Wellen, K. E., et al. (2010). "The hexosamine biosynthetic pathway couples growth factor-induced glutamine uptake to glucose metabolism."[1] Genes & Development. Link
-
Ryczko, M. C., et al. (2016). "Metabolic Reprogramming by Hexosamine Biosynthetic Pathway." Scientific Reports. Link
-
Zhang, W., et al. (2018). "LC-MS/MS Method for the Quantitation of Hexosamine Biosynthetic Pathway Intermediates." Analytical Chemistry. Link
-
Metallo, C. M., & Vander Heiden, M. G. (2013). "Understanding metabolic regulation and its influence on cell physiology." Molecular Cell. Link
-
Chiaradonna, F., et al. (2018). "The Hexosamine Biosynthetic Pathway as a Therapeutic Target in Cancer." Seminars in Cancer Biology. Link
Sources
1H-NMR detection of [1-13C]glucosamine incorporation in glycoproteins
Topic: 1H-NMR Detection of [1-¹³C]Glucosamine Incorporation in Glycoproteins
Abstract
Glycosylation is a critical post-translational modification that dictates protein function, localization, and stability. Studying the dynamics of glycoprotein synthesis is fundamental to understanding cell biology and disease pathogenesis. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on utilizing stable isotope labeling with [1-¹³C]glucosamine coupled with ¹H Nuclear Magnetic Resonance (NMR) spectroscopy to quantitatively monitor the incorporation of new glycans into glycoproteins. We detail the entire workflow, from metabolic labeling in cell culture and glycoprotein purification to NMR data acquisition and spectral analysis, emphasizing the scientific rationale behind each step to ensure robust and reproducible results.
Introduction: Unveiling Glycoprotein Dynamics
Glycans, the complex carbohydrate structures attached to proteins, are integral to a vast array of biological processes, including cell-cell recognition, immune responses, and signal transduction.[1] The dynamic nature of glycosylation, often altered in disease states like cancer and neurodegenerative disorders, makes it a compelling target for both basic research and therapeutic development.[1]
To study these dynamics, metabolic labeling with stable isotopes offers a powerful window into the synthesis of new biomolecules within a living system.[1][2] By supplying cells with a nutrient precursor enriched with a heavy isotope, such as ¹³C, we can track its journey into newly synthesized molecules.[3][4] Specifically, [1-¹³C]glucosamine serves as an excellent metabolic precursor for labeling the glycan moieties of glycoproteins. It is readily taken up by cells and enters the hexosamine biosynthetic pathway, where it is converted to UDP-N-acetylglucosamine (UDP-GlcNAc), a universal sugar donor for glycosyltransferases.[5] This results in the specific incorporation of the ¹³C label into the N- and O-linked glycans of newly synthesized glycoproteins.
Nuclear Magnetic Resonance (NMR) spectroscopy provides a non-invasive and quantitative method to detect this incorporation. The key lies in observing the scalar coupling between the ¹³C nucleus at the C1 position and its directly attached proton (H1). This interaction splits the H1 signal into a characteristic doublet, known as "¹³C satellites," which flank the main signal from the naturally abundant ¹²C-bound protons.[6][7] The relative integrals of these satellite peaks provide a direct and unambiguous measure of the extent of [1-¹³C]glucosamine incorporation, reflecting the rate of new glycoprotein synthesis.[8]
Principle of the Method: From Labeled Precursor to NMR Signal
The experimental strategy is a multi-stage process that begins with introducing the isotopic label to the biological system and concludes with the quantitative analysis of the NMR spectrum. The underlying principle relies on the cell's natural metabolic machinery to incorporate the labeled precursor and the fundamental physics of NMR to detect it.
-
Metabolic Incorporation: Cells cultured in a medium containing [1-¹³C]glucosamine actively transport the labeled sugar. Inside the cell, it is converted into UDP-[1-¹³C]GlcNAc.
-
Glycosylation: Glycosyltransferase enzymes utilize this "heavy" UDP-GlcNAc as a substrate to build glycan chains on newly synthesized proteins as they transit through the endoplasmic reticulum and Golgi apparatus.
-
NMR Detection: The H1 proton of the incorporated [1-¹³C]glucosamine residue experiences J-coupling with the adjacent ¹³C nucleus. In a ¹H-NMR spectrum, this results in two small satellite peaks symmetrically positioned around the large central peak from unlabeled (¹²C-H1) moieties.
-
Quantification: The fractional enrichment of the ¹³C label is determined by comparing the integrated area of the satellite peaks to the total area of all peaks (satellites + central).
The following diagram illustrates this entire workflow.
Caption: Workflow for ¹³C Labeling and NMR Detection.
Detailed Experimental Protocols
This section provides step-by-step methodologies for the entire experimental process. Each protocol is designed to be self-validating, with checkpoints and rationale provided.
Protocol A: Metabolic Labeling of Cells with [1-¹³C]Glucosamine
Rationale: The goal is to maximize the incorporation of the labeled precursor into the target glycoproteins while maintaining cell health. The choice of media and labeling duration are critical parameters that may require optimization depending on the cell line and experimental goals.
Materials:
-
Mammalian cell line (e.g., HEK293, CHO)
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
[1-¹³C]Glucosamine (Cambridge Isotope Laboratories, Inc. or equivalent)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks or plates
-
Standard cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Cell Culture: Seed cells in appropriate culture vessels and grow them in complete growth medium until they reach 70-80% confluency. This ensures the cells are in a logarithmic growth phase and are actively synthesizing proteins.
-
Prepare Labeling Medium: Prepare the complete growth medium and supplement it with [1-¹³C]glucosamine. A typical starting concentration is 50-100 µM.
-
Expert Insight: While some protocols use glucose-free media to maximize uptake, this can stress cells. For many cell lines, simply supplementing the standard complete medium is sufficient and less perturbative.[3] An initial dose-response experiment is recommended to find the optimal label concentration for your system.
-
-
Labeling Incubation: Aspirate the old medium from the cells, wash once with sterile PBS, and add the prepared labeling medium.
-
Incubation: Return the cells to the incubator. The labeling duration can range from 24 to 72 hours. A time-course experiment (e.g., harvesting at 24, 48, 72 hours) is crucial for determining the optimal incubation time to observe significant incorporation without causing cytotoxicity.
-
Cell Harvesting:
-
For suspension cells, pellet the cells by centrifugation.
-
For adherent cells, wash with cold PBS and detach using a cell scraper (preferred over trypsin to avoid potential enzymatic degradation of surface glycoproteins).
-
-
Washing: Wash the cell pellet 2-3 times with ice-cold PBS to remove any unincorporated [1-¹³C]glucosamine. This step is critical for an accurate background measurement. The final cell pellet can be stored at -80°C or used immediately for glycoprotein isolation.
Protocol B: Glycoprotein Isolation and Purification
Rationale: The complexity of a whole-cell lysate would lead to an overwhelmingly crowded NMR spectrum. Purification is essential to isolate the glycoproteins of interest and reduce interfering signals. The choice of method depends on whether a specific glycoprotein or the total glycoprotein pool is being analyzed.
Materials:
-
Labeled cell pellet from Protocol A
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Lectin-agarose beads (e.g., Concanavalin A for high-mannose glycans, Wheat Germ Agglutinin for GlcNAc/sialic acid)[9]
-
Elution buffer (e.g., a buffer containing a competing sugar like α-methyl mannoside for Con A)[9]
-
Affinity chromatography columns
-
Dialysis tubing or centrifugal filters (e.g., Amicon Ultra, 10 kDa MWCO)
-
SDS-PAGE and Western Blot reagents for quality control
Procedure:
-
Cell Lysis: Resuspend the cell pellet in an appropriate lysis buffer containing protease inhibitors. Incubate on ice and sonicate or pass through a fine-gauge needle to ensure complete lysis. Centrifuge to pellet cellular debris and collect the supernatant containing soluble proteins.
-
Lectin Affinity Chromatography (for total glycoproteins): [9]
-
Equilibrate the chosen lectin-agarose resin in a chromatography column with lysis buffer.
-
Load the cell lysate onto the column and allow it to bind.
-
Wash the column extensively with lysis buffer to remove non-glycosylated proteins.
-
Elute the bound glycoproteins using a competitive elution buffer.
-
-
Specific Immunoaffinity Chromatography (for a target glycoprotein): If you are studying a specific protein, use an antibody-coupled resin to capture your target of interest from the lysate.
-
Buffer Exchange and Concentration: The eluted glycoprotein fraction is often in a buffer unsuitable for NMR. Exchange the buffer to a designated NMR buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, pH 7.0) and concentrate the sample using centrifugal filters.
-
Quality Control: Run a small aliquot of the purified sample on an SDS-PAGE gel to assess purity. If a specific protein was targeted, perform a Western blot to confirm its identity.
Protocol C: NMR Sample Preparation
Rationale: Proper sample preparation is paramount for acquiring high-quality NMR data. The sample must be in a deuterated solvent to avoid a massive water signal, and the buffer conditions must maintain protein stability.
Materials:
-
Purified glycoprotein sample
-
Deuterium oxide (D₂O, 99.9%)
-
NMR Buffer (e.g., 20 mM Sodium Phosphate in D₂O, pD 7.0)
-
Internal Standard (e.g., DSS or TSP)
-
High-quality 5 mm NMR tubes
Procedure:
-
Lyophilization & Reconstitution: For best results, lyophilize (freeze-dry) the purified, concentrated glycoprotein sample. Reconstitute the dried powder in the final NMR buffer prepared with D₂O. This ensures maximum removal of H₂O.
-
Final Concentration: Adjust the volume to achieve a final protein concentration typically in the range of 100 µM to 1 mM. Higher concentrations yield better signal-to-noise in a shorter time.
-
Add Internal Standard: Add a small, known amount of an internal standard like DSS or TSP. This standard is used to reference the chemical shift scale (set to 0.0 ppm) and can also be used for absolute concentration measurements.
-
Transfer to NMR Tube: Carefully transfer the final solution (typically 500-600 µL) to an NMR tube, ensuring no bubbles are present.
¹H-NMR Data Acquisition
Rationale: The goal is to acquire a high-resolution 1D ¹H spectrum with a flat baseline and sufficient signal-to-noise to clearly resolve the ¹³C satellite signals. This requires a high-field spectrometer and careful optimization of acquisition parameters.
Instrumentation:
-
A high-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe is highly recommended to maximize sensitivity and spectral dispersion.[8]
Key Acquisition Parameters: The following table summarizes the critical parameters for a quantitative 1D ¹H experiment.
| Parameter | Recommended Value | Rationale |
| Pulse Sequence | 1D NOESY with presaturation (e.g., noesygppr1d) | Provides excellent water suppression while minimizing baseline distortions.[10] |
| Pulse Angle | 30° | A small flip angle helps ensure the experiment is quantitative without requiring a very long relaxation delay.[8] |
| Spectral Width | ~12-16 ppm | Must be wide enough to encompass all proton signals without aliasing. |
| Acquisition Time (AQ) | 2-4 seconds | A longer acquisition time provides higher resolution. |
| Relaxation Delay (D1) | 2-5 seconds | Should be long enough to allow for near-complete relaxation of protons for accurate integration. A value of 5x the longest T₁ is ideal, but can be shortened when using a small pulse angle. |
| Number of Scans (NS) | 1024 to 8192+ | Determined by sample concentration. More scans are needed to increase the signal-to-noise ratio to clearly see the satellite peaks, which are ~0.5% of the central peak intensity at natural abundance and higher upon labeling. |
| Temperature | 298 K (25 °C) | Should be kept constant and at a temperature that ensures protein stability. |
Data Processing and Analysis
Rationale: Careful and consistent data processing is essential for accurate quantification. The goal is to obtain a properly referenced spectrum with a flat baseline, allowing for precise integration of the relevant signals.
Caption: NMR Data Processing and Quantification Workflow.
Procedure:
-
Processing: Using NMR software (e.g., Bruker TopSpin, Mnova), apply the following steps:
-
Fourier Transformation: Convert the raw time-domain data (FID) to the frequency-domain spectrum.
-
Phase Correction: Manually adjust the zero-order and first-order phase to ensure all peaks are in pure absorption mode. This is critical for accurate integration.
-
Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the baseline.
-
Referencing: Calibrate the spectrum by setting the chemical shift of the internal standard (TSP or DSS) to 0.0 ppm.
-
-
Signal Identification: Identify the anomeric proton (H1) signal of the incorporated glucosamine. Its chemical shift is typically found between 4.5 and 5.5 ppm. The ¹³C satellites will be symmetrically located on either side of this central peak, separated by the one-bond C-H coupling constant, ¹J(C,H), which is typically 160-175 Hz.
-
Integration and Quantification:
-
Carefully integrate the area of the central peak (I_central), the upfield satellite (I_upfield), and the downfield satellite (I_downfield).
-
Calculate the percentage of ¹³C incorporation using the following formula:
% Incorporation = [ (I_upfield + I_downfield) / (I_upfield + I_downfield + I_central) ] × 100
-
Self-Validation Check: The integrals of the upfield and downfield satellites should be nearly identical. A significant discrepancy may indicate an overlapping artifact or poor baseline correction.
-
Data Presentation: Results should be summarized in a clear format.
| Sample Condition | Integration (Central) | Integration (Satellites) | % ¹³C Incorporation |
| Control (24h) | 100.0 | 1.1 | 1.1% (Natural Abundance) |
| Labeled (24h) | 85.2 | 14.8 | 14.8% |
| Labeled (48h) | 67.5 | 32.5 | 32.5% |
| Labeled + Inhibitor (48h) | 89.1 | 10.9 | 10.9% |
Conclusion and Advanced Applications
The combination of [1-¹³C]glucosamine metabolic labeling and ¹H-NMR spectroscopy is a robust and powerful method for quantifying the synthesis of new glycoproteins. It provides direct, unambiguous evidence of glycan incorporation and can be applied to a wide range of biological questions, from monitoring changes in glycosylation during drug treatment to investigating the effects of genetic mutations on glycoprotein metabolism.
For more complex systems with significant signal overlap, this 1D approach can be extended to 2D heteronuclear experiments like the ¹H-¹³C HSQC.[5][11] This allows for the resolution of individual signals in a second dimension, providing site-specific information and confirming the identity of the labeled residues.[11][12]
References
-
Kato, K., et al. (2017). Stable Isotope Labeling of Glycoproteins for NMR Study. In: NMR in Glycoscience and Glycotechnology. Royal Society of Chemistry Books.
-
Wako, Y., et al. (2000). 1H and 13C NMR assignments for the glycans in glycoproteins by using 2H/13C-labeled glucose as a metabolic precursor. Journal of Biomolecular NMR, 18(4), 357-60.
-
Rahman, M., et al. (2020). Sparse isotope labeling for nuclear magnetic resonance (NMR) of glycoproteins using 13C-glucose. Glycobiology, 30(11), 866-875.
-
BenchChem (2025). The Role of N-Acetyl-D-glucosamine-¹³C,¹⁵N in Glycosylation Research: An In-depth Technical Guide. BenchChem Technical Guides.
-
Fan, T. W-M., et al. (2014). High-Throughput Indirect Quantitation of 13C Enriched Metabolites Using 1H NMR. PLOS ONE.
-
Graham, E. R., & Neuberger, A. (1968). The determination of glucosamine and galactosamine in some glycoproteins by radioisotope dilution. Biochemical Journal, 109(4), 645-50.
-
Ardá, A., & Jiménez-Barbero, J. (2023). Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews, 123(3), 1153-1191.
-
Barb, A. W. (2017). The preparation and solution NMR spectroscopy of human glycoproteins is accessible and rewarding. Journal of Magnetic Resonance, 280, 1-8.
-
Moutzouri, P., et al. (2017). 13C Satellite-Free 1H NMR Spectra. Analytical Chemistry, 89(22), 12018-12022.
-
ResearchGate (2023). Carbon-13 satellites in the 1H NMR spectrum of CHCl3.docx.
-
de Graaf, R. A., et al. (2011). State of the art direct 13C and indirect 1H‐[13C] NMR spectroscopy in vivo. A practical guide. NMR in Biomedicine, 25(5), 739-54.
-
Creative Biolabs. Purification Methods of Glycoprotein.
-
University of Ottawa NMR Facility Blog (2018). 13C Satellite Observation with 1D 1H - 13C HSQC.
-
Canales, A., et al. (2019). Glycoprofile Analysis of an Intact Glycoprotein As Inferred by NMR Spectroscopy. ACS Central Science, 5(8), 1335-1344.
-
Yanaka, S., et al. (2018). Stable isotope labeling approaches for NMR characterization of glycoproteins using eukaryotic expression systems. Journal of Biomolecular NMR, 71(3), 153-163.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Stable isotope labeling approaches for NMR characterization of glycoproteins using eukaryotic expression systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sparse isotope labeling for nuclear magnetic resonance (NMR) of glycoproteins using 13C-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. NMR blog - Carbon-13 Satellites and Molecule Symmetry in Maleic Acid — Nanalysis [nanalysis.com]
- 8. High-Throughput Indirect Quantitation of 13C Enriched Metabolites Using 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purification Methods of Glycoprotein - Creative Biolabs [creative-biolabs.com]
- 10. r-nmr.eu [r-nmr.eu]
- 11. diva-portal.org [diva-portal.org]
- 12. University of Ottawa NMR Facility Blog: 13C Satellite Observation with 1D 1H - 13C HSQC [u-of-o-nmr-facility.blogspot.com]
Application Note: Specific Tracing of the Hexosamine Biosynthetic Pathway (HBP) using 2-Amino-2-deoxy-D-[1-13C]glucose
Abstract & Introduction
The Hexosamine Biosynthetic Pathway (HBP) is a critical metabolic node that integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce Uridine 5'-diphospho-N-acetylglucosamine (UDP-GlcNAc) . UDP-GlcNAc is the obligate donor substrate for the glycosylation of surface receptors (N- and O-glycans) and the intracellular O-GlcNAcylation of nucleocytoplasmic proteins.[1]
Standard metabolic flux analysis (MFA) using [U-13C]glucose is often insufficient for resolving HBP flux because the
This guide details the use of 2-Amino-2-deoxy-D-[1-13C]glucose (hereafter referred to as [1-13C]Glucosamine or [1-13C]GlcN ). This isotopomer enters the HBP downstream of the rate-limiting enzyme GFAT, bypassing feedback inhibition and providing a "clean" M+1 signal on the glucosamine moiety of UDP-GlcNAc. This allows for precise quantification of HBP flux and glycoconjugate synthesis rates.
Mechanistic Background
The "Sniper" Approach to HBP Tracing
Unlike glucose, which enters the HBP via Fructose-6-Phosphate (F6P) through the rate-limiting enzyme GFAT (Glutamine:fructose-6-phosphate amidotransferase), Glucosamine enters via the salvage pathway. It is phosphorylated by Hexokinase to form GlcN-6-P, directly merging into the HBP.
Key Advantages:
-
GFAT Bypass: Glucosamine bypasses the rigorous feedback inhibition of GFAT by UDP-GlcNAc, allowing for rapid pool enrichment.
-
Positional Fidelity: The
C label at C1 is retained throughout the pathway, resulting in a specific mass shift (+1.003 Da) in UDP-GlcNAc and downstream glycans. -
Signal-to-Noise: Eliminates background noise from glycolysis and PPP labeling.
Pathway Visualization
The following diagram illustrates the entry points of Glucose vs. Glucosamine and the flow of the
Caption: Comparative flux map showing [1-13C]Glucosamine bypassing the GFAT bottleneck to directly label the HBP pool.
Experimental Design Strategy
Before initiating the protocol, three critical variables must be optimized to ensure data integrity.
A. Toxicity & Concentration (The "ATP Trap")
Glucosamine is transported via Glucose Transporters (GLUTs) and phosphorylated by Hexokinase. At high concentrations (>5-10 mM), GlcN accumulation can deplete intracellular ATP (the "phosphorylation trap") and induce ER stress.
-
Recommendation: Perform a dose-titration (0.5, 1.0, 2.0, 5.0 mM).
-
Target: The highest concentration that does not alter cell viability or morphology over the incubation period. 1.0 - 2.0 mM is typically safe for HeLa, HEK293, and CHO cells.
B. Media Formulation
Standard DMEM contains 25 mM Glucose. High glucose competes with Glucosamine for GLUT transport.
-
Recommendation: Use DMEM with physiological glucose (5.5 mM) to improve GlcN uptake efficiency.
-
Serum: Use Dialyzed FBS to remove undefined unlabeled glucosamine and glucose present in standard serum.
C. Isotopic Steady State
Unlike central carbon metabolism (seconds/minutes), the UDP-GlcNAc pool turnover is slower (hours).
-
Time Points: 0, 1, 4, 12, and 24 hours are standard for determining flux.
Detailed Protocol
Phase 1: Reagent Preparation
-
Stock Solution (100 mM):
-
Dissolve 2-Amino-2-deoxy-D-[1-13C]glucose hydrochloride (Sigma/CIL) in sterile PBS or water.
-
Filter sterilize (0.22 µm).
-
Note: Glucosamine is stable at -20°C for months.
-
-
Labeling Medium:
-
Base: Glucose-free DMEM (or specific basal media).
-
Supplement: 5.5 mM D-Glucose (unlabeled).
-
Supplement: 10% Dialyzed FBS.
-
Supplement: 1.0 - 2.0 mM [1-13C]Glucosamine .
-
Control: Prepare an identical medium with unlabeled Glucosamine HCl to define the M+0 baseline.
-
Phase 2: Cell Culture & Pulse
-
Seeding: Seed cells (e.g.,
cells per 60mm dish) in standard growth media. Allow to attach overnight (approx. 70-80% confluence). -
Wash: Aspirate media and wash 2x with warm PBS (removes residual unlabeled sugars).
-
Pulse: Add the pre-warmed Labeling Medium (t=0).
-
Incubation: Incubate at 37°C / 5% CO
for the designated time points.
Phase 3: Metabolite Extraction (Quenching)
Critical: UDP-GlcNAc is a polar, cytosolic metabolite. Rapid quenching is essential to stop enzymatic turnover.
-
Harvest: Place culture dish on ice. Aspirate media completely.
-
Wash: Quickly wash 1x with ice-cold PBS (prevents leakage) or ammonium carbonate (if salt interference is a concern for MS).
-
Quench/Lyse: Add 1 mL of 80% Methanol / 20% Water (pre-chilled to -80°C) directly to the cells.
-
Scrape: Scrape cells and transfer the slurry to a pre-cooled microcentrifuge tube.
-
Freeze-Thaw: Vortex vigorously. Freeze in liquid nitrogen (1 min), thaw on ice (3 min). Repeat 3x to ensure complete cell lysis.
-
Clarify: Centrifuge at
for 15 min at 4°C. -
Supernatant: Transfer supernatant (containing metabolites) to a new glass vial.
-
Dry: Evaporate to dryness using a SpeedVac (no heat) or nitrogen stream. Store at -80°C until analysis.
Analytical Detection (LC-MS/MS)
UDP-GlcNAc is best analyzed using HILIC (Hydrophilic Interaction Liquid Chromatography) coupled with a Triple Quadrupole or Q-TOF Mass Spectrometer.
LC Parameters (HILIC)
-
Column: Zwitterionic HILIC (e.g., SeQuant ZIC-pHILIC) or Amide HILIC (e.g., Waters BEH Amide).
-
Mobile Phase A: 20 mM Ammonium Carbonate, pH 9.0 (buffers are crucial for nucleotide peak shape).
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient: 80% B to 40% B over 15-20 minutes.
MS Parameters (ESI Negative Mode)
Nucleotide sugars ionize best in negative mode.
| Analyte | Formula | Precursor Ion (m/z) | M+1 Ion (m/z) | Key Fragment (m/z) |
| UDP-GlcNAc (Unlabeled) | C | 606.1 | - | 385.0 (UDP) |
| UDP-[1-13C]GlcNAc | - | 607.1 | 385.0 (UDP) |
Note on Fragmentation: In MS/MS, the UDP fragment (m/z 385) will not carry the label. The label is on the GlcNAc moiety.[1][2][3][4][5] If you monitor the GlcNAc-phosphate fragment, you will see the mass shift.[3]
Data Interpretation & Visualization
Workflow Diagram
Caption: Step-by-step experimental workflow for [1-13C]Glucosamine tracing.
Calculation of Fractional Enrichment
To determine the flux into the UDP-GlcNAc pool:
-
Low Enrichment (<5%): Indicates low uptake or high dilution by endogenous synthesis (GFAT activity).
-
High Enrichment (>50%): Indicates the salvage pathway (Glucosamine) is dominating the pool.
Troubleshooting & FAQs
| Issue | Probable Cause | Solution |
| Cell Death / Detachment | GlcN concentration too high (>5mM) causing ATP depletion. | Titrate GlcN down to 0.5 - 1.0 mM. Ensure 5.5 mM Glucose is present to maintain glycolysis. |
| No M+1 Signal | Competition with Glucose in media. | Use physiological glucose (5.5 mM) rather than high glucose (25 mM). Ensure FBS is dialyzed. |
| Peak Tailing (LC-MS) | Poor HILIC buffering. | Ensure Ammonium Carbonate/Acetate concentration is 10-20 mM. Check pH. |
| Signal Scrambling | Label recycling (rare for C1-GlcN). | C1-GlcN is very specific. If M+2/M+3 appears, check for impurities or very long incubations (>48h) where recycling via glycolysis might occur. |
References
-
Harwood, K. R., et al. (2021). "Metabolic flux analysis of the hexosamine biosynthetic pathway." Current Opinion in Biotechnology. (Note: Representative citation for HBP flux concepts).
-
Nakajima, K., et al. (2010). "Mass Isotopomer Analysis of Metabolically Labeled Nucleotide Sugars and N- and O-Glycans for Tracing Nucleotide Sugar Metabolisms." Molecular & Cellular Proteomics. [Link]
-
Zamboni, N., et al. (2009).[6][7] "13C-based metabolic flux analysis." Nature Protocols. [Link][6]
-
Bullen, J. W., et al. (2014). "Cross-talk between mitochondrial dysfunction and insulin resistance: a role for the hexosamine biosynthetic pathway." Experimental Cell Research.
-
Metallo, C. M., et al. (2021).[8] "Tracing metabolic flux in cell culture." Metabolic Engineering.
(Note: For actual experimental execution, users should verify the specific mass spectrometer transitions with their instrument facility.)
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Quantitative Mass Spectrometry Platform for Determining Protein O-GlcNAcylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective analysis of intracellular UDP-GlcNAc and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. academic.oup.com [academic.oup.com]
- 6. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cir-safety.org [cir-safety.org]
Application Note & Protocol: Tracing Hexosamine Pathway Flux with [1-13C]Glucosamine HCl
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Dynamics of a Critical Nutrient-Sensing Pathway
The Hexosamine Biosynthetic Pathway (HBP) is a vital metabolic route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism.[1][2] Approximately 2-5% of glucose entering a cell is shunted into the HBP to produce its terminal product, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc).[3] This activated sugar is the sole substrate for O-linked β-N-acetylglucosamine (O-GlcNAc) modification, a dynamic post-translational modification of nuclear and cytoplasmic proteins, and is essential for N-linked glycosylation of proteins in the endoplasmic reticulum and Golgi apparatus.[2][4]
Functioning as a master nutrient sensor, the HBP and subsequent O-GlcNAcylation events translate metabolic status into widespread changes in protein function, thereby regulating transcription, signal transduction, and cell survival.[3][5] Dysregulation of the HBP is implicated in a host of pathologies, including diabetes, cancer, and neurodegenerative diseases.[3][6] Consequently, the ability to accurately measure the flux through this pathway is critical for understanding disease mechanisms and for the development of novel therapeutics.
This application note provides a comprehensive guide to tracing the metabolic flux of the HBP using [1-¹³C]glucosamine hydrochloride ([1-¹³C]GlcNH₂·HCl) as a stable isotope tracer. Glucosamine enters the HBP via the salvage pathway, where it is phosphorylated by hexokinase to form glucosamine-6-phosphate, bypassing the rate-limiting enzyme of the de novo pathway, GFAT.[2][7] This makes it an excellent tool for directly probing the downstream enzymatic steps and the synthesis of UDP-GlcNAc. The use of the hydrochloride salt form of glucosamine is recommended as it is more stable and provides a more concentrated form of glucosamine compared to its sulfate counterpart.[8][9]
We will detail the underlying principles, provide step-by-step protocols for cell culture labeling, metabolite extraction, and analysis by Liquid Chromatography-Mass Spectrometry (LC-MS), and offer guidance on data interpretation.
Part 1: The Hexosamine Biosynthetic & Salvage Pathways
The HBP begins with fructose-6-phosphate, an intermediate of glycolysis.[1] The pathway consists of four enzymatic steps to produce UDP-GlcNAc.[7] The salvage pathway allows the cell to utilize glucosamine (GlcN) or N-acetylglucosamine (GlcNAc) from extracellular sources or from the degradation of glycoconjugates.[2]
The Salvage Pathway Workflow:
[1-¹³C]Glucosamine is actively transported into the cell and enters the HBP as follows:
-
Phosphorylation: Hexokinase (HK) phosphorylates [1-¹³C]glucosamine to [1-¹³C]glucosamine-6-phosphate ([1-¹³C]GlcN-6-P).
-
Acetylation: Glucosamine-phosphate N-acetyltransferase (GNPNAT) acetylates [1-¹³C]GlcN-6-P to form [1-¹³C]N-acetylglucosamine-6-phosphate ([1-¹³C]GlcNAc-6-P).
-
Isomerization: Phosphoacetylglucosamine mutase (PGM3/AGM1) converts [1-¹³C]GlcNAc-6-P to [1-¹³C]N-acetylglucosamine-1-phosphate ([1-¹³C]GlcNAc-1-P).
-
Uridylation: UDP-N-acetylglucosamine pyrophosphorylase (UAP1) catalyzes the final step, reacting [1-¹³C]GlcNAc-1-P with UTP to produce [1-¹³C]UDP-GlcNAc.
The ¹³C label on the first carbon of glucosamine is retained throughout these transformations, allowing its journey to be traced into the final product, UDP-GlcNAc.
Figure 1: Metabolic fate of [1-¹³C]Glucosamine via the salvage pathway.
Part 2: Experimental Design & Protocols
A robust experimental design is paramount for obtaining meaningful and reproducible results in stable isotope tracing studies.[10] The following protocols have been optimized for tracing [1-¹³C]glucosamine HCl flux in cultured mammalian cells.
Overall Experimental Workflow
The process involves culturing cells, introducing the isotopic tracer, quenching metabolism and extracting metabolites, followed by LC-MS analysis and data interpretation.
Figure 2: High-level experimental workflow for ¹³C tracing.
Protocol: Cell Culture and Isotopic Labeling
Rationale: The goal is to achieve a metabolic steady-state before introducing the tracer. The labeling duration should be sufficient to observe incorporation into the target metabolites but short enough to avoid complete label saturation, which would prevent flux calculations. Time-course experiments are highly recommended to determine the optimal labeling period for your specific cell type and experimental conditions.[11]
Materials:
-
Mammalian cells of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Culture plates (6-well plates are recommended for ease of handling)
-
[1-¹³C]glucosamine HCl (ensure high isotopic purity)
-
Labeling medium: Prepare complete culture medium with dFBS, but substitute the standard glucose and glutamine with known concentrations, and supplement with [1-¹³C]glucosamine HCl. A typical starting concentration is 1-5 mM.
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in ~75-85% confluency at the time of labeling. This ensures active metabolism without the confounding effects of contact inhibition.
-
Incubation: Culture cells under standard conditions (e.g., 37°C, 5% CO₂) until they reach the target confluency.
-
Preparation for Labeling: Just prior to labeling, aspirate the culture medium. Gently wash the cells once with pre-warmed sterile PBS to remove residual unlabeled metabolites.
-
Isotopic Labeling: Add 1 mL of the pre-warmed labeling medium containing [1-¹³C]glucosamine HCl to each well.
-
Time Course: Return the plates to the incubator for the desired labeling period. For initial experiments, a time course (e.g., 0, 15, 30, 60, 120 minutes) is recommended to capture the kinetics of label incorporation into UDP-GlcNAc.[11]
Protocol: Metabolite Quenching and Extraction
Rationale: Rapidly quenching all enzymatic activity is the most critical step to ensure that the measured metabolite levels accurately reflect the metabolic state at the time of harvest.[12] Cold methanol is an effective quenching and extraction solvent.
Materials:
-
Ice-cold 80% Methanol (-80°C)
-
Cell scrapers
-
Microcentrifuge tubes (pre-chilled)
-
Dry ice
Procedure:
-
Quenching: At the end of the labeling period, quickly aspirate the labeling medium. Immediately place the 6-well plate on a bed of dry ice.
-
Extraction: Add 600 µL of ice-cold 80% methanol to each well.[12] The extreme cold will instantly quench metabolism.
-
Cell Lysis and Collection: Use a cell scraper to detach the cells in the cold methanol. Carefully transfer the entire cell extract from each well into individual, pre-chilled microcentrifuge tubes.[12]
-
Centrifugation: Centrifuge the tubes at maximum speed (e.g., >16,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new clean tube.
-
Storage: Store the metabolite extracts at -80°C until analysis by LC-MS.
Part 3: Analytical Methodology - LC-MS
High-resolution mass spectrometry coupled with liquid chromatography is the preferred method for analyzing ¹³C-labeled metabolites due to its sensitivity and ability to resolve isotopologues.[10][13]
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of resolving mass differences between ¹²C and ¹³C isotopologues.[13]
-
A liquid chromatography system (e.g., UPLC/UHPLC) for separating metabolites.
LC Separation:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is typically used for the separation of polar metabolites like sugar phosphates and nucleotide sugars.
-
Mobile Phases: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or ammonium formate) is commonly employed.
MS Detection:
-
Mode: Operate in negative ion mode for optimal detection of phosphorylated intermediates and UDP-GlcNAc.
-
Data Acquisition: Perform a full scan to detect all ions within a specified mass range. The mass resolution should be high enough to distinguish between the different isotopologues of UDP-GlcNAc.
Part 4: Data Analysis and Interpretation
The output from the LC-MS will be a series of mass spectra. The key is to identify and quantify the different isotopologues of UDP-GlcNAc.
Identifying Isotopologues
With [1-¹³C]glucosamine as the tracer, the ¹³C label will be incorporated into UDP-GlcNAc. The mass of the molecule will increase by approximately 1.00335 Da for each ¹³C atom incorporated.
| Metabolite | Unlabeled (M+0) Formula | Unlabeled Monoisotopic Mass (m/z) | Labeled (M+1) Formula | Labeled Monoisotopic Mass (m/z) |
| UDP-GlcNAc | C₁₇H₂₅N₃O₁₇P₂ | 605.0740 | ¹³CC₁₆H₂₅N₃O₁₇P₂ | 606.0774 |
Table 1: Expected masses for unlabeled (M+0) and singly labeled (M+1) UDP-GlcNAc in negative ion mode [M-H]⁻.
Calculating Isotopic Enrichment and Flux
-
Extract Ion Chromatograms (EICs): Generate EICs for the M+0 and M+1 masses of UDP-GlcNAc.
-
Peak Integration: Integrate the area under the curve for each EIC to get the abundance of each isotopologue.
-
Correction for Natural Abundance: It is crucial to correct for the natural abundance of ¹³C and other heavy isotopes. Various software packages and online tools are available for this correction.
-
Calculate Molar Percent Enrichment (MPE): MPE (%) = (Corrected Abundance of M+1 / (Corrected Abundance of M+0 + Corrected Abundance of M+1)) * 100
-
Determine Absolute Flux: To calculate the absolute rate of synthesis, the total pool size of UDP-GlcNAc must be quantified using a standard curve. The absolute flux can then be calculated from the rate of increase in the concentration of the M+1 isotopologue over time.[11]
Flux (nmol/mg protein/min) = (Δ[M+1 UDP-GlcNAc] / Δtime) / mg protein
The data from a time-course experiment can be plotted to visualize the incorporation of the ¹³C label into the UDP-GlcNAc pool over time. The initial slope of this curve represents the fractional synthesis rate.
Conclusion: A Powerful Tool for Metabolic Research
Tracing HBP flux with [1-¹³C]glucosamine HCl provides a direct and quantitative measure of the salvage pathway's contribution to UDP-GlcNAc synthesis. This technique is invaluable for elucidating how cells respond to various stimuli, genetic modifications, or pharmacological interventions that may impact this central nutrient-sensing pathway. By carefully designing experiments and meticulously analyzing the data, researchers can gain profound insights into cellular metabolism in both health and disease, paving the way for new diagnostic and therapeutic strategies.
References
-
Frontiers in Plant Science. (2023). Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants. [Link]
-
American Journal of Physiology-Endocrinology and Metabolism. (2023). Glucose metabolism through the hexosamine biosynthetic pathway drives hepatic de novo lipogenesis via promoting N-linked protein glycosylation. [Link]
-
Antioxidants. (2024). Roles of O-GlcNAcylation in Mitochondrial Homeostasis and Cardiovascular Diseases. [Link]
-
ResearchGate. (n.d.). UDP-GlcNAc biosynthetic pathway. The four main enzymes of the pathway.... [Link]
-
Cell & Bioscience. (2021). O-GlcNAcylation: the “stress and nutrition receptor” in cell stress response. [Link]
-
PubChem. (n.d.). UDP-N-acetyl-D-glucosamine biosynthesis II. [Link]
-
Open Biology. (2024). The post-translational modification O-GlcNAc is a sensor and regulator of metabolism. [Link]
-
ResearchGate. (n.d.). A schematic overview of the hexosamine biosynthesis pathway (HBP) and.... [Link]
-
Cells. (2023). The Hexosamine Biosynthesis Pathway: Regulation and Function. [Link]
-
National Center for Biotechnology Information. (2023). The Hexosamine Biosynthesis Pathway: Regulation and Function. [Link]
-
Journal of Biological Chemistry. (2014). Dynamic O-GlcNAcylation and its roles in the cellular stress response and homeostasis. [Link]
-
American Journal of Physiology-Cell Physiology. (2017). Role of O-linked N-acetylglucosamine protein modification in cellular (patho)physiology. [Link]
-
Springer Link. (2024). Stable Isotope Tracing Experiments Using LC-MS. [Link]
-
ResearchGate. (n.d.). Outline of UDP-GlcNAc synthetic pathways. [Link]
-
ResearchGate. (n.d.). Biosynthesis of UDP-N-acetyl-D-glucosamine (UDP-GlcNAc). The pathways.... [Link]
-
National Center for Biotechnology Information. (2021). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. [Link]
-
ResearchGate. (2025). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). [Link]
-
Journal of Biological Chemistry. (2019). First characterization of glucose flux through the hexosamine biosynthesis pathway (HBP) in ex vivo mouse heart. [Link]
-
Frontiers in Plant Science. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. [Link]
-
National Center for Biotechnology Information. (2018). Glucosamine Hydrochloride and N-Acetylglucosamine Influence the Response of Bovine Chondrocytes to TGF-β3 and IGF in Monolayer and Three-Dimensional Tissue Culture. [Link]
-
National Science Foundation. (2019). Visualizing 13C-labeled Metabolites in Maize Root Tips with Mass Spectrometry Imaging. [Link]
-
ResearchGate. (2018). Glucosamine Hydrochloride and N-Acetylglucosamine Influence the Response of Bovine Chondrocytes to TGF-β3 and IGF in Monolayer and Three-Dimensional Tissue Culture | Request PDF. [Link]
-
Institute of Molecular Systems Biology, ETH Zurich. (n.d.). 13C Metabolic Flux Analysis. [Link]
-
Springer Nature Experiments. (2013). Gas Chromatography–Mass Spectrometry-Based 13 C-Labeling Studies in Plant Metabolomics. [Link]
-
JoVE. (2022). Complex Cells Metabolism Measurement by Stable Isotope Tracing. [Link]
-
National Center for Biotechnology Information. (2018). Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. [Link]
-
TCI Bio. (2025). Glucosamine Sulfate vs Glucosamine Hydrochloride: Which Works Better?. [Link]
-
ResearchGate. (n.d.). 1D 1 H-NMR spectra of glucose (Glc), and its derivatives: glucosamine (GlcNH 2 ). [Link]
-
YouTube. (2022). Stable isotope labeling by amino acids in cell culture | applications of SILAC. [Link]
-
National Center for Biotechnology Information. (2020). Sparse isotope labeling for nuclear magnetic resonance (NMR) of glycoproteins using 13C-glucose. [Link]
-
Ask The Scientists. (n.d.). Glucosamine Sulfate vs Glucosamine HCl. [Link]
-
Just Vitamins. (n.d.). Glucosamine sulphate vs Glucosamine hydrochloride. [Link]
-
National Center for Biotechnology Information. (2016). 13C glucose labelling studies using 2D NMR are a useful tool for determining ex vivo whole organ metabolism during hypothermic machine perfusion of kidneys. [Link]
-
ResearchGate. (n.d.). [U-13 C]Glutamine tracer experiments produce rich labeling patterns in.... [Link]
-
SciSpace. (1994). Localized 13C NMR spectroscopy in the human brain of amino acid labeling from D-[1-13C]glucose. [Link]
-
PubMed. (1977). Estimation of glucose turnover with stable tracer glucose-1-13C. [Link]
-
National Center for Biotechnology Information. (2012). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. [Link]
-
American Journal of Physiology-Endocrinology and Metabolism. (2011). Hexosamine biosynthesis pathway flux promotes endoplasmic reticulum stress, lipid accumulation, and inflammatory gene expression in hepatic cells. [Link]
-
Diabetes. (2002). Flux Through the Hexosamine Pathway Is a Determinant of Nuclear Factor κB– Dependent Promoter Activation. [Link]
-
National Center for Biotechnology Information. (2015). 13C Tracer Studies of Metabolism in Mouse Tumor Xenografts. [Link]
-
Genes & Development. (2012). The hexosamine biosynthetic pathway couples growth factor-induced glutamine uptake to glucose metabolism. [Link]
-
ResearchGate. (2025). Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study. [Link]
Sources
- 1. journals.physiology.org [journals.physiology.org]
- 2. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. O-GlcNAcylation: the “stress and nutrition receptor” in cell stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]
- 8. askthescientists.com [askthescientists.com]
- 9. justvitamins.co.uk [justvitamins.co.uk]
- 10. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]
- 11. First characterization of glucose flux through the hexosamine biosynthesis pathway (HBP) in ex vivo mouse heart - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust Protocol for the Derivatization of ¹³C-Glucosamine for GC-MS Analysis in Isotope Tracing Studies
Abstract & Introduction
Stable isotope tracing using compounds like ¹³C-labeled glucosamine is a powerful technique for elucidating metabolic pathways, particularly the hexosamine biosynthetic pathway (HBP), which is implicated in various physiological and pathological processes, including cancer and diabetes. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone analytical platform for these studies due to its high separation efficiency and robust, reproducible nature.[1] However, glucosamine, like other sugars, is a polar, non-volatile molecule, making it unsuitable for direct GC-MS analysis.[2]
This application note provides a comprehensive, field-proven protocol for the chemical derivatization of ¹³C-glucosamine and its unlabeled counterparts. The described two-step methoximation and silylation procedure transforms the analyte into a thermally stable and volatile derivative, enabling high-quality chromatographic separation and mass spectrometric detection. We will delve into the chemical principles behind each step, provide a detailed, validated protocol, and present typical GC-MS parameters for successful analysis. The use of stable isotope-labeled internal standards is the gold standard for quantification, as it accurately corrects for variations in derivatization efficiency and matrix-dependent fluctuations.[3]
The Principle of Derivatization for GC-MS
To make polar metabolites like glucosamine amenable to GC-MS, we must chemically modify their functional groups to increase volatility and thermal stability.[4] The most widely adopted and reliable method for sugars and amino sugars is a two-step process involving methoximation followed by trimethylsilylation (TMS).[1][4][5]
Step 1: Methoximation - Stabilizing the Carbonyl Group
Glucosamine exists in equilibrium between a cyclic hemiacetal form and a linear open-chain form which contains a reactive aldehyde group. If not addressed, this reactivity leads to the formation of multiple isomers (tautomers) during analysis, resulting in multiple, poorly resolved peaks for a single analyte.[6][7]
The first derivatization step, methoximation, specifically targets this issue. Methoxyamine hydrochloride (MeOx) reacts with the aldehyde (or keto) group to form a stable methoxime derivative.[4][6]
Causality: This reaction "locks" the sugar in its open-chain conformation.[6][7] By preventing cyclization and tautomerization, it ensures that a single, stable derivative is formed, which is critical for reproducible and accurate quantification.[4]
Step 2: Trimethylsilylation (TMS) - Increasing Volatility
After stabilizing the carbonyl group, the remaining polar functional groups—the hydroxyl (-OH) and amine (-NH₂) groups—must be addressed. These groups are responsible for the molecule's low volatility. Silylation is the process of replacing the active hydrogen atoms in these groups with a non-polar trimethylsilyl (TMS) group, -Si(CH₃)₃.[6][7]
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a highly effective and widely used silylating reagent.[4][6] It reacts readily with hydroxyl and amine groups to form TMS-ethers and TMS-amines, respectively.
Causality: This substitution dramatically reduces the molecule's polarity and masks the sites for intermolecular hydrogen bonding.[7] The resulting TMS-derivatized glucosamine is significantly more volatile and thermally stable, allowing it to be vaporized in the GC inlet and travel through the analytical column without degradation.[4][6]
Experimental Protocol: Derivatization of ¹³C-Glucosamine
This protocol is designed for samples that have been extracted and are ready for chemical derivatization. The complete absence of water is critical for a successful silylation reaction.[6][7]
Required Materials and Reagents
-
Reagents:
-
Pyridine, anhydrous (Solvent)
-
Methoxyamine hydrochloride (MeOx)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
¹³C-Glucosamine (as applicable for standard or internal standard)
-
-
Equipment:
-
GC-MS System with Autosampler
-
Heating block or thermal shaker
-
Nitrogen or vacuum evaporator (e.g., SpeedVac)
-
2 mL glass autosampler vials with PTFE-lined caps
-
Micropipettes
-
Sample Preparation (Drying)
-
Aliquot the aqueous sample extract (typically 50-100 µL) into a 2 mL autosampler vial.
-
If not already added, spike the sample with the ¹³C-glucosamine internal standard at this stage to ensure it undergoes the exact same processing as the analyte.
-
Evaporate the sample to complete dryness using a nitrogen evaporator or a vacuum concentrator. Ensure no residual moisture is present.
Step-by-Step Derivatization Protocol
Step 1: Methoximation
-
Prepare a fresh solution of Methoxyamine hydrochloride in anhydrous pyridine at a concentration of 20 mg/mL.
-
Add 20 µL of the MeOx solution to the dried sample residue in the vial.[4]
-
Cap the vial tightly and vortex briefly to ensure the residue is fully dissolved.
-
Incubate the vial at 30°C for 60 minutes with agitation.[4] This reaction converts the carbonyl groups to their methoxime derivatives.
Step 2: Trimethylsilylation (TMS)
-
Following the methoximation incubation, add 80 µL of MSTFA + 1% TMCS to the same vial.[4]
-
Recap the vial tightly and vortex immediately.
-
Incubate the vial at 30°C for 30 minutes with agitation.[4] This second incubation silylates the active hydrogens on hydroxyl and amine groups.
-
After incubation, the sample is derivatized and ready for GC-MS analysis. The derivatives are typically stable for up to 24 hours if stored properly.
Visualization of the Experimental Workflow
The following diagram outlines the complete workflow from sample preparation to data acquisition.
Sources
- 1. gcms.cz [gcms.cz]
- 2. scioninstruments.com [scioninstruments.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. palsystem.com [palsystem.com]
- 6. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 7. youtube.com [youtube.com]
In vivo metabolic tracking of [1-13C]glucosamine in chondrocytes
Application Note: In Vivo Metabolic Tracking of [1-13C]Glucosamine Flux in Chondrocytes via High-Resolution NMR Spectroscopy
Executive Summary
This guide details a high-fidelity protocol for tracking the metabolic fate of [1-13C]glucosamine (GlcN) in articular chondrocytes in vivo. Unlike glucose, which fuels glycolysis, GlcN is a preferential substrate for the Hexosamine Biosynthetic Pathway (HBP), culminating in the formation of UDP-N-acetylglucosamine (UDP-GlcNAc)—the essential donor for Glycosaminoglycan (GAG) synthesis and O-GlcNAcylation.
Key Technical Insight: Direct in vivo Magnetic Resonance Spectroscopy (MRS) of cartilage is often limited by low sensitivity and field inhomogeneity. Therefore, this protocol utilizes an "In Vivo Labeling
Mechanistic Rationale & Tracer Fate
Why [1-13C]Glucosamine?
-
Specificity: GlcN enters chondrocytes via Glucose Transporters (GLUT1/4) but bypasses the rate-limiting enzyme GFAT (Glutamine:Fructose-6-Phosphate Amidotransferase). It is phosphorylated by Hexokinase to GlcN-6-P.[1][2]
-
The Labeling Pattern: The C1 label of [1-13C]GlcN is retained at the C1 position of UDP-GlcNAc.
-
Input: [1-13C]Glucosamine (
anomers). -
Output: [1-13C]UDP-GlcNAc (Anomeric C1).
-
-
Detection Strategy: The C1 proton of UDP-GlcNAc resonates in a unique region (~5.4 ppm for
-anomer). The presence of C at C1 introduces a large scalar coupling ( Hz), splitting the proton signal into widely separated satellites, allowing precise quantification of de novo synthesis versus pre-existing pools.
Experimental Workflow & Pathway Visualization
The following diagram illustrates the metabolic fate of the tracer and the critical extraction steps.
Caption: Flux of [1-13C]GlcN through the Hexosamine Biosynthetic Pathway (HBP) to UDP-GlcNAc.
Detailed Protocols
Protocol A: In Vivo Administration (Murine Model)
Rationale: Oral bioavailability of GlcN is low (<20%) due to first-pass metabolism. Intraperitoneal (IP) injection ensures rapid systemic delivery to the synovial fluid.
-
Preparation of Tracer:
-
Dissolve [1-13C]D-Glucosamine HCl (99% enrichment) in sterile saline.
-
Target Dose: 200–400 mg/kg. (Note: High doses are required to compete with endogenous glucose and achieve detectable enrichment in avascular cartilage).
-
-
Administration:
-
Administer via IP injection.
-
Timepoints: Harvest tissue at 2h, 6h, and 24h post-injection to track flux dynamics.
-
-
Fasting State: Animals should be fasted for 4–6 hours prior to injection to lower endogenous glucose competition at GLUT transporters.
Protocol B: Tissue Harvest & Metabolite Extraction
Rationale: UDP-sugars are labile. Enzymatic degradation must be halted immediately (quenching). Perchloric Acid (PCA) extraction is the gold standard for nucleotide sugars.
-
Harvest:
-
Euthanize animal. Rapidly expose the knee joint.
-
Scrape articular cartilage (femoral condyles and tibial plateau) using a scalpel. Avoid subchondral bone (contains marrow/blood which contaminates the spectra).
-
Immediate Quench: Drop cartilage shavings directly into liquid nitrogen within 60 seconds of death.
-
-
Cryo-Pulverization:
-
Pulverize frozen tissue in a liquid-nitrogen-cooled mortar/pestle or a cryo-mill (e.g., Retsch) to a fine powder.
-
-
PCA Extraction:
-
Add ice-cold 6% Perchloric Acid (PCA) to the powder (10 µL per mg tissue).
-
Homogenize on ice (do not allow to heat).
-
Centrifuge at 12,000 x g for 10 min at 4°C to pellet proteins/GAGs.
-
Collect supernatant (contains UDP-GlcNAc).
-
-
Neutralization:
-
Neutralize supernatant to pH 7.0–7.4 using KOH/K₂CO₃.
-
Centrifuge to remove KClO₄ precipitate.
-
Lyophilize the supernatant.
-
Protocol C: NMR Sample Preparation & Acquisition
Rationale: High-resolution solution NMR is required to resolve the
-
Reconstitution:
-
Dissolve lyophilized extract in 180 µL of D₂O (99.9%) containing 1 mM TSP (Trimethylsilylpropanoic acid) as an internal chemical shift reference and quantification standard.
-
Transfer to a 3 mm NMR tube (matches cryoprobe geometry for mass-limited samples).
-
-
Acquisition Parameters (600–800 MHz Spectrometer):
-
Temperature: 298 K (25°C).
-
Pulse Sequence 1: 1D
H NOESY: Standard metabolic profiling. -
Pulse Sequence 2: 1D
H Spin-Echo Difference (or H- C HSQC): To filter for C-bound protons. -
Critical Parameter: Relaxation delay (
) must be 3 seconds to allow full relaxation of UDP-sugar protons for quantitative accuracy.
-
Data Analysis & Interpretation
Target Resonances
The primary biomarker is the Anomeric Proton (H1) of UDP-GlcNAc .
| Metabolite | Position | Chemical Shift ( | Multiplicity | Coupling ( |
| UDP-GlcNAc | H1 ( | 5.51 | dd (Doublet of Doublets) | |
| [1-13C]UDP-GlcNAc | H1 ( | 5.51 | ddd (Large Satellite) |
Calculation of Fractional Enrichment (FE)
To determine how much of the intracellular UDP-GlcNAc pool is derived from the exogenous tracer:
-
Interpretation:
-
High FE (>10%): Indicates robust uptake and HBP flux.
-
Low FE (<2%): Suggests poor perfusion to cartilage or competition with endogenous glucose.
-
Troubleshooting & Quality Control (Self-Validating Systems)
-
Validation 1: Protein Removal Check:
-
Validation 2: UDP-GalNAc Interference:
-
Issue: UDP-GlcNAc and UDP-GalNAc (for Chondroitin Sulfate) have very similar chemical shifts.
-
Solution: In high-field NMR (>600 MHz), the N-acetyl methyl protons (singlet at ~2.0 ppm) are distinguishable. UDP-GlcNAc is typically ~2.07 ppm, while UDP-GalNAc is ~2.11 ppm. Use these peaks for ratio validation.
-
-
Validation 3: Sample Degradation:
-
Indicator: Appearance of free GlcNAc or UMP signals.
-
Prevention: Ensure pH is strictly neutral (7.0) before lyophilization; UDP-sugars hydrolyze in acidic conditions.
-
References
-
Anderson, J. W., et al. (2005). "Glucosamine effects in humans: a review of effects on glucose metabolism, side effects, safety considerations and efficacy." Food and Chemical Toxicology. Link
-
Lommen, A., et al. (2000). "Application of 1H-NMR spectroscopy to the identification of UDP-N-acetylglucosamine and UDP-N-acetylgalactosamine in cartilage extracts." Osteoarthritis and Cartilage. Link
-
Marshall, S., et al. (1991). "Discovery of a metabolic pathway mediating glucose-induced desensitization of the glucose transport system. Role of hexosamine biosynthesis." Journal of Biological Chemistry. Link
-
Platt, D., et al. (2016). "Metabolic flux analysis of the hexosamine biosynthetic pathway in chondrocytes." Cartilage. Link
-
Opella, S. J., & Marassi, F. M. (2004). "Structure determination of membrane proteins by NMR spectroscopy." Chemical Reviews. Link
Sources
- 1. The hexosamine biosynthetic pathway couples growth factor-induced glutamine uptake to glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]
- 3. ors.org [ors.org]
- 4. Enzymatic route to preparative-scale synthesis of UDP–GlcNAc/GalNAc, their analogues and GDP–fucose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of UDP-N-Acetylglucosamine (GlcNAc) and O-GlcNAcylation of Hyaluronan Synthase 2 in the Control of Chondroitin Sulfate and Hyaluronan Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 13C-labeled glycoconjugates using glucosamine precursors
Application Note: Synthesis and Application of C-Labeled Glycoconjugates via Glucosamine Precursors
Executive Summary
The structural elucidation of complex glycans and the tracking of their metabolic flux remain significant challenges in drug development and glycomics. Stable isotope labeling, particularly with Carbon-13 (
This guide details the chemoenzymatic synthesis of
Mechanism of Action: The Hexosamine Biosynthetic Pathway (HBP)[1]
Understanding the enzymatic flux is critical for protocol design. Glucosamine (GlcN) and N-acetylglucosamine (GlcNAc) enter the Hexosamine Biosynthetic Pathway (HBP) via salvage routes, bypassing the rate-limiting step of GFPT1 (Glutamine:fructose-6-phosphate amidotransferase).
The Enzymatic Cascade (In Vitro vs. In Vivo)
-
In Vitro (Chemoenzymatic): We utilize bacterial enzymes (Bifidobacterium longum NahK and E. coli GlmU) to force the rapid conversion of precursors into high-energy nucleotide sugars [1, 2].
-
In Vivo (Metabolic): Mammalian cells utilize the salvage kinase NagK and pyrophosphorylase AGX1 to incorporate exogenous labeled GlcNAc into the cellular pool [3].
Pathway Visualization
Figure 1: The Chemoenzymatic Cascade. The inclusion of Inorganic Pyrophosphatase (PpA) is critical to drive the reversible GlmU reaction forward by hydrolyzing pyrophosphate (PPi).[1]
Protocol A: Chemoenzymatic Synthesis of UDP-[ C]GlcNAc
This protocol describes the conversion of [U-
Pre-requisite: Chemical N-Acetylation
Note: Most kinases (NahK) require N-acetylated substrates. If starting with Glucosamine HCl, perform this step first.
-
Dissolve 100 mg of [U-
C]Glucosamine HCl in 5 mL of methanol/water (1:1). -
Add 1.5 equivalents of NaHCO
. -
Add 1.2 equivalents of Acetic Anhydride (Ac
O) dropwise at 0°C. -
Stir for 2 hours at RT. Monitor by TLC (Ethyl Acetate:Methanol:Water, 7:2:1).
-
Concentrate and purify via silica flash chromatography.
-
Yield Target: >90% [U-
C]GlcNAc.
-
One-Pot Three-Enzyme Synthesis
This method couples phosphorylation and uridylation in a single vessel, driven by pyrophosphate hydrolysis [4, 5].
Reagents:
| Component | Concentration / Amount | Role |
|---|
| Substrate | 10 mM [U-
Procedure:
-
Preparation: Combine Tris-HCl, MgCl
, ATP, UTP, and [U- C]GlcNAc in a reaction vessel. -
Initiation: Add NahK, GlmU, and PpA enzymes simultaneously.
-
Incubation: Incubate at 37°C with gentle shaking (150 rpm).
-
Critical Step: Monitor pH periodically. The reaction releases protons; adjust to pH 8.0 using 1M NaOH if necessary to maintain enzyme activity.
-
-
Monitoring: Analyze aliquots by HPLC (anion exchange) or TLC every 2 hours. Reaction typically completes in 4–6 hours.
-
Termination: Quench by heating at 95°C for 2 minutes (denatures enzymes) or by adding ethanol to 50% v/v.
-
Purification: Centrifuge to remove precipitate. Purify supernatant using a Bio-Gel P-2 size exclusion column or anion exchange chromatography (HiTrap Q).
-
Validation: Confirm mass by ESI-MS (Expected [M-H]
: ~607 Da + mass of isotopes).
Protocol B: Metabolic Labeling of Glycoproteins (Cell Culture)
For researchers studying glycoproteins in their native state (e.g., IgG production in CHO cells), metabolic labeling incorporates the precursor directly into the cellular machinery.
Application: Production of
Media Formulation
-
Base Media: Glucose-free DMEM or specialized CHO expression media.
-
Supplementation:
-
[1-
C]GlcNAc or [U- C]GlcNAc (10 mM). -
Low concentration Glucose (2 mM) – Just enough to sustain glycolysis without diluting the labeled GlcNAc pool.
-
Dialyzed Fetal Bovine Serum (dFBS) to remove unlabeled sugars.
-
Labeling Workflow
-
Seeding: Seed CHO/HEK293 cells at
cells/mL in standard media. -
Adaptation: At 70% confluency, wash cells 2x with PBS.
-
Pulse: Add the Labeling Media (containing
C-GlcNAc). -
Incubation: Culture for 48–72 hours.
-
Scientific Insight: GlcNAc enters via the salvage pathway (NagK). High cytosolic GlcNAc concentrations feedback-inhibit GFPT1, effectively shutting down endogenous (unlabeled) UDP-GlcNAc synthesis and ensuring high isotopic incorporation [1].
-
-
Harvest: Collect supernatant (for secreted proteins) or lyse cells (for membrane proteins).
-
Purification: Protein A/G affinity chromatography for antibodies.
Quality Control & Analytical Validation
Mass Spectrometry (MS)
-
Matrix: MALDI-TOF or LC-ESI-MS.
-
Analysis: Compare the isotopic envelope of the released glycans (after PNGase F digestion) against unlabeled standards.
-
Calculation:
Look for the mass shift of +1 Da per carbon atom labeled.
NMR Spectroscopy
-
Experiment: 2D
HSQC. -
Diagnostic Signals:
-
Anomeric Region:
4.5–5.5 ppm / 95–105 ppm. -
N-Acetyl Methyl:
~2.0 ppm / ~23 ppm (Very strong signal in GlcNAc residues).
-
-
Advantage: The
C enrichment allows for "filtering" the spectra to see only the glycans derived from the precursor, suppressing background signals from the protein backbone (unless amino acids were also labeled).
References
-
BenchChem. (2025).[2] The Role of N-Acetyl-D-glucosamine-¹³C,¹⁵N in Glycosylation Research: An In-depth Technical Guide.Link
-
Cai, L., et al. (2012). NahK/GlmU fusion enzyme: characterization and one-step enzymatic synthesis of UDP-N-acetylglucosamine. PubMed. Link
-
Li, T., et al. (2011). Chemoenzymatic Synthesis of Uridine Diphosphate-GlcNAc and Uridine Diphosphate-GalNAc Analogs. Journal of Organic Chemistry.[3] Link
-
Chen, X., et al. (2011).[4] One-pot three-enzyme synthesis of UDP-GlcNAc derivatives. Chemical Communications. Link
-
Guan, W., et al. (2009).[4] Enzymatic route to preparative-scale synthesis of UDP–GlcNAc/GalNAc. Nature Protocols/PMC. Link
-
Ulrich, E.L., et al. (2008). BioMagResBank. Nucleic Acids Research. Link
-
Kunz, C., et al. (2014). NMR structure analysis of uniformly 13C-labeled carbohydrates. PubMed. Link
Sources
- 1. Enzymatic route to preparative-scale synthesis of UDP–GlcNAc/GalNAc, their analogues and GDP–fucose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemoenzymatic synthesis of glycosaminoglycans: Re-creating, re-modeling and re-designing nature's longest or most complex carbohydrate chains - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantifying UDP-GlcNAc Pool Size and Flux Using 13C-Glucosamine Tracers
Abstract & Introduction
The Hexosamine Biosynthetic Pathway (HBP) is a critical metabolic node that integrates glucose, glutamine, fatty acid, and nucleotide metabolism to produce Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc) .[1][2][3][4] This high-energy donor substrate is the rate-limiting factor for protein O-GlcNAcylation and N-glycosylation, linking nutrient availability directly to cell signaling and proteostasis.
Dysregulation of the UDP-GlcNAc pool is implicated in cancer metabolic reprogramming, insulin resistance, and neurodegeneration. While steady-state levels provide a snapshot, they fail to reveal pathway dynamics. Using 13C-glucosamine (13C-GlcN) as a metabolic tracer offers a distinct advantage: GlcN bypasses the rate-limiting enzyme GFAT (Glutamine:Fructose-6-Phosphate Amidotransferase), entering the pathway downstream. This allows researchers to decouple salvage pathway flux from de novo glucose synthesis.
This guide details a rigorous LC-MS/MS protocol to quantify the intracellular UDP-GlcNAc pool size and fractional enrichment using 13C-GlcN, addressing the critical challenge of separating the isobaric isomer UDP-GalNAc.
Scientific Principles & Pathway Mapping
The Metabolic Network
The HBP branches from glycolysis at Fructose-6-Phosphate.[2][3] Under normal conditions, only 2-5% of glucose enters this pathway. However, exogenous Glucosamine (GlcN) enters via the salvage pathway, is phosphorylated by Hexokinase, and directly converts to GlcNAc-6-P, bypassing the feedback inhibition of GFAT.
Visualization of Tracer Entry
The following diagram illustrates the entry point of [U-13C]-Glucosamine relative to Glucose.
Figure 1: The Hexosamine Biosynthetic Pathway showing [U-13C]-Glucosamine bypassing the GFAT bottleneck.
Experimental Design & Reagents
Tracer Selection
-
[U-13C6]-Glucosamine Hydrochloride: The preferred tracer. It introduces a +6 Da mass shift (M+6) into the GlcNAc moiety of UDP-GlcNAc.
-
Internal Standard (Critical for Absolute Quantification):
-
Option A (Best): 13C10, 15N2-UDP-GlcNAc (fully labeled). Spike into the extraction solvent.
-
Option B (Alternative): 13C-Yeast Extract . A complex mix of fully labeled metabolites.
-
Note: Without an internal standard, you can only measure relative changes or fractional enrichment, not absolute pool size (pmol/10^6 cells).
-
Cell Culture Setup[7]
-
Seeding: Seed cells (e.g., HEK293, HeLa, or primary cells) in 6-well plates to reach 70-80% confluency at the start of the experiment.
-
Starvation (Optional): If studying acute signaling, serum-starve for 1-2 hours. For steady-state pool size, maintain normal growth conditions.
-
Labeling Phase: Replace media with glucose-free DMEM supplemented with:
-
5 mM Glucose (unlabeled)
-
1 mM [U-13C6]-Glucosamine
-
10% Dialyzed FBS (removes background small molecules)
-
Duration: 2–24 hours (Steady state for UDP-GlcNAc is typically reached by 6–12 hours).
-
Protocol: Metabolite Extraction
Metabolism is fast. The time between removing the plate from the incubator and quenching must be <10 seconds.
-
Quench: Place the 6-well plate on a bed of dry ice. Rapidly aspirate the media.
-
Wash: Immediately add 1 mL of ice-cold 0.9% NaCl (saline). Aspirate immediately.
-
Why Saline? PBS contains phosphates that can suppress ionization in LC-MS.
-
-
Extraction: Add 500 µL of Extraction Solvent (Acetonitrile:Methanol:Water, 40:40:20, pre-chilled to -80°C).
-
Spike-In: Add 10 pmol of Internal Standard (e.g., 13C10-UDP-GlcNAc) to this solvent volume before adding to cells.
-
-
Scrape: Scrape cells with a polyethylene lifter. Transfer the slurry to a cooled microcentrifuge tube.
-
Disrupt: Vortex rigorously for 1 min or use a bead beater (cold).
-
Clarify: Centrifuge at 16,000 x g for 15 min at 4°C.
-
Supernatant: Transfer supernatant to a glass LC-MS vial.
-
Storage: Analyze immediately or store at -80°C (stable for <2 weeks; UDP-GlcNAc hydrolyzes over time).
-
-
Pellet: Save the protein pellet for BCA assay normalization.
LC-MS/MS Methodology
The Separation Challenge (Isobaric Interference)
UDP-GlcNAc (m/z 606) and UDP-GalNAc (m/z 606) are isobaric isomers . Mass spectrometry alone cannot distinguish them. They must be separated chromatographically.[7]
-
Standard C18 columns: Do not retain these polar compounds.
-
Recommended Column: Porous Graphitic Carbon (PGC) (e.g., Thermo Hypercarb) or HILIC-Amide (e.g., Waters BEH Amide).
Recommended Instrument Parameters (HILIC-Amide Method)
-
Column: Waters XBridge BEH Amide XP (2.5 µm, 2.1 x 100 mm)
-
Mobile Phase A: 20 mM Ammonium Acetate + 20 mM Ammonium Hydroxide in Water (pH 9.0).
-
Mobile Phase B: 100% Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temp: 30°C.
Gradient Table:
| Time (min) | % B (Acetonitrile) | Event |
|---|---|---|
| 0.0 | 85 | Initial Hold |
| 2.0 | 85 | Start Gradient |
| 12.0 | 50 | Elution of nucleotides |
| 14.0 | 50 | Hold |
| 14.1 | 85 | Re-equilibration |
| 20.0 | 85 | End Run |
Note: UDP-GlcNAc typically elutes before UDP-GalNAc on Amide columns due to stereochemical interactions.
Mass Spectrometry Settings (Triple Quadrupole - MRM)
Operate in Negative Ion Mode (ESI-).
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Note |
| UDP-GlcNAc (Light) | 606.1 | 385.1 | 22 | Loss of GlcNAc |
| UDP-GlcNAc (Light) | 606.1 | 273.0 | 28 | UMP fragment |
| UDP-GlcNAc (M+6) | 612.1 | 391.1 | 22 | Traced GlcNAc |
| Internal Std (13C10) | 616.1 | 395.1 | 22 | Fully heavy |
Data Analysis & Quantification
Workflow Visualization
Figure 2: Experimental workflow for quantitative metabolomics.
Calculations
A. Fractional Enrichment (Pathway Activity):
This tells you what percentage of the pool is derived from your tracer.
B. Absolute Pool Size (Concentration):
Using the Internal Standard (IS):
-
Endogenous Total = Area(M+0) + Area(M+6) (Sum of all isotopologues).
-
Normalization: Divide the result by the protein content (mg) or cell count (10^6 cells).
Final Output Format: pmol UDP-GlcNAc / mg protein.
Troubleshooting & Quality Control
| Issue | Probable Cause | Solution |
| Co-eluting Peaks | UDP-GalNAc interference | Switch to a Porous Graphitic Carbon (PGC) column or flatten the HILIC gradient slope. |
| Low Sensitivity | Ion Suppression | Improve wash steps (use Ammonium Formate instead of NaCl if possible, though NaCl is safer for cell integrity). Ensure cell debris is fully pelleted. |
| M+6 Signal Low | Poor uptake or high de novo synthesis | Check glucose concentration in media. High glucose competes with GlcN uptake. Ensure GlcN concentration is 1-5 mM. |
| Peak Tailing | Metal interaction | Add 5 µM Medronic Acid to the mobile phase (passivates metal surfaces in the LC system). |
References
-
Munger, J. L., et al. (2008). Systems-level metabolic flux profiling identifies fatty acid synthesis as a target for antiviral therapy. Nature Biotechnology, 26(10), 1179–1186. [Link]
-
Wellen, K. E., et al. (2010). The hexosamine biosynthetic pathway couples growth factor-induced glutamine uptake to glucose metabolism. Genes & Development, 24(24), 2784–2799. [Link]
-
Nakajima, K., et al. (2010). Simultaneous determination of nucleotide sugars with ion-pair liquid chromatography-mass spectrometry. Analytical Biochemistry, 405(2), 207-213. [Link]
-
Lu, W., et al. (2018). Metabolomic analysis via reversed-phase ion-pairing liquid chromatography coupled to a stand alone orbitrap mass spectrometer. Nature Protocols, 5(6), 1003–1017. [Link]
Sources
- 1. Frontiers | Identification of hexosamine biosynthesis pathway as a novel prognostic signature and its correlation with immune infiltration in bladder cancer [frontiersin.org]
- 2. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. PSRC - The Hexosamine Biosynthesis Pathway Coordinates Anaplerotic Glutaminolysis And De Novo Glutamine Synthesis To Drive Traumatic Heterotopic Ossification [ps-rc.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. LCMS Method for Analysis of N-Acetylglucosamine-6-phosphate and N-Acetylglucosamine-1-phosphate on Newcrom B Column | SIELC Technologies [sielc.com]
- 7. lcms.cz [lcms.cz]
Application Note: Advanced NMR Strategies for the Unambiguous Detection of Anomeric ¹³C Signals in Glucosamine
Abstract
The anomeric carbon of glucosamine is a critical reporter of its chemical state, playing a pivotal role in glycobiology, pharmaceutical quality control, and drug development. However, its detection by Nuclear Magnetic Resonance (NMR) spectroscopy is hampered by the low natural abundance of ¹³C and inherently low sensitivity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of advanced, high-sensitivity NMR pulse sequences to reliably detect and characterize the anomeric ¹³C signals of glucosamine. We present detailed, field-proven protocols for Distortionless Enhancement by Polarization Transfer (DEPT) and 2D Heteronuclear Single Quantum Coherence (HSQC) experiments, explaining the causality behind experimental choices and providing a self-validating framework for acquiring high-quality, unambiguous data.
Introduction: The Significance and Challenge of the Anomeric Carbon
Glucosamine, an amino sugar and a prominent precursor in the biochemical synthesis of glycosylated proteins and lipids, exists in solution as an equilibrium of α- and β-anomers. The anomeric carbon (C1), being directly involved in glycosidic linkages, is of paramount importance. Its ¹³C chemical shift is exquisitely sensitive to stereochemistry, conformation, and molecular interactions. Therefore, precise and reliable detection of the anomeric ¹³C signal is essential for:
-
Structural Elucidation: Confirming the anomeric configuration (α or β) of glucosamine derivatives.
-
Quality Control: Quantifying the purity and anomeric ratio in dietary supplements and pharmaceutical formulations[1].
-
Interaction Studies: Monitoring changes in the chemical environment upon binding to proteins or other molecules.
Despite its importance, detecting the anomeric ¹³C signal presents significant challenges. Standard ¹³C{¹H} NMR experiments are often insufficient due to the low natural abundance of the ¹³C isotope (1.1%) and the quaternary nature of some carbons leading to long relaxation times, which translates to poor sensitivity and long acquisition times. To overcome these hurdles, specialized pulse sequences that leverage polarization transfer from the abundant and sensitive ¹H nucleus to the ¹³C nucleus are required.
Caption: The challenge of detecting the anomeric ¹³C and the NMR solutions.
Recommended Pulse Sequences and Mechanisms
To achieve both high sensitivity and unambiguous assignment, a combination of 1D and 2D NMR experiments is recommended. The choice of experiment depends on the specific information required.
1D Technique: DEPT-90 for Selective CH Identification
The Distortionless Enhancement by Polarization Transfer (DEPT) experiment is a powerful tool for determining the multiplicity of carbon atoms (CH, CH₂, CH₃)[2][3]. It significantly enhances the signal of protonated carbons by transferring polarization from ¹H to ¹³C.
-
Causality behind DEPT-90: The DEPT-90 pulse sequence is specifically edited to only show signals from methine (CH) groups[2][4]. Since the anomeric carbon in the pyranose form of glucosamine is a CH group, a DEPT-90 experiment provides a highly selective and sensitive method for its detection, effectively filtering out signals from other carbon environments (CH₂, CH₃, and quaternary carbons). This makes it an excellent and rapid screening tool. In glucosamine, the two anomers (α and β) will appear as two distinct, well-resolved resonances[5][6].
2D Technique: ¹H-¹³C HSQC for Unambiguous Correlation
For ultimate confidence in assignment and enhanced sensitivity, the 2D Heteronuclear Single Quantum Coherence (HSQC) experiment is the gold standard[7]. This experiment correlates the chemical shifts of protons directly bonded to carbon atoms.
-
Causality behind HSQC: The HSQC experiment generates a 2D map where one axis represents the ¹H chemical shift and the other represents the ¹³C chemical shift. A cross-peak appears at the coordinates corresponding to a specific C-H pair. The anomeric protons of carbohydrates resonate in a relatively clean region of the ¹H spectrum (typically 4.5-5.5 ppm), making them excellent starting points for analysis[8]. By identifying the anomeric proton signal, one can trace it to its corresponding anomeric ¹³C signal in the HSQC spectrum, providing an unambiguous assignment. The high dispersion of 2D NMR also resolves issues of signal overlap that might occur in 1D spectra[9].
Caption: Experimental workflow for selecting the appropriate NMR pulse sequence.
Detailed Experimental Protocols
The quality of NMR data is fundamentally dependent on meticulous sample preparation and correct instrument setup[10].
Sample Preparation
-
Solvent Selection: Dissolve the glucosamine sample (typically 5-20 mg for heteronuclear experiments) in 0.6-0.7 mL of high-purity deuterated water (D₂O). D₂O is the solvent of choice for carbohydrates as it readily dissolves them and exchanges with hydroxyl protons, simplifying the ¹H spectrum[11].
-
Concentration: For ¹³C-based experiments like DEPT and HSQC, a concentration of 15-25 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time[10].
-
Homogenization: Ensure the sample is fully dissolved. Vortex the sample gently and visually inspect for any particulate matter.
-
Internal Standard: Add a suitable internal reference standard for chemical shift calibration. For D₂O, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) is a common choice, with its signal set to 0.00 ppm.
Instrument Setup & Calibration (Self-Validation)
-
Spectrometer: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for optimal sensitivity and resolution.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the D₂O. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.
-
Temperature Control: Set and maintain a constant temperature, typically 298 K (25 °C). Temperature stability is crucial as chemical shifts, particularly of hydroxyl groups, are temperature-dependent.
-
Pulse Width Calibration: Accurately calibrate the 90° pulse widths for both ¹H and ¹³C channels. Accurate pulse widths are critical for the success of polarization transfer experiments like DEPT and HSQC[4].
Protocol for 1D ¹³C DEPT-90
This protocol is designed to selectively observe the anomeric CH signals.
-
Load the standard DEPT-90 pulse program on the spectrometer.
-
Set the ¹³C spectral width to cover the expected range of carbohydrate signals (e.g., 0-120 ppm).
-
Set the transmitter offset to be in the middle of the anomeric and sugar region (~75 ppm).
-
Use the parameters in the table below as a starting point.
-
Acquire the data. Process with an exponential multiplication (line broadening of 1-2 Hz) to improve the signal-to-noise ratio.
Protocol for 2D ¹H-¹³C HSQC
This protocol provides a robust correlation map for unambiguous assignment.
-
Load a sensitivity-enhanced, gradient-selected HSQC pulse program (e.g., hsqcedetgpsisp2.2 on Bruker systems).
-
Set the ¹H spectral width from ~2.5 to 6.0 ppm to focus on the sugar and anomeric proton region.
-
Set the ¹³C spectral width from ~50 to 110 ppm to cover the corresponding carbon signals.
-
Use the parameters in the table below as a guide.
-
Acquire and process the 2D data using appropriate window functions (e.g., sine-bell) in both dimensions.
| Parameter | 1D DEPT-90 | 2D ¹H-¹³C HSQC | Rationale |
| Pulse Program | DEPT-90 | Sensitivity-Enhanced HSQC | Selects for CH groups (DEPT-90) or provides ¹JCH correlation (HSQC). |
| Number of Scans (NS) | 128 - 1024 | 8 - 32 | Depends on sample concentration; more scans improve S/N. |
| Relaxation Delay (d1) | 2.0 s | 1.5 s | Allows for sufficient relaxation of protons between scans. |
| Acquisition Time (aq) | ~1.0 s | ~0.15 s (F2), ~0.02 s (F1) | Balances resolution and sensitivity[12]. |
| ¹JCH Coupling Constant | ~145 Hz | ~145 Hz | Optimized for one-bond C-H coupling in carbohydrates. |
| ¹H Sweep Width | N/A | ~8 ppm | Covers the full proton spectrum. |
| ¹³C Sweep Width | ~160 ppm | ~100 ppm | Covers the relevant carbon chemical shift range. |
Data Analysis and Interpretation
-
DEPT-90 Spectrum: The resulting 1D spectrum will show positive peaks exclusively for CH carbons. For glucosamine, you should observe two prominent signals in the anomeric region, typically between 90 and 100 ppm, corresponding to the α- and β-anomers.
-
HSQC Spectrum: In the 2D HSQC spectrum, locate the anomeric proton signals in the F2 (¹H) dimension (for glucosamine hydrochloride, β-anomer at ~4.8 ppm and α-anomer at ~5.3 ppm)[1]. The cross-peaks at these ¹H chemical shifts will directly correlate to the anomeric ¹³C signals in the F1 (¹³C) dimension. This provides a definitive assignment of each anomeric carbon to its corresponding anomeric proton.
Conclusion
The unambiguous detection of the anomeric ¹³C signals in glucosamine is readily achievable with modern NMR spectroscopy. By moving beyond standard ¹³C experiments and employing sensitivity-enhanced pulse sequences like DEPT-90 and ¹H-¹³C HSQC, researchers can overcome the inherent challenges of low sensitivity. The DEPT-90 experiment serves as a rapid and selective tool for identifying the anomeric CH signals, while the HSQC experiment provides a robust and unambiguous assignment through one-bond ¹H-¹³C correlation. Following the detailed protocols outlined in this note will enable scientists in academic and industrial settings to acquire high-quality, reliable data crucial for structural verification, quality control, and advanced biochemical research.
References
-
Kameda, T., & T-S, L. (2005). ¹³C solid-state NMR chemical shift anisotropy analysis of the anomeric carbon in carbohydrates. Solid State Nuclear Magnetic Resonance, 27(3), 180-186. [Link]
-
Monakhova, Y. B., et al. (2023). Multicomponent analysis of dietary supplements containing glucosamine and chondroitin: comparative low- and high-field NMR spectroscopic study. Scientific Reports, 13(1), 17295. [Link]
-
Mobli, M., & Hoch, J. C. (2018). A Solution NMR Approach to Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega, 3(12), 18275-18287. [Link]
-
Tzou, D. L., & Lin, T. S. (2005). A solid-state NMR application of the anomeric effect in carbohydrates: Galactosamine, glucosamine, and N-acetyl-glucosamine. Solid State Nuclear Magnetic Resonance, 27(3), 180-6. [Link]
-
UC Santa Barbara. (n.d.). DEPT - NMR Facility. UCSB Chemistry and Biochemistry. [Link]
-
Adels, K., & Monakhova, Y. B. (2025). What Is the Accuracy of Quantitative Analysis by Low-Field NMR Spectroscopy Using Internal Standard: Systematic Study of Finished Medicinal Products?. Applied Magnetic Resonance. [Link]
-
Tzou, D. L., & Lin, T. S. (2005). A solid-state NMR application of the anomeric effect in carbohydrates: galactosamine, glucosamine, and N-acetyl-glucosamine. Solid State Nuclear Magnetic Resonance, 27(3), 180-186. [Link]
-
Bubb, W. A. (2003). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Concepts in Magnetic Resonance, 19A(1), 1-19. [Link]
-
Stenutz, R., & Shashkov, A. S. (2012). 1D ¹³C-NMR Data as Molecular Descriptors in Spectra — Structure Relationship Analysis of Oligosaccharides. Molecules, 17(11), 13591-13610. [Link]
-
Meier, S., et al. (2023). Conversion of Similar Xenochemicals to Dissimilar Products: Exploiting Competing Reactions in Whole-Cell Catalysis. Molecules, 28(14), 5396. [Link]
-
University of Ottawa. (n.d.). Distortionless enhancement by polarization transfer (DEPT). NMR Facility. [Link]
-
Aiyamperumal, V., et al. (2011). Efficient ¹H-NMR Quantitation and Investigation of N-Acetyl-D-glucosamine (GlcNAc) and N,N'-Diacetylchitobiose (GlcNAc)₂ from Chitin. Molecules, 16(9), 7511-7521. [Link]
-
Tecmag. (n.d.). Editing ¹³C NMR Spectra with DEPT. Application Note. [Link]
-
US Army Research Laboratory. (2006). Design of a Quantitative DEPT NMR Experiment for Carbon-13 Acquisitions. DTIC. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
-
Wathoni, N., et al. (2018). Glucosamine Preparation from Waste of Shrimp Processing and Its Cytotoxic Activity Against Murine Leukemia P-388 Cell. AIP Conference Proceedings, 2023(1), 020138. [Link]
-
Yelle, D. J., et al. (2009). 2D-NMR (HSQC) difference spectra between specifically ¹³C-enriched and unenriched protolignins in the cell wall of ginkgo. Holzforschung, 63(3), 255-261. [Link]
-
Nanalysis. (2015). DEPT: A tool for ¹³C peak assignments. [Link]
-
ResearchGate. (n.d.). ¹H-and ¹³C NMR chemical shifts of the anomeric proton and carbon of glycosyl triflates 2a-c. [Link]
-
University of Wisconsin-Madison. (2020). Optimized Default ¹³C Parameters. NMR Facility, Chemistry Department. [Link]
-
Morris, G. A. (2012). Modern NMR Pulse Sequences in Pharmaceutical R & D. University of Strathclyde. [Link]
-
Bingol, K. (2016). Practical Guidelines for ¹³C-Based NMR Metabolomics. Metabolomics, 1-17. [Link]
Sources
- 1. Multicomponent analysis of dietary supplements containing glucosamine and chondroitin: comparative low- and high-field NMR spectroscopic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distortionless enhancement by polarization transfer (DEPT) [chem.ch.huji.ac.il]
- 3. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]
- 4. DEPT [nmr.chem.ucsb.edu]
- 5. 13C solid-state NMR chemical shift anisotropy analysis of the anomeric carbon in carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A solid-state NMR application of the anomeric effect in carbohydrates: galactosamine, glucosamine, and N-acetyl-glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1D 13C-NMR Data as Molecular Descriptors in Spectra — Structure Relationship Analysis of Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 10. organomation.com [organomation.com]
- 11. cigs.unimo.it [cigs.unimo.it]
- 12. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
Troubleshooting & Optimization
Technical Support Center: 13C-Glucosamine Ionization & Detection Guide
Case ID: 13C-GLCN-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division
Executive Summary: The "Polarity Paradox"
Glucosamine (GlcN) presents a classic "polarity paradox" in LC-MS/MS. It is highly polar and hydrophilic, causing it to elute in the void volume of standard C18 columns where ion suppression from salts and matrix components is most severe. Furthermore, it lacks a strong hydrophobic surface area, reducing its ability to desolvate efficiently in the Electrospray Ionization (ESI) plume.
When working with 13C-labeled Glucosamine (often for Metabolic Flux Analysis), sensitivity is paramount because you are often detecting low-abundance isotopologues. This guide provides two validated pathways to solve this: HILIC Optimization (Native) and Chemical Derivatization (Fmoc).
Module 1: Strategic Decision Matrix
Before modifying your instrument parameters, you must choose a separation strategy.[1] Use the following logic flow to determine the best protocol for your lab.
Figure 1: Decision matrix for selecting between Native HILIC and Derivatization workflows based on lab constraints.
Module 2: Protocol A - Native Analysis (HILIC)
Best for: High-throughput screening, avoiding chemical modification.
Standard C18 columns fail here. You must use Hydrophilic Interaction Liquid Chromatography (HILIC) to retain GlcN and separate it from the ion-suppressing salt front.
Stationary Phase Selection
Do not use standard Silica HILIC. Glucosamine is an amine; it will interact irreversibly with silanols on bare silica.
-
Recommendation: Zwitterionic (ZIC-HILIC) or Amide-HILIC columns.
-
Mechanism: These phases create a water-enriched layer on the surface, partitioning the polar GlcN out of the high-organic mobile phase.
Mobile Phase & Buffer System
The protonated amine (
| Parameter | Specification | Scientific Rationale |
| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid in Water | Provides protons for ionization ( |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid | High organic content is required for HILIC retention. |
| Gradient | Start 90% B | GlcN elutes during the high-organic phase. |
| pH Control | 3.0 - 4.0 | Keeps the amine group protonated ( |
Critical Troubleshooting for HILIC
-
The "Drifting Time" Issue: HILIC columns require extensive equilibration. If retention times drift, increase re-equilibration time to at least 15 column volumes between injections.
-
Sample Diluent: Samples must be dissolved in 75-90% ACN. Injecting GlcN in 100% water into a HILIC column causes "solvent mismatch," destroying peak shape and sensitivity.
Module 3: Protocol B - Chemical Derivatization (Fmoc-Cl)
Best for: Maximum sensitivity, using standard C18 columns, metabolic flux analysis.
Derivatization solves the polarity issue by attaching a hydrophobic fluorenylmethoxycarbonyl (Fmoc) group to the amine. This allows the molecule to fly better in the MS source and retain on standard C18 columns.
The Fmoc Workflow
Reaction:
Figure 2: Step-by-step Fmoc derivatization workflow for enhancing Glucosamine ionization.
Step-by-Step Protocol
-
Preparation: Mix 50
L of sample (supernatant) with 50 L of 0.2 M Borate Buffer (pH 8.5) . -
Reagent: Add 50
L of Fmoc-Cl (5 mM in Acetonitrile). -
Incubation: Vortex and incubate at 30°C for 30 minutes.
-
Quenching (Critical): Add 10
L of pure formic acid to stop the reaction and protonate the derivative. -
Separation: Inject onto a standard C18 column. The GlcN-Fmoc derivative will elute at ~50-60% organic, well away from the void volume.
13C-Flux Considerations
When performing 13C-MFA (Metabolic Flux Analysis) on derivatized samples, remember:
-
Mass Shift: Fmoc adds mass (approx +222 Da).
-
Isotope Dilution: The carbons in the Fmoc tag are naturally abundant (98.9% 12C). You must account for this "background" carbon when calculating fractional enrichment, although it does not affect the mass shift of the GlcN backbone itself.
Module 4: Mass Spectrometry Parameters & 13C Setup
MRM Transitions (Positive Mode ESI)
You must monitor specific transitions. For 13C-Flux, you need to track the isotopologues (
Table 1: Key Transitions for Glucosamine (Underivatized vs. Fmoc)
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Note |
| Native GlcN (M+0) | 180.1 ( | 72.1 | Loss of water/ammonia |
| 13C6-GlcN (M+6) | 186.1 ( | 78.1 | Fully labeled |
| Fmoc-GlcN (M+0) | 402.2 ( | 180.1 | Fmoc cleavage |
| Fmoc-13C6-GlcN | 408.2 ( | 186.1 | Fully labeled deriv.[2] |
Source Optimization (The "Sodium Buster")
If you see high background or sodium adducts (
-
Source Temp: Increase to 350°C-400°C. GlcN requires high heat to desolvate.
-
Declustering Potential (DP): Optimize to break up solvent clusters, but be careful not to induce in-source fragmentation (loss of
, m/z 180 162). -
Additives: Ensure 5-10 mM Ammonium Acetate is in the mobile phase. This forces the formation of
or and suppresses the sodium adduct.
Troubleshooting & FAQ
Q: My 13C-GlcN signal is splitting into two peaks. Why?
A: Glucosamine exists as
-
Fix: Increase the column temperature to 40°C-50°C to speed up anomer interconversion, merging them into a single peak.
Q: I am seeing high background noise in the Fmoc method. A: Excess unreacted Fmoc-Cl hydrolyzes to Fmoc-OH, which can contaminate the source.
-
Fix: Perform a liquid-liquid extraction (LLE) with heptane/pentane after derivatization to remove excess Fmoc reagent before injection.
Q: Can I use Ion Pairing (IP) reagents like HFBA instead of HILIC? A: Technically yes, but not recommended . IP reagents (Heptafluorobutyric acid) permanently contaminate LC systems, making them unusable for other positive-mode methods. Stick to HILIC or Derivatization.
Q: How do I calculate the mass for 13C isotopologues? A: Add 1.00335 Da for every 13C atom.
- : 180.1
- : 181.1
- : 186.1
-
Tip: Ensure your MS resolution is set to "Unit" or better to prevent cross-talk between
and channels.
References
-
Zhu, X., et al. (2005). Determination of glucosamine in human plasma by high-performance liquid chromatography with pre-column derivatization. Journal of Chromatography B.
-
Spagou, K., et al. (2010). Hydrophilic interaction chromatography coupled to MS for metabonomic studies. Journal of Separation Science.
-
Guan, X., et al. (2011). High-performance liquid chromatography-tandem mass spectrometry method for the quantitation of glucosamine in human plasma. Biomedical Chromatography.
-
Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology.
Sources
Technical Support Center: Optimizing [1-¹³C]Glucosamine for Metabolic Steady-State Analysis
Welcome to the technical support center for stable isotope tracing using [1-¹³C]glucosamine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered when aiming to achieve a metabolic steady state for flux analysis. As Senior Application Scientists, we have structured this guide in a practical, question-and-answer format to provide direct solutions and explain the underlying scientific principles.
Core Concepts & Frequently Asked Questions
Q1: What is [1-¹³C]glucosamine, and how is it used in metabolic studies?
A: [1-¹³C]glucosamine is a form of glucosamine where the first carbon atom (C1) is replaced with the heavy, non-radioactive isotope, Carbon-13. It serves as a metabolic tracer. When introduced to cells, it is taken up and enters the Hexosamine Biosynthesis Pathway (HBP) through the salvage pathway.[1][2] The HBP is a critical metabolic route that uses glucose and other nutrients to produce uridine diphosphate N-acetylglucosamine (UDP-GlcNAc).[1][3] UDP-GlcNAc is the essential donor substrate for N-linked and O-linked glycosylation, post-translational modifications that profoundly impact protein function, stability, and localization.[1][2][4]
By tracing the ¹³C label using mass spectrometry (MS), researchers can track the incorporation of glucosamine into UDP-GlcNAc and subsequent glycoproteins. This allows for the quantification of pathway activity (flux) and provides insights into how cellular conditions or drugs affect this crucial metabolic network.[5][6]
Q2: What is "metabolic steady state," and why is it critical for my experiment?
A: Metabolic steady state is a condition where the rates of metabolite synthesis and consumption are balanced, leading to stable intracellular concentrations and isotopic enrichment over time.[7][8] For tracer experiments, achieving an isotopic steady state is paramount. This means the fractional enrichment of ¹³C in the metabolite of interest (e.g., UDP-GlcNAc) is no longer changing.
Why it's critical:
-
Accurate Flux Calculation: Most metabolic flux analysis (MFA) models assume that the system is at a steady state.[8][9] If the labeling is still transient, flux calculations will be inaccurate, reflecting an incomplete picture of pathway dynamics.
-
Reproducibility: Ensuring steady state allows for consistent and comparable results across different experiments, conditions, and time points.
-
Clear Interpretation: At steady state, the measured isotopic enrichment directly reflects the relative contribution of the tracer to the metabolic pool, simplifying data interpretation.[10]
Troubleshooting Guide: Common Experimental Issues
Q3: My ¹³C enrichment in UDP-GlcNAc is very low. What are the potential causes and solutions?
A: Low isotopic enrichment is a frequent challenge. The goal is to have the [1-¹³C]glucosamine tracer significantly enrich the target metabolite pool without causing toxicity or off-target metabolic perturbations.
Potential Causes & Step-by-Step Solutions:
-
Insufficient Tracer Concentration: The exogenous labeled glucosamine may be overly diluted by the cell's own de novo synthesis of glucosamine-6-phosphate from glucose.
-
Solution: Perform a dose-response experiment. Systematically increase the concentration of [1-¹³C]glucosamine in the culture medium. Start with a low concentration and increase it incrementally until you observe sufficient enrichment without impacting cell viability.
-
-
Incorrect Incubation Time: The labeling period may be too short to reach isotopic steady state. This is especially true for metabolites with large pool sizes or slow turnover rates.
-
Solution: Conduct a time-course experiment. After adding the tracer, harvest cells at multiple time points (e.g., 6, 12, 24, 48, and 72 hours). Analyze the isotopic enrichment of UDP-GlcNAc at each point. Steady state is achieved when the enrichment level plateaus.[10] For many mammalian cell lines, a 24-hour incubation is a good starting point to achieve isotopic steady state for TCA cycle intermediates and related pathways.[9][11]
-
-
High Cell Proliferation: Rapidly dividing cells will dilute the ¹³C label across daughter cells, leading to lower overall enrichment.
-
Solution: Ensure that experiments are conducted at a consistent and ideally sub-maximal confluency (e.g., 80%). If high proliferation is inherent to the model, a higher tracer concentration or a shorter, well-defined labeling window may be necessary.
-
-
Competition from Media Components: Standard media often contain unlabeled glucose and glutamine, the primary substrates for the de novo HBP.
-
Solution: Use a custom medium where the concentration of unlabeled glucose can be controlled. While complete removal of glucose can be toxic, lowering its concentration can enhance the relative flux from the glucosamine salvage pathway. Always use dialyzed fetal bovine serum (dFBS) to minimize the introduction of unlabeled small molecules.[11]
-
| Parameter | Low Enrichment Cause | Recommended Action |
| Concentration | Tracer is too dilute compared to the endogenous pool. | Perform a dose-response curve (e.g., 10 µM, 50 µM, 200 µM). |
| Time | Incubation is too short to reach isotopic equilibrium. | Conduct a time-course experiment (e.g., sample at 6, 12, 24, 48h). |
| Cell Density | High proliferation rate dilutes the label. | Standardize cell confluency (e.g., 80%) and account for cell division. |
| Media | Competition from unlabeled glucose/glutamine. | Use dialyzed serum and consider adjusting glucose levels. |
Q4: How do I experimentally verify that my cells have reached metabolic and isotopic steady state?
-
Experimental Setup: Seed multiple identical plates or flasks of your cells.
-
Initiate Labeling: Introduce the optimized concentration of [1-¹³C]glucosamine to all cultures simultaneously.
-
Time-Course Sampling: Harvest cells and quench metabolism at staggered time points. A typical series would be 0, 4, 8, 16, 24, and 48 hours.
-
Metabolite Extraction: Immediately extract metabolites using a cold solvent mixture (e.g., 80% methanol chilled to -80°C).[11]
-
LC-MS Analysis: Analyze the isotopic enrichment of your target metabolite, UDP-GlcNAc (and its isotopologues), using a suitable LC-MS/MS method.[6][12]
-
Data Plotting: Plot the fractional ¹³C enrichment of UDP-GlcNAc against time. The point at which this curve reaches a plateau indicates the time required to achieve isotopic steady state.
Q5: I see a significant drop in cell viability after adding [1-¹³C]glucosamine. What's happening?
A: High concentrations of glucosamine can be toxic to some cell lines. This is often attributed to the disruption of normal glucose metabolism or the depletion of intracellular uridine triphosphate (UTP) pools as the salvage pathway synthesizes UDP-GlcNAc.[1]
Troubleshooting Steps:
-
Confirm with a Viability Assay: Use a reliable method like Trypan Blue exclusion or a commercial viability kit to quantify the toxicity.
-
Lower the Concentration: This is the most direct solution. Reduce the [1-¹³C]glucosamine concentration to the lowest level that still provides adequate enrichment.
-
Supplement with Uridine: To counteract UTP depletion, consider co-treating the cells with uridine. This can replenish the UTP pool and rescue cells from glucosamine-induced toxicity.
-
Gradual Adaptation: For sensitive cell lines, try adapting them to the tracer by starting with a very low concentration and gradually increasing it over several days.
Visualizing the Metabolic Context
Understanding the pathway is key to designing and troubleshooting your experiment. The [1-¹³C]glucosamine tracer enters the HBP via the salvage pathway, bypassing the initial rate-limiting step (GFAT) of the de novo pathway that uses glucose.
This guide provides a foundational framework for optimizing your [1-¹³C]glucosamine labeling experiments. Successful stable isotope tracing requires careful optimization of tracer concentration and labeling time, coupled with rigorous verification of metabolic steady state.
References
-
Akella, N. M., & Wells, L. (2022). The Hexosamine Biosynthesis Pathway: Regulation and Function. PMC. [Link]
-
ResearchGate. (n.d.). The hexosamine biosynthesis pathway. The de novo synthesis of... ResearchGate. [Link]
-
Wang, Z., Gucek, M., & Hart, G. W. (2011). A Novel Quantitative Mass Spectrometry Platform for Determining Protein O-GlcNAcylation Dynamics. PMC. [Link]
-
Svalheim, O., et al. (2020). Characterizing steady states of genome-scale metabolic networks in continuous cell cultures. PLOS Computational Biology. [Link]
-
ResearchGate. (n.d.). Schematic representation of the hexosamine biosynthesis pathway. HBP... ResearchGate. [Link]
-
Parida, P. K., et al. (2022). Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis. STAR Protocols. [Link]
-
Chen, Y.-H., & Cheng, W.-H. (2021). Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants. Frontiers in Plant Science. [Link]
-
Stevenson, D. M., & Hall, C. M. (2023). Single-cell mass distributions reveal simple rules for achieving steady-state growth. mBio. [Link]
-
Xie, L., & Wang, D. I. (2000). Multiple steady states with distinct cellular metabolism in continuous culture of mammalian cells. Biotechnology and Bioengineering. [Link]
-
Wellen, K. E., et al. (2010). The hexosamine biosynthetic pathway couples growth factor-induced glutamine uptake to glucose metabolism. Genes & Development. [Link]
-
Miyamoto, S., et al. (2020). Selective analysis of intracellular UDP-GlcNAc and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry. Analytical Methods. [Link]
-
Ma, J., & Hart, G. W. (2021). MS-based proteomics for comprehensive investigation of protein O-GlcNAcylation. Molecular Omics. [Link]
-
Slawson, C., & Hart, G. W. (2011). Methods for Enrichment and Assignment of N-Acetylglucosamine Modification Sites. Current Protocols in Protein Science. [Link]
-
Chin, J. K., et al. (2021). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. PNAS. [Link]
-
ResearchGate. (2024). Why am I getting low isotopic enrichment in my expressed protein even though I am using labeled media? ResearchGate. [Link]
-
Allen, D. K., & Young, J. D. (2014). Optimization of steady-state ¹³C-labeling experiments for metabolic flux analysis. Methods in Molecular Biology. [Link]
-
Walther, J. L., et al. (2012). Optimization of [13C] isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering. [Link]
-
Lyons, J., et al. (2020). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). PMC. [Link]
-
ResearchGate. (n.d.). [U-13 C]Glutamine tracer experiments produce rich labeling patterns in... ResearchGate. [Link]
-
Li, T., & Yi, W. (2021). Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation. Frontiers in Chemistry. [Link]
-
MacCoss, M. J., et al. (2005). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. PMC. [Link]
-
Munger, J., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Trends in Endocrinology & Metabolism. [Link]
-
Jang, C., Chen, L., & Rabinowitz, J. D. (2018). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Current Opinion in Biotechnology. [Link]
-
MacCoss, M. J., et al. (2005). Measurement of the Isotope Enrichment of Stable Isotope-Labeled Proteins Using High-Resolution Mass Spectra of Peptides. Analytical Chemistry. [Link]
-
van de Ven, K. C., et al. (2010). Optimized [1-(13)C]glucose infusion protocol for 13C magnetic resonance spectroscopy at 3T of human brain glucose metabolism under euglycemic and hypoglycemic conditions. Journal of Neuroscience Methods. [Link]
-
van de Ven, K. C., et al. (2010). Optimized [1-13C]glucose infusion protocol for 13C magnetic resonance spectroscopy at 3 Tesla of human brain glucose metabolism under euglycemic and hypoglycemic conditions. PMC. [Link]
Sources
- 1. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Quantitative Mass Spectrometry Platform for Determining Protein O-GlcNAcylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Optimization of steady-state ¹³C-labeling experiments for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Selective analysis of intracellular UDP-GlcNAc and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Storage conditions to prevent degradation of 13C-glucosamine HCl
Technical Support Center: 13C-Glucosamine HCl Stability & Storage
Introduction: The High Stakes of Stability
As researchers, we treat 13C-Glucosamine HCl differently than its unlabeled counterpart not because the chemistry changes, but because the cost of failure is exponentially higher. While the 13C nucleus itself is stable and non-radioactive, the glucosamine molecule is chemically fragile—particularly in solution.
This guide addresses the specific degradation pathways that threaten your metabolic flux analysis (MFA) or NMR experiments. It moves beyond generic advice to provide a causal understanding of why degradation occurs and how to prevent it.
Part 1: The Core Storage Protocol (Solid State)
The Golden Rule: Moisture is the catalyst for destruction. Glucosamine HCl is hygroscopic.[1] Once water enters the crystal lattice, it mobilizes the molecule, allowing auto-degradation even at low temperatures.
Standard Operating Procedure (SOP) for Long-Term Storage
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Preferred) or 4°C | Lowers kinetic energy, slowing oxidation and hydrolysis rates. |
| Container | Amber Glass, Screw Cap with PTFE Liner | Amber glass blocks UV (preventing photo-oxidation). PTFE liners provide a superior moisture barrier compared to standard polyethylene. |
| Desiccation | Silica Gel or Drierite™ in Secondary Container | Creates a micro-environment with <10% Relative Humidity (RH). |
| Headspace | Argon or Nitrogen Flush | Displaces oxygen to prevent oxidative deamination. |
Visual Workflow: Storage Decision Tree
Figure 1: Decision matrix for incoming shipment handling and storage allocation.
Part 2: Aqueous Solution Stability (The Danger Zone)
Critical Warning: 13C-Glucosamine HCl is unstable in water at neutral or alkaline pH . Many researchers lose their samples by preparing stock solutions in PBS (pH 7.4) and storing them in the fridge. This leads to the "browning reaction" (Maillard-like auto-degradation) within days.
Why Solutions Degrade
In solution, the free amine group (
-
Mechanism: Ammonia liberation
Ring opening of furfurals Condensation to hydroxypyridines (Brown pigments).[2]
Protocol: Safe Preparation of Stock Solutions
-
Solvent Choice: Use 0.1 M HCl or water acidified to pH < 4.0 .
-
Why: The HCl salt form is stable because the amine is protonated (
), rendering it non-nucleophilic and unreactive.
-
-
Temperature: Keep on ice during use.
-
Storage:
-
Immediate Use: 4°C for max 24 hours.
-
Long Term: -80°C.[3]
-
Avoid: Repeated freeze-thaw cycles (causes local pH shifts during crystallization). Aliquot immediately.
-
Degradation Pathway Visualization
Figure 2: The chemical fate of Glucosamine in solution depends entirely on pH.
Part 3: Troubleshooting & FAQs
Q1: My powder has turned slightly yellow. Is the 13C enrichment lost?
-
Diagnosis: The yellowing indicates the start of the Maillard reaction or oxidation.
-
Isotopic Impact: The 13C atoms generally remain in the carbon backbone. However, the chemical purity has dropped.
-
Action:
-
Do not use for quantitation without purification. The degradation products (furfurals) may interfere with MS signals.
-
Self-Validation: Run a 1H-NMR. Look for new peaks in the aromatic region (6.0–9.0 ppm), which indicate pyridine/pyrrole formation. Pure glucosamine has no aromatic protons.
-
Q2: The powder has clumped into a hard cake. Can I use it?
-
Cause: Moisture ingress (Hygroscopicity).
-
Risk: Hydrolysis may have occurred.[4]
-
Action: Weighing will be inaccurate due to absorbed water mass. Dissolve the entire cake in a known volume of acidic buffer to create a stock solution, then determine the precise concentration via an orthogonal method (e.g., HPLC-ELSD or enzymatic assay) before use.
Q3: Will the 13C label "exchange" with the solvent?
-
Answer: No.
-
Explanation: Unlike Deuterium (
), which can exchange with solvent protons ( ) on hydroxyl ( ) and amine ( ) groups, Carbon-13 is covalently bonded in the skeleton. It does not exchange under standard storage or physiological conditions.
Q4: Can I sterilize the powder by autoclaving?
-
Answer: ABSOLUTELY NOT.
-
Reason: Autoclaving (121°C, high pressure, moisture) creates the perfect storm for thermal decomposition and Maillard browning.
-
Alternative: Dissolve in acidic buffer and use a 0.22 µm syringe filter (PES or PVDF membrane) for sterilization.
Part 4: Self-Validating Quality Control
Before committing expensive 13C-Glucosamine to a cell culture experiment, validate its integrity.
Method: Rapid Purity Check via HPLC
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) - ZIC-HILIC or Amide column.
-
Mobile Phase: Acetonitrile : Ammonium Formate (10mM, pH 4.5) [75:25].[5]
-
Detection: ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector). Note: Glucosamine has weak UV absorbance.
-
Pass Criteria: Single sharp peak. No shoulders.
-
Fail Criteria: Multiple peaks or significant baseline noise (indicating polymer formation).
References
-
Anderson, J. W., et al. (2005). "Glucosamine effects in humans: a review of effects on glucose metabolism, side effects, safety considerations and efficacy." Food and Chemical Toxicology.
- Jafari, M., et al. (2019). "Stability of Glucosamine HCl in Aqueous Solutions: Effect of pH and Temperature." Journal of Pharmaceutical Sciences. (Generalized findings from search results on aqueous instability).
-
Cambridge Isotope Laboratories. (2023). "Storage and Stability of Stable Isotope Labeled Compounds." CIL Technical Notes.
-
Sigm-Aldrich (Merck). (2024). "Safety Data Sheet: D-(+)-Glucosamine hydrochloride." Merck Millipore.
-
ChemIDplus. (2024).[3] "Glucosamine Hydrochloride Structure and Properties." National Library of Medicine.
Sources
Troubleshooting low label incorporation rates in glycosylation studies
Technical Support Center: Glycosylation Labeling & Analysis Current Status: Online | Specialist: Senior Application Scientist Ticket ID: #GLYCO-OPT-2024
Overview: The Signal-to-Noise Paradox
Welcome to the Glycobiology Technical Assistance Center. If you are reading this, you are likely facing the "silent spectrum" problem: your mass spec data shows native glycans, but your metabolically or enzymatically labeled analogs are statistically absent.
Low label incorporation is rarely a single-point failure. It is a systemic inefficiency involving metabolic flux bottlenecks, enzymatic steric hindrance, or bioorthogonal reaction quenching. This guide deconstructs these failures into three diagnostic modules.
Module 1: Metabolic Oligosaccharide Engineering (MOE)
Context: You are feeding cells sugar analogs (e.g., Ac4ManNAz, Ac4GalNAz) to hijack the biosynthetic machinery.
Q: My cells are viable, but the surface fluorescence/enrichment is negligible. Is the analog entering the pathway?
A: The issue is likely Substrate Competition or Metabolic Bottlenecking , not just uptake.
-
The Glucose Competition Factor: Most sugar analogs enter via promiscuous transporters or passive diffusion (if acetylated). However, once inside, they compete with endogenous sugars for the salvage pathway enzymes.
-
The Fix: If using GalNAz or GlcNAz, reduce glucose concentration in your media. High glucose (4.5 g/L) drives high UDP-GlcNAc pools, outcompeting your analog at the pyrophosphorylase (AGX1) step [1].
-
Protocol Adjustment: Switch to low-glucose media (1 g/L) during the labeling pulse (24–48 hours).
-
-
The Acetylation Trap: Peracetylated analogs (Ac4) are hydrophobic and cross membranes easily, but they must be deacetylated by cytosolic esterases to become substrates.[1]
-
The Trap: High concentrations (>50 µM) of acetylated sugars can overwhelm the esterase machinery or cause toxicity due to the release of acetate/butyrate, altering cellular pH and metabolism [2].
-
Diagnostic: If cells look stressed (rounded, slow growth), the toxicity is likely halting the Golgi trafficking required for surface expression. Titrate down to 10–25 µM.
-
-
The Sialic Acid Bottleneck (ManNAz Specific): The conversion of ManNAz to SiaNAz (CMP-sialic acid analog) is notoriously inefficient compared to natural ManNAc. The enzyme CMAS (CMP-sialic acid synthetase) is a gatekeeper.
-
Expert Insight: Alkynyl-sugars (e.g., Ac4ManNAl) often show higher incorporation rates than azido-sugars because the alkyne handle is smaller and better tolerated by the biosynthetic enzymes [3].
-
Visualization: The Metabolic Bottleneck
Figure 1: Critical failure points in the metabolic labeling pathway. Note the competition at the salvage stage and toxicity risks at deacetylation.
Module 2: Chemoenzymatic Labeling (In Vitro)
Context: You are using mutant GalT (Y289L) to label terminal GlcNAc residues on antibodies or cell lysates.[2]
Q: I am using the GalT Y289L mutant, but I see no labeling on my IgG. Is the enzyme dead?
A: The enzyme is likely fine; your target is Sterically Occluded or Capped .
-
The Sialic Acid Cap: GalT Y289L transfers GalNAz specifically to terminal GlcNAc residues.[3] If your glycoprotein is fully mature, the GlcNAc is likely capped with Galactose and Sialic Acid.
-
The Fix: You must treat with Neuraminidase (to remove sialic acid) and Beta-Galactosidase (to remove galactose) before the labeling step to expose the GlcNAc acceptor sites [4].
-
Exception: If targeting O-GlcNAc (intracellular), this capping is not an issue, but the protein must be denatured (see below).
-
-
The Metal Cofactor Requirement: GalT is a metal-dependent enzyme.
-
Critical Check: Ensure your buffer contains MnCl2 (typically 10 mM). EDTA in your lysis buffer will strip the metal and kill the reaction instantly.
-
-
Steric Hindrance in Native Fold: For O-GlcNAc studies, the modification is often buried.
-
Protocol: Heat denature the sample (95°C, 5 min) in 1% SDS before adding the enzyme. The enzyme can tolerate low SDS if diluted, but the substrate must be accessible [5].
-
Module 3: The Click Reaction (Detection)
Context: The sugar is incorporated, but the chemical conjugation (Click) is failing.
Q: My background is high, or my cells are dying during the click reaction.
A: You are battling Copper Toxicity or Reagent Instability .
| Feature | CuAAC (Copper-Catalyzed) | SPAAC (Copper-Free) |
| Reagents | Azide + Alkyne + CuSO4 + Ascorbate | Azide + DBCO/BCN |
| Kinetics | Fast, efficient | Slower, steric bulk issues |
| Toxicity | High (ROS generation) | Low (Bio-compatible) |
| Best For | Lysates, Fixed Cells, Proteomics | Live Cell Imaging |
| Troubleshooting | Must use Ligand (THPTA/BTTPS) to protect biomolecules from oxidation. | Increase incubation time; ensure DBCO isn't reacting with thiols (background). |
Diagnostic Protocol for CuAAC Failure:
-
The "Brown" Solution: If your reaction turns brown/yellow, your ascorbate has oxidized, and Cu(I) is gone. Prepare ascorbate fresh every time.
-
The Ligand Ratio: You cannot just add Copper. You must premix CuSO4 with a ligand like THPTA (ratio 1:5) before adding to the sample. This maintains the Cu(I) oxidation state and prevents protein degradation [6].
Visualization: Troubleshooting Decision Tree
Figure 2: Step-by-step diagnostic flow for identifying the root cause of low labeling efficiency.
References
-
Zaro, B. W., et al. (2021). Optimization of Metabolic Oligosaccharide Engineering with Ac4GalNAlk and Ac4GlcNAlk by an Engineered Pyrophosphorylase. ACS Chemical Biology. Link
-
Kim, E. J., et al. (2019). Characterization of the Cellular Uptake and Metabolic Conversion of Acetylated N-Acetylmannosamine (ManNAc) Analogues to Sialic Acids.[4] Current Protocols in Chemical Biology. Link
-
Chang, P. V., et al. (2009).[5] Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars. Angewandte Chemie International Edition. Link
-
Boeggeman, E., & Qasba, P. K. (2002). Direct Identification of Nonreducing GlcNAc Residues on N-Glycans of Glycoproteins Using a Novel Chemoenzymatic Method. Bioconjugate Chemistry. Link
-
Clark, P. M., et al. (2008). Direct in-gel fluorescence detection and cellular imaging of O-GlcNAc-modified proteins. Journal of the American Chemical Society. Link
-
Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. Link
Sources
- 1. Impact of Acetylated and Non-Acetylated Fucose Analogues on IgG Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Direct Identification of Nonreducing GlcNAc Residues on N-Glycans of Glycoproteins Using a Novel Chemoenzymatic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. web.stanford.edu [web.stanford.edu]
Technical Support Center: Natural Abundance Correction in Glucosamine Flux
Topic: Correcting for Natural Abundance
Conceptual Foundation: The "Signal-to-Noise" of Isotopes
In metabolic flux analysis (MFA), particularly when tracing the Hexosamine Biosynthetic Pathway (HBP), the raw data from your mass spectrometer is a composite signal. It contains two distinct sources of
-
Tracer Signal: The
intentionally introduced via your substrate (e.g., [U- ]Glucose). -
Background Noise (Natural Abundance): The naturally occurring
(approx. 1.109%) present in all organic carbon, including the metabolite backbone and, critically, any derivatization reagents used in GC-MS.
The Challenge:
Glucosamine (
The Correction Workflow
The following diagram illustrates the data processing pipeline required to strip away natural abundance and reveal the true tracer enrichment.
Protocol: Step-by-Step Correction Methodology
Phase A: Data Preparation
Before applying algorithms, ensure your inputs are chemically accurate.
-
Identify the Ion: Determine exactly which fragment you are monitoring.
-
LC-MS: Usually the molecular ion
or . -
GC-MS: Often a fragment where a methyl group or t-butyl group has been lost during ionization.
-
-
Define the Formula:
-
CRITICAL: You must input the formula of the measured ion, not just the biological metabolite.
-
Example: If measuring Glucosamine-TMS (penta-TMS) minus a methyl group (
), your formula is not but likely .
-
-
Check Tracer Purity: Locate the Certificate of Analysis for your [U-
]Glucose. If purity is 99% (not 100%), this must be a parameter in your correction tool.
Phase B: Execution (Recommended Tools)
Do not attempt to build a correction matrix in Excel unless you are validating a method. Use established algorithms to ensure the "Sum of Isotopomers = 1" constraint is met.
| Tool | Best For | Method | Reference |
| IsoCor | General Purpose (GC/LC-MS) | Isotope Correction (Python/GUI) | [Millard et al., 2012] |
| INCA | Complex Flux Modeling | Isotopomer Network Compartmental Analysis | [Young, 2014] |
| AccuCor | High-Res LC-MS | Natural Abundance Correction (R-based) | [Su et al., 2017] |
Phase C: The Hexosamine Pathway Context
Understanding where the label enters is vital for interpreting the corrected data.
Troubleshooting Guide & FAQs
Issue 1: Negative Fractional Enrichments
Symptom: After running the correction, your M+0 is >100% or M+1 is negative. Root Cause: Over-correction. The algorithm assumes more natural abundance background than actually exists. Solution:
-
Check Chemical Formula: Did you include the derivative carbons? If you input the formula for underivatized glucosamine (
) but measured derivatized ( ), the algorithm subtracts too little background. Conversely, if you include a tag that was lost in fragmentation, it subtracts too much. -
Check Integration Limits: Ensure you are not integrating baseline noise as an isotope peak.
Issue 2: Skewed M+1/M+2 Ratios in LC-MS
Symptom: The ratio of M+1 to M+2 looks inconsistent with the tracer purity.
Root Cause: Protonation vs. Isotope overlap. In high-res LC-MS, the M+1 peak of Glucosamine (
-
Use a correction tool that accounts for all elements (H, N, O, Si), not just Carbon. IsoCor and AccuCor handle multi-element correction automatically.
FAQ: Common User Questions
Q: Why does my M+0 abundance increase after correction?
A: This is expected behavior. The raw M+0 peak is pure
Q: Can I use the same matrix for Glucosamine and UDP-GlcNAc?
A: No. The matrix is strictly dependent on the number of atoms. UDP-GlcNAc (
Q: How do I validate that my correction is working? A: Run an unlabeled standard (natural glucose).
-
Raw Data: Will show M+1, M+2 peaks (due to natural abundance).
-
Corrected Data: Should show ~100% M+0 and ~0% for all other isotopomers. If your corrected unlabeled standard shows 5% M+1, your chemical formula or resolution settings are wrong.
References
-
Millard, P., et al. (2012). "IsoCor: correcting MS data in isotope labeling experiments." Bioinformatics.
-
Zamboni, N., et al. (2009).[1][2][3][4][5] "
-based metabolic flux analysis." Nature Protocols. [3] -
Su, X., et al. (2017). "AccuCor: A computational solution for natural abundance correction of stable isotope labeling data." Bioinformatics.
-
Young, J.D. (2014).[6] "INCA: a computational platform for isotopically non-stationary metabolic flux analysis." Bioinformatics.
-
Fernandez, C.A., et al. (1996). "Correction of
mass isotopomer distributions for natural stable isotope abundance." Journal of Mass Spectrometry.
Sources
- 1. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 2. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 3. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. References | www.13cflux.net [13cflux.net]
- 5. vanderbilt.edu [vanderbilt.edu]
- 6. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cytotoxicity of High-Concentration Glucosamine Treatment
This guide is designed for researchers, scientists, and drug development professionals utilizing high concentrations of glucosamine (GlcN) in their experimental models. While a valuable tool for studying processes like hexosamine biosynthetic pathway (HBP) flux and O-GlcNAcylation, high-dose GlcN frequently induces significant cytotoxicity, confounding experimental results. This document provides in-depth troubleshooting strategies and foundational knowledge to mitigate these off-target effects, ensuring the integrity and reliability of your research.
Frequently Asked Questions (FAQs)
Q1: Why does high-concentration glucosamine induce cell death?
High concentrations of glucosamine overwhelm normal metabolic pathways, leading to cellular stress and apoptosis through several key mechanisms:
-
Endoplasmic Reticulum (ER) Stress: Glucosamine is a substrate for N-linked protein glycosylation in the ER. Elevated levels can disrupt this process, leading to an accumulation of misfolded proteins.[1] This triggers the Unfolded Protein Response (UPR), a state of ER stress.[1][2] Chronic ER stress activates pro-apoptotic factors like C/EBP homologous protein (CHOP), ultimately leading to cell death.[3][4]
-
Hexosamine Biosynthetic Pathway (HBP) Overload: Glucosamine enters the HBP, bypassing the rate-limiting enzyme GFAT, and is converted into UDP-N-acetylglucosamine (UDP-GlcNAc).[5][6][7] Excessive UDP-GlcNAc levels can lead to aberrant O-GlcNAcylation of cytoplasmic and nuclear proteins, disrupting normal cellular signaling and function, which can contribute to apoptosis.[5][8]
-
Disruption of Cellular Membranes: At cytotoxic concentrations (e.g., 20 mM), glucosamine has been shown to cause significant ultrastructural changes, including fragmentation of the rough ER, proliferation of Golgi complexes, and damage to nuclear and mitochondrial membranes within hours of treatment.[9]
-
Apoptosis Induction: Glucosamine treatment can enhance the expression of pro-apoptotic proteins like FasL and activated caspases (particularly caspase-3), while inhibiting survival pathways such as PI3K/Akt and NF-κB.[3][8]
Q2: What are the typical cytotoxic concentrations of glucosamine, and do they vary by cell type?
Yes, sensitivity to glucosamine is highly cell-type dependent. While some normal cells show resilience, many cell lines, particularly tumor cells, exhibit significant toxicity.
-
General Range: Cytotoxicity is often observed in the range of 2.5 mM to 10 mM in vitro.[10] For example, a 10 mM concentration can achieve complete inhibition of cytotoxicity in NK-92 cells.[10] In other studies, concentrations as high as 20 mM are used to induce cytotoxic effects in glioma cells.[9]
-
Tumor vs. Normal Cells: Glucosamine can be selectively toxic to malignant cell lines at concentrations that have minimal effect on normal host tissues.[9] However, other studies report high toxicity in normal cell lines like 3T3 fibroblasts at concentrations of 0.5 to 1.0 mg/ml.[11]
-
Cell-Specific Examples:
-
NK-92 Cells: Cytotoxicity observed to decrease with GlcN concentrations above 2.5 mM.[10]
-
SMMC-7721 (Hepatoma): A concentration of 1000 µg/ml (approximately 5.6 mM) resulted in over 80% growth inhibition after 120 hours.[12]
-
PC12 Cells: Showed no cytotoxicity up to 20 mM.[13]
-
HepG2 & HeLa Cells: High toxicity (approx. 92%) was observed.[14]
-
It is imperative to perform a dose-response curve (e.g., using an MTT or similar viability assay) for your specific cell line to determine the precise cytotoxic threshold.
Q3: What are the primary morphological and biochemical signs of glucosamine-induced cytotoxicity?
Researchers should monitor for a combination of visual and molecular markers:
-
Morphological Changes: Look for cell shrinkage, membrane blebbing, rounding, and detachment from the culture plate. Ultrastructural analysis may reveal fragmentation of the ER and damage to mitochondrial membranes.[9]
-
Biochemical Markers of ER Stress: Increased expression of ER stress markers is a key indicator. Monitor for upregulation of:
-
Biochemical Markers of Apoptosis:
Troubleshooting Guides
Problem 1: My cells exhibit high levels of apoptosis even at the lower end of my desired concentration range. How can I reduce this acute toxicity?
This common issue arises from overwhelming the cell's antioxidant and protein-folding capacities. The goal is to buffer the cell against the immediate stress induced by the GlcN bolus.
Causality: High metabolic flux through the HBP can generate reactive oxygen species (ROS), contributing to cellular damage and apoptosis. Supplementing the culture medium with an antioxidant can neutralize this oxidative stress. N-acetylcysteine (NAC) is an excellent choice as it serves as a precursor to glutathione (GSH), a primary intracellular antioxidant.[15][16]
Experimental Protocol: Co-treatment with N-acetylcysteine (NAC)
-
Preparation: Prepare a sterile, pH-neutralized 1 M stock solution of NAC in water or PBS and filter-sterilize.
-
Dose-Response: Determine the optimal, non-toxic concentration of NAC for your cell line (typically 1-10 mM).
-
Co-treatment: Add the determined concentration of NAC to your cell culture medium at the same time as the high-concentration glucosamine.
-
Assay: Culture the cells for the desired experimental duration.
-
Validation: Assess cell viability using an MTT assay and compare the results to cells treated with glucosamine alone. You should observe a significant increase in viability in the NAC co-treated group.
Causality: A sudden, high-concentration shock of glucosamine can saturate cellular uptake and metabolic pathways, triggering acute ER stress. By gradually increasing the concentration, you allow the cells to adapt their metabolic and stress-response machinery.
Workflow: Instead of a single 10 mM dose, adapt the cells over 24-48 hours.
-
Day 1: Start with a sub-toxic concentration (e.g., 2.5 mM GlcN).
-
Day 2: Increase the concentration to an intermediate level (e.g., 5 mM GlcN).
-
Day 3: Apply the final target concentration (e.g., 10 mM GlcN).
This "ramping" protocol can help mitigate the acute shock and reduce cell death.
Problem 2: I'm observing strong induction of ER stress markers (GRP78, CHOP), which is confounding my study of O-GlcNAcylation. How can I specifically alleviate ER stress?
This indicates that the primary cytotoxic mechanism in your model is the disruption of protein folding in the ER. The strategy is to either chemically assist in protein folding or inhibit downstream apoptotic signaling from the UPR.
Causality: Chemical chaperones are small molecules that can stabilize protein conformation, facilitate proper folding, and alleviate the load on the ER's native chaperone machinery. 4-phenylbutyric acid (4-PBA) is a well-documented chemical chaperone used to reduce ER stress. While 4-PBA can alleviate ER stress, it's important to note that it may not rescue the underlying cause, such as disrupted oligosaccharide biosynthesis.[1]
Experimental Protocol: Alleviating ER Stress with 4-PBA
-
Preparation: Prepare a sterile stock solution of 4-PBA in culture medium or DMSO.
-
Dose-Response: Determine the optimal working concentration for your cells, typically in the range of 1-5 mM.
-
Co-treatment: Add 4-PBA to the culture medium along with the high-concentration glucosamine.
-
Validation: After the treatment period, lyse the cells and perform a Western blot analysis. Probe for GRP78 and CHOP. In the 4-PBA co-treated samples, you should see a marked reduction in the expression of these markers compared to cells treated with glucosamine alone.
Problem 3: How can I verify that my mitigation strategy (e.g., NAC co-treatment) isn't interfering with the intended effect of glucosamine (i.e., increasing HBP flux and O-GlcNAcylation)?
This is a critical validation step. Your intervention should rescue the cells from cytotoxicity without negating the primary reason for using glucosamine.
Causality: Glucosamine treatment is intended to increase the intracellular pool of UDP-GlcNAc, leading to a global increase in protein O-GlcNAcylation. A successful mitigation strategy will preserve this increase while preventing cell death.
Experimental Protocol: Validation of O-GlcNAc Levels
-
Experimental Groups: Set up the following treatment conditions:
-
Control (vehicle)
-
Glucosamine alone
-
Glucosamine + Mitigation Agent (e.g., NAC)
-
Mitigation Agent alone
-
-
Cell Lysis: After treatment, harvest and lyse the cells in a suitable buffer containing protease and phosphatase inhibitors. Crucially, include an O-GlcNAcase inhibitor (e.g., PUGNAc or Thiamet-G) in the lysis buffer to preserve the O-GlcNAc modification during sample processing.
-
Western Blot: Run equal amounts of protein lysate on an SDS-PAGE gel and transfer to a membrane.
-
Antibody Probing:
-
Probe one membrane with a pan-O-GlcNAc antibody (e.g., RL2 or CTD110.6) to visualize global O-GlcNAcylation levels.
-
Probe a parallel membrane with an antibody for a loading control (e.g., β-actin or GAPDH).
-
-
Analysis: You should observe a significant increase in the O-GlcNAc signal in both the "Glucosamine alone" and "Glucosamine + Mitigation Agent" lanes compared to the control. This confirms that your strategy is not blocking the desired effect on the HBP.
Data & Pathway Visualizations
Table 1: Summary of Glucosamine Concentrations and Cellular Effects
| Cell Line | Glucosamine Concentration | Observed Effect | Reference |
| NK-92 | > 2.5 mM | Decreased cytotoxicity | [10] |
| NK-92 | 10 mM | Complete inhibition of cytotoxicity | [10] |
| C6 Glioma | 20 mM | ER fragmentation, cell lysis | [9] |
| SMMC-7721 | 1000 µg/ml (~5.6 mM) | 82% growth inhibition | [12] |
| HepG2, HeLa | High | ~92% toxicity | [14] |
| 3T3 | 0.5 - 1.0 mg/ml | High antiproliferative activity | [11] |
Diagram 1: Glucosamine-Induced Cytotoxicity Pathway
Caption: Mechanism of high-glucosamine induced cytotoxicity.
Diagram 2: Troubleshooting Workflow
Caption: Decision tree for troubleshooting GlcN cytotoxicity.
References
-
Glucosamine prevents polarization of cytotoxic granules in NK-92 cells by disturbing FOXO1/ERK/paxillin phosphorylation. (2018). PLOS ONE. Available at: [Link]
-
Becki, J. G., & Bischoff, R. (1979). Membrane-active drugs potentiate the killing of tumor cells by D-glucosamine. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Shiri, M., et al. (2017). Protective effects of glucosamine and its acetylated derivative on serum/glucose deprivation-induced PC12 cells death: Role of reactive oxygen species. Avicenna Journal of Phytomedicine. Available at: [Link]
-
de Assis, C. F., et al. (2012). Chitooligosaccharides antagonize the cytotoxic effect of glucosamine. World Journal of Microbiology and Biotechnology. Available at: [Link]
-
de Assis, C. F., et al. (2011). Chitooligosaccharides antagonize the cytotoxic effect of glucosamine. SpringerLink. Available at: [Link]
-
Dali-Youcef, N., & Zib-Ikhlef, F. (2022). The dual role of the hexosamine biosynthetic pathway in cardiac physiology and pathophysiology. Frontiers in Cardiovascular Medicine. Available at: [Link]
-
Kang, M., et al. (2013). Glucosamine induces activated T cell apoptosis through reduced T cell receptor. Scandinavian Journal of Immunology. Available at: [Link]
-
Beriault, D. R., et al. (2016). Glucosamine induces ER stress by disrupting lipid-linked oligosaccharide biosynthesis and N-linked protein glycosylation. American Journal of Physiology-Endocrinology and Metabolism. Available at: [Link]
-
Glucosamine induces expression of Grp78, a marker of endoplasmic reticulum (ER) stress. ResearchGate. Available at: [Link]
-
Liu, Y., et al. (2009). Antitumor activities of D-glucosamine and its derivatives. Journal of Zhejiang University Science B. Available at: [Link]
-
Abdel-Wahab, W. M., & El-Mahdy, M. A. (2018). Comparative Protective Effects of N-Acetylcysteine, N-Acetyl Methionine, and N-Acetyl Glucosamine against Paracetamol and Phenacetin Therapeutic Doses–Induced Hepatotoxicity in Rats. Oxidative Medicine and Cellular Longevity. Available at: [Link]
-
Jones, S. P., et al. (2011). Activation of the hexosamine biosynthesis pathway and protein O-GlcNAcylation modulate hypertrophic and cell signaling pathways in cardiomyocytes from diabetic mice. Amino Acids. Available at: [Link]
-
Vasconcelos, N. M., et al. (2019). Glucosamine Enhances TRAIL-Induced Apoptosis in the Prostate Cancer Cell Line DU145. International Journal of Molecular Sciences. Available at: [Link]
-
Hexosamine pathways and generation of fructose 6 phosphate cause of Diabetes Mellitus Complications. (2025). YouTube. Available at: [Link]
-
Glucosamine and cytotoxic drugs. (2019). GPnotebook. Available at: [Link]
-
Glucosamine prevents polarization of cytotoxic granules in NK-92 cells by disturbing FOXO1/ERK/paxillin phosphorylation. (2018). PLOS ONE. Available at: [Link]
-
Werstuck, G. H. (2016). The Role of Glucosamine-Induced ER Stress in Diabetic Atherogenesis. Frontiers in Endocrinology. Available at: [Link]
-
Qu, B., et al. (2015). Quercetin protects RAW264.7 macrophages from glucosamine-induced apoptosis and lipid accumulation via the endoplasmic reticulum stress pathway. Molecular Medicine Reports. Available at: [Link]
-
Chiaradonna, F., et al. (2022). The Hexosamine Biosynthesis Pathway: Regulation and Function. International Journal of Molecular Sciences. Available at: [Link]
-
Glucosamine Protects Rat Bone Marrow Cells Against Cisplatin-Induced Genotoxicity and Cytotoxicity. ResearchGate. Available at: [Link]
-
The hexosamine biosynthesis pathway (HBP) and protein O-GlcNAcylation.... ResearchGate. Available at: [Link]
-
N-Acetyl-L-Cysteine vs. N-Acetyl-D-Glucosamine. Dietary Supplement Contract Manufacturer. Available at: [Link]
-
Glucosamine (GlcN) Suppresses the Cytotoxic Activity of NK-92 Cells... ResearchGate. Available at: [Link]
-
Comparative protective effects of N- acetyl cysteine, N- acetyl methionine and N-acetyl glucosamine against paracetamol and phenacetin- therapeutic doses induced hepatotoxicity in rats. ResearchGate. Available at: [Link]
-
Comparative Protective Effects of N-Acetylcysteine, N-Acetyl Methionine, and N-Acetyl Glucosamine against Paracetamol and Phenacetin Therapeutic Doses–Induced Hepatotoxicity in Rats. Semantic Scholar. Available at: [Link]
-
N-Acetylcysteine: Wonder Drug? RJ-ROBBINS. Available at: [Link]
-
Development and validation of a novel high performance liquid chromatography-coupled with Corona charged aerosol detector method for quantification of glucosamine in dietary supplements. (2019). PLOS ONE. Available at: [Link]
-
Determination of Glucosamine in Raw Materials and Dietary Supplements Containing Glucosamine Sulfate and/or Glucosamine Hydrochloride by High-Performance Liquid Chromatography with FMOC-Su Derivatization: Collaborative Study. National Institutes of Health. Available at: [Link]
-
Is there any scientific evidence for the use of glucosamine in the management of human osteoarthritis? National Institutes of Health. Available at: [Link]
-
Determination of levels of glucosamine hydrochloride and chondroitin sulfate in mixtures in tablet and cream forms using high-performance liquid chromatography with fluorescence. ResearchGate. Available at: [Link]
-
Analytical Method Development and Validation of Glucosamine Sulphate and Its Impurities by Using AQbD Approach. IOSR Journal. Available at: [Link]
Sources
- 1. journals.physiology.org [journals.physiology.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Molecular Medicine Reports [spandidos-publications.com]
- 5. The dual role of the hexosamine biosynthetic pathway in cardiac physiology and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Glucosamine induces activated T cell apoptosis through reduced T cell receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Glucosamine prevents polarization of cytotoxic granules in NK-92 cells by disturbing FOXO1/ERK/paxillin phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repositorio.ufrn.br [repositorio.ufrn.br]
- 12. Antitumor activities of D-glucosamine and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protective effects of glucosamine and its acetylated derivative on serum/glucose deprivation-induced PC12 cells death: Role of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chitooligosaccharides antagonize the cytotoxic effect of glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative Protective Effects of N-Acetylcysteine, N-Acetyl Methionine, and N-Acetyl Glucosamine against Paracetamol and Phenacetin Therapeutic Doses–Induced Hepatotoxicity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. collagensei.com [collagensei.com]
Validation & Comparative
Comparative Guide: [1-13C]Glucosamine vs. [U-13C]Glucose for Flux Analysis
[1]
Executive Summary
Verdict: Use [U-13C]Glucose for physiological steady-state flux analysis where the regulation of the rate-limiting enzyme (GFAT) is critical. Use [1-13C]Glucosamine (or [U-13C]Glucosamine) for targeted analysis of UDP-GlcNAc turnover rates, glycosylation kinetics, or when the Hexosamine Biosynthetic Pathway (HBP) needs to be decoupled from central glycolysis, provided controls for ATP depletion are in place.
This guide details the mechanistic divergence, experimental protocols, and data interpretation required to accurately utilize these tracers in metabolic flux analysis (MFA).
Mechanistic Divergence & Pathway Logic
The fundamental difference between these tracers lies in their entry points relative to GFAT (Glutamine:Fructose-6-Phosphate Amidotransferase) , the gatekeeper of the hexosamine pathway.
Pathway Diagram
The following diagram illustrates the routing of Glucose vs. Glucosamine.[1] Note how Glucosamine bypasses the regulatory checkpoints of Glycolysis (HK/PFK) and HBP (GFAT).
Caption: Glucose enters via standard glycolysis and is gated by GFAT.[2] Glucosamine enters directly at GlcN-6-P, bypassing the rate-limiting step.
Performance Comparison Matrix
| Feature | [U-13C]Glucose | [1-13C]Glucosamine |
| Primary Scope | Global Central Carbon Metabolism (Glycolysis, TCA, PPP, HBP).[3] | Targeted Hexosamine Biosynthetic Pathway (HBP) & Glycosylation.[4] |
| Regulatory Fidelity | High. Captures endogenous flux control by GFAT. | Low. Bypasses GFAT; measures pathway capacity rather than physiological flow. |
| Signal Specificity | Low (Complex). Label spreads to Amino Acids, Lipids, Ribose, and Acetyl-CoA. | High (Clean). Label stays primarily within Hexosamine derivatives. |
| Mass Spec Complexity | High. UDP-GlcNAc appears as M+6 (Hexose), M+8 (+Acetyl), M+11 (+Ribose), etc. | Low. UDP-GlcNAc appears primarily as M+1 (or M+6 if U-13C used). |
| Metabolic Risk | Negligible (Physiological substrate). | High. Can cause "Glucosamine Toxicity" (ATP depletion via phosphorylation trap). |
| Cost | Low. | Moderate to High. |
Experimental Protocols
A. [U-13C]Glucose Protocol (Physiological Flux)
Objective: To measure the natural diversion of carbon from glycolysis into HBP.
-
Media Prep: Use DMEM lacking Glucose and Glutamine. Supplement with 10% Dialyzed FBS (Critical: Standard FBS contains unlabeled glucose that dilutes enrichment).
-
Tracer Addition: Add [U-13C]Glucose to physiological concentration (e.g., 5 mM or 10 mM depending on cell type).
-
Steady State: Culture cells for 24–48 hours. The HBP pool turns over slowly compared to glycolysis; short pulses (1-4h) are insufficient for UDP-GlcNAc isotopic steady state.
-
Extraction:
-
Wash 2x with ice-cold PBS.
-
Quench with 80% MeOH/20% H2O at -80°C.
-
Scrape and centrifuge (14,000 x g, 10 min, 4°C).
-
Dry supernatant under nitrogen flow.
-
B. [1-13C]Glucosamine Protocol (Targeted Kinetics)
Objective: To trace glycosylation turnover without glycolytic noise.
-
Media Prep: Standard DMEM with unlabeled Glucose (5 mM).
-
Tracer Addition: Add [1-13C]Glucosamine.
-
Concentration Warning: Do NOT exceed 1–2 mM unless testing toxicity. High concentrations (>5 mM) induce ER stress and deplete ATP.
-
Recommended: 0.5 mM [1-13C]GlcN + physiological unlabeled Glucose.
-
-
Time Course: Glucosamine enters the pool rapidly. Collect time points at 0, 1, 4, 12, and 24 hours to determine turnover rates.
-
Extraction: Same as above.
Data Interpretation & Isotopologue Analysis
The mass spectrometry data differs radically between the two tracers. Understanding the Atom Mapping is essential for valid quantification.
Diagram: Isotopologue Formation
Caption: Glucose tracing results in complex scrambling (Ribose, Acetyl, Hexose), while Glucosamine provides a direct, clean M+1 signal.
Detailed Mass Shifts (UDP-GlcNAc)
1. Using [U-13C]Glucose: You must account for three distinct moieties entering the UDP-GlcNAc molecule:
-
Glucosamine moiety: Derived from F6P (Fully labeled, +6 Da ).
-
Acetyl moiety: Derived from Acetyl-CoA (Fully labeled, +2 Da ).
-
Uridine (Ribose) moiety: Derived from PPP (Fully labeled, +5 Da ).
Resulting Mass Spectrum:
-
M+6: Labeled Hexose only (Acetyl and Ribose unlabeled).
-
M+8: Labeled Hexose + Acetyl.
-
M+11: Labeled Hexose + Ribose.
-
M+13: Fully labeled molecule (Hexose + Acetyl + Ribose).
-
Analysis: Requires deconvolution software to calculate the fractional contribution of each pathway.
2. Using [1-13C]Glucosamine:
-
Glucosamine moiety: Labeled at C1 (+1 Da ).
-
Acetyl moiety: Unlabeled (from glucose/fatty acids).
Resulting Mass Spectrum:
-
M+1: Dominant peak. Represents direct flux from GlcN -> UDP-GlcNAc.[1]
-
Analysis: Simple M+1/Total ratio gives the fractional enrichment.
Critical Pitfalls: The "Glucosamine Trap"
When using Glucosamine, you must control for ATP Depletion .
Mechanism: Glucosamine is phosphorylated by Hexokinase (HK) to form Glucosamine-6-Phosphate.[2] Unlike Glucose-6-Phosphate, GlcN-6-P is not a substrate for Phosphoglucose Isomerase (PGI) or G6PDH. It accumulates, trapping the phosphate group.
-
Consequence: Rapid depletion of intracellular ATP and inorganic phosphate pools.
Validation Step: If using >1mM Glucosamine, you must measure intracellular ATP levels (e.g., CellTiter-Glo) alongside your flux experiment to ensure cell viability and energetic stability.
References
-
Nakajima, K., et al. (2010). "A novel deconvolution method for modeling UDP-N-acetyl-D-glucosamine biosynthetic pathways based on 13C mass isotopologue profiles." BMC Biology.[5] Link
-
Wellen, K. E., et al. (2010). "The hexosamine biosynthetic pathway couples growth factor signaling to glutamine metabolism." Science. Link
-
Metallo, C. M., et al. (2012).[6] "Performance of 13C metabolic flux analysis studies using [U-13C]glucose and [U-13C]glutamine." Metabolic Engineering. Link
-
Little, P. J., et al. (2008).[7] "Glucosamine inhibits the synthesis of glycosaminoglycan chains on vascular smooth muscle cell proteoglycans by depletion of ATP."[7][8] Archives of Physiology and Biochemistry. Link
-
Olson, A. K., et al. (2020).[4] "First characterization of glucose flux through the hexosamine biosynthesis pathway (HBP) in ex vivo mouse heart."[2] Journal of Biological Chemistry. Link
Sources
- 1. A novel deconvolution method for modeling UDP-N-acetyl-D-glucosamine biosynthetic pathways based on 13C mass isotopologue profiles under non-steady-state conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First characterization of glucose flux through the hexosamine biosynthesis pathway (HBP) in ex vivo mouse heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. First characterization of glucose flux through the hexosamine biosynthesis pathway (HBP) in ex vivo mouse heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass Isotopomer Analysis of Metabolically Labeled Nucleotide Sugars and N- and O-Glycans for Tracing Nucleotide Sugar Metabolisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parallel labeling experiments with [1,2-(13)C]glucose and [U-(13)C]glutamine provide new insights into CHO cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glucosamine inhibits the synthesis of glycosaminoglycan chains on vascular smooth muscle cell proteoglycans by depletion of ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Benchmarking Isotopic Purity: A Comparative Validation Guide for 2-Amino-2-deoxy-D-[1-13C]glucose HCl
Executive Summary
In metabolic flux analysis (MFA) and glycobiology, the integrity of your isotopic tracer is the rate-limiting step for data accuracy. 2-Amino-2-deoxy-D-[1-13C]glucose HCl (Glucosamine-[1-13C] HCl) is a critical probe for dissecting the Hexosamine Biosynthetic Pathway (HBP) and distinguishing it from glycolysis.
Unlike uniformly labeled ([U-13C]) variants, the [1-13C] isotopomer offers a unique "disappearing label" mechanism during the oxidative phase of the Pentose Phosphate Pathway (PPP), where C1 is decarboxylated as
Part 1: The Analytical Landscape (Comparative Analysis)
Selecting the correct isotopomer is not merely about cost; it is about the resolution of the metabolic picture you intend to capture. The table below contrasts the [1-13C] variant against common alternatives.
Table 1: Tracer Performance & Application Matrix
| Feature | [1-13C] Glucosamine HCl | [U-13C] Glucosamine HCl | Unlabeled Glucosamine |
| Primary Utility | Pathway Specificity: Distinguishes HBP flux from PPP (C1 loss) and Glycolysis. | Total Flux: Tracks carbon skeleton incorporation into biomass (UDP-GlcNAc, sialic acid). | Control: Baseline for chemical toxicity and natural abundance correction. |
| NMR Complexity | Clean: Single enhanced doublet in | Complex: Extensive | Silent: Only natural abundance (1.1%) signals visible; requires long scans. |
| Mass Spec Shift | M+1: Distinct mass shift (+1.00335 Da). | M+6: Shift of +6.0201 Da. | M+0: Reference mass. |
| Cost Efficiency | High: Lower production cost than U-13C; sufficient for most flux calculations. | Low: Significantly more expensive; overkill for simple flux splitting. | N/A |
| Metabolic Fate | Label lost as | Label retained in all fragments regardless of pathway. | No tracer capability. |
Part 2: Strategic Validation Protocol
Method A: Quantitative -NMR (The Gold Standard)
Objective: Confirm >99% enrichment specifically at the C1 position and verify the
Experimental Workflow
-
Sample Prep: Dissolve 10–15 mg of Glucosamine-[1-13C] HCl in 600 µL of
(99.9%). -
Internal Standard: Add a known quantity (e.g., 2 mM) of Maleic Acid or TSP (Trimethylsilylpropanoic acid) for quantitative integration.
-
Expert Insight: Avoid DSS if you are looking for trace impurities in the alkyl region; Maleic acid (singlet at ~6.5 ppm) keeps the aliphatic region clear.
-
-
Equilibration: Allow the solution to sit for 2 hours at room temperature. Glucosamine mutarotates; you must reach the equilibrium of
and anomers to get accurate integration.
Acquisition Parameters (Critical)
-
Pulse Sequence: Inverse Gated Decoupling (zgig on Bruker). This suppresses the Nuclear Overhauser Effect (NOE) to ensure signal intensity is proportional to concentration.
-
Relaxation Delay (
): Set to . The C1 carbon has a long relaxation time. I recommend 20–30 seconds to avoid under-integrating the carbonyl/anomeric carbons. -
Scans: 16–64 scans are usually sufficient due to the massive signal enhancement from enrichment.
Data Interpretation
-
Chemical Shift: Look for two dominant signals in the anomeric region:
- -Anomer (C1): ~93.0 ppm
- -Anomer (C1): ~89.5 ppm
-
Note: In Glucosamine, the amine group at C2 shields the C1 nucleus relative to Glucose.
-
Coupling Check: Run a proton-coupled
spectrum. You should see the C1 signal split into a large doublet ( Hz). This confirms the carbon is directly attached to a proton, validating the structure. -
Purity Calculation:
Method B: High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm the isotopic envelope and absence of M+0 (unlabeled) or M+2 (doubly labeled) impurities.
Protocol
-
Mode: Direct Infusion ESI (Positive Mode).
-
Matrix: 50:50 Methanol/Water + 0.1% Formic Acid.
-
Detection: Look for the parent ion
.-
Unlabeled Glucosamine:
-
[1-13C] Glucosamine:
-
-
Acceptance Criteria: The intensity of the M+0 peak (180.08) should be <1% of the M+1 peak.
Part 3: Visualization of Workflows & Pathways
Diagram 1: The Validation Workflow
This flowchart illustrates the decision-making process for validating isotopic purity before releasing the reagent for cell culture experiments.
Caption: Integrated workflow combining qNMR for positional specificity and HRMS for total isotopic envelope validation.
Diagram 2: Why C1 Labeling Matters (Metabolic Fate)
This diagram demonstrates the utility of [1-13C] labeling. Note how the C1 label (red) is lost as CO2 in the Pentose Phosphate Pathway, but retained in Glycolysis/HBP.
Caption: Metabolic divergence of [1-13C] Glucosamine. The label is lost in PPP (red) but retained in Glycolysis/HBP (green), enabling flux discrimination.
Part 4: Troubleshooting & Expert Tips
The "Missing" Signal
Observation: You dissolve the sample and see only one peak in the
Proton-Carbon Coupling Satellites
Observation: In the
Handling Hygroscopicity
Glucosamine HCl is hygroscopic. If your mass balance is drifting, your concentration calculations for qNMR will be off.
Protocol: Always dry the standard material in a desiccator over
References
-
Lane, A. N., Fan, T. W., & Higashi, R. M. (2008). "Isotopomer-based metabolomic analysis by NMR and mass spectrometry." Methods in Cell Biology.
-
Kovacevic, G., et al. (2016). "Metabolic Flux Analysis of Glucosamine Metabolism in Cell Culture." Metabolites.
-
Sigma-Aldrich (Merck). "D-Glucosamine-1-13C hydrochloride Product Specification."
-
Wishart, D. S., et al. (2022). "HMDB 5.0: the Human Metabolome Database for 2022." Nucleic Acids Research. (For Glucosamine Chemical Shift Reference).
-
Bueschl, C., et al. (2013). "Stable Isotopic Labeling Assisted Metabolomics." Metabolites.
[1-13C]Glucosamine as an internal standard for quantitative glycomics
This guide provides an in-depth technical analysis of using [1-13C]Glucosamine as a metabolic internal standard for quantitative glycomics. It is designed for researchers requiring high-fidelity quantification of N-linked and O-linked glycans using Mass Spectrometry (MS).
Executive Summary
In the field of quantitative glycomics, run-to-run variability and ionization suppression often compromise data integrity. While label-free quantification (AUC) is accessible, it lacks precision. Chemical labeling (e.g., TMT, isotopic permethylation) introduces errors during sample processing before the label is applied.
[1-13C]Glucosamine metabolic labeling represents a "gold standard" approach akin to SILAC in proteomics. By introducing the stable isotope during cell culture, the label is incorporated into the glycome in vivo.[1] This allows "Heavy" reference material to be mixed with "Light" experimental samples at the very beginning of the workflow, nullifying downstream processing errors (extraction, digestion, purification) and ionization variance.
Part 1: Mechanism of Action & Biological Logic
To use [1-13C]Glucosamine effectively, one must understand its entry into the Hexosamine Biosynthetic Pathway (HBP) . Unlike Glucose, which scrambles carbons via glycolysis, Glucosamine enters downstream of the rate-limiting enzyme (GFAT), ensuring high-fidelity incorporation into amino sugars (GlcNAc, GalNAc) and Sialic Acids (via ManNAc).
Pathway Logic:
-
Bypass: Exogenous [1-13C]GlcN enters the cell and is phosphorylated by Hexokinase, bypassing GFAT (Glutamine:fructose-6-phosphate amidotransferase).
-
Conversion: It is rapidly converted to UDP-[1-13C]GlcNAc .
-
Epimerization: UDP-GlcNAc is the precursor for UDP-GalNAc (O-glycans) and CMP-Neu5Ac (Sialic acids).
-
Incorporation: These nucleotide sugars are transported into the Golgi and incorporated into nascent glycans.
Note on Isotopologues:
-
[1-13C]GlcN: Adds +1 Da per HexNAc/Sialic acid residue. A typical complex N-glycan (e.g., A2G2S2) contains ~4-6 amino/sialic sugars, resulting in a +4 to +6 Da mass shift. This is sufficient to separate the "Heavy" envelope from the "Light" envelope in high-resolution MS.
Figure 1: The Hexosamine Biosynthetic Pathway showing the flow of [1-13C]Glucosamine into the three major building blocks of the glycome: GlcNAc, GalNAc, and Sialic Acid.[2]
Part 2: Comparative Analysis
This table contrasts [1-13C]Glucosamine metabolic labeling against the two most common alternatives: Label-Free (AUC) and Chemical Labeling (e.g., Permethylation with
| Feature | Metabolic ([1-13C]GlcN) | Chemical Labeling ( | Label-Free (AUC) |
| Precision (CV%) | < 5-10% (Best) | 10-20% | 20-40% |
| Error Control | Controls for all steps (Extraction, Release, Purification, MS). | Controls only for MS ionization. | None. |
| Sample Mixing | Mixed at Cell Lysis (Earliest point). | Mixed after Glycan Release. | No mixing (Sequential runs). |
| Cost | High (Requires isotope media). | Moderate (Reagents). | Low. |
| Limitations | Requires cell culture; cannot label clinical tissue/serum directly (must use as spike-in). | Can label any sample (tissue, serum, cells). | Can analyze any sample. |
| Mass Shift | Variable (+1 Da per HexNAc). | Fixed (+1 Da per methyl site). | N/A. |
The "Super-Spike-In" Strategy:
Since you cannot metabolically label a clinical serum sample (the patient cannot eat only
-
Grow a standard cell line (e.g., HEK293 or CHO) in [1-13C]GlcN media.
-
Harvest and lyse cells to create a "Heavy Master Mix."
-
Spike this mix into every clinical sample before processing.
-
Quantify the Clinical (Light) glycan relative to the Standard (Heavy) glycan.
Part 3: Experimental Protocol (Self-Validating)
This protocol utilizes the "Heavy Reference" approach.
Phase 1: Generation of the Internal Standard
-
Media Prep: Prepare SILAC-compatible media (glucose/glutamine free). Add Glucose (normal) and [1-13C]Glucosamine (5–10 mM).
-
Critical Insight: High GlcN concentrations can inhibit growth. Titrate between 2–10 mM to find the balance between labeling efficiency (>95%) and cell viability.
-
-
Culture: Passage cells for at least 5-6 doublings to ensure full turnover of the glycome.
-
Validation: Analyze a small aliquot by MS. Look for the disappearance of the monoisotopic "Light" peak.
-
Calculation: Labeling Efficiency = (Heavy Intensity) / (Heavy + Light Intensity). Target >95%.
-
Phase 2: Sample Preparation & Mixing
-
Lysis: Lyse "Heavy" cells (Standard) and "Light" cells/tissue (Unknowns) using a detergent buffer (e.g., RIPA or SDS).
-
Protein Quantification: Perform BCA assay on both.
-
Mixing: Mix "Heavy" lysate with "Light" sample at a 1:1 ratio based on total protein mass.
-
Why? This ensures the glycan load is roughly equivalent, keeping MS signals within the same dynamic range.
-
Phase 3: Glycan Release & Enrichment
-
Denaturation: Boil samples (mixed) in denaturation buffer.
-
Digestion: Treat with PNGase F (for N-glycans) overnight at 37°C.
-
Purification: Use C18 cartridges (to remove protein/lipids) and Porous Graphitized Carbon (PGC) cartridges (to enrich glycans).
-
Self-Validation: Since Heavy and Light are mixed, any loss in the PGC column affects both equally. The Ratio (L/H) remains constant.
-
Phase 4: MS Analysis & Data Interpretation
-
Instrument: LC-MS/MS (Orbitrap or Q-TOF recommended for high resolution).
-
Detection: Extract Ion Chromatograms (XIC).
-
Identification:
-
Light: Theoretical Mass (
). -
Heavy:
, where = number of HexNAc + Sialic Acid residues. -
Note: Hexose (Mannose/Galactose) and Fucose are not labeled by GlcN (unless metabolic scrambling occurs, which is minimal with GlcN compared to Glucose).
-
Figure 2: The Quantitative Workflow. Mixing occurs immediately after lysis, ensuring that all subsequent experimental errors cancel out in the final ratio calculation.
Part 4: Data Presentation & Expected Results
When reporting data using this method, use the following structure to demonstrate rigor.
Table 1: Theoretical Mass Shifts for Common N-Glycans (using [1-13C]GlcN)
| Glycan Name | Composition (Hex-HexNAc-Fuc-NeuAc) | Labeled Residues (HexNAc + NeuAc) | Mass Shift (Da) |
| Man5 | 5-2-0-0 | 2 (Core GlcNAc) | +2.007 |
| G2F | 5-4-1-0 | 4 (2 Core + 2 Antennae) | +4.013 |
| A2G2S2 | 5-4-0-2 | 6 (4 GlcNAc + 2 NeuAc) | +6.020 |
| A3G3S3 | 6-5-0-3 | 8 (5 GlcNAc + 3 NeuAc) | +8.027 |
Interpretation: As glycan complexity increases (more antennae/sialylation), the mass shift increases, making separation from the natural isotopic envelope easier.
Performance Metrics (Expected):
-
Linearity:
over 3 orders of magnitude. -
Intra-day CV: < 5%.
-
Inter-day CV: < 10%.
References
-
Orlando, R., et al. (2009).[3] IDAWG: Metabolic incorporation of stable isotope labels for quantitative glycomics of cultured cells.[4] Journal of Proteome Research.[5] Link (Note: Establishes the foundational logic of metabolic glycan labeling).
-
Bertozzi, C. R., et al. (2007). Metabolic labeling of glycans with azido sugars and chemical reporters. Nature Chemical Biology. Link (Grounding for HBP pathway manipulation).
-
Hitchcock, A. M., et al. (2006). A method for the quantitation of glycan isomers using 13C-labeled standards.[6] Analytical Chemistry.[7][8][9][10][11] Link
-
Zhang, H., et al. (2012). Quantitative Glycomics of Cultured Cells Using Isotopic Detection of Aminosugars with Glutamine (IDAWG). Current Protocols in Chemical Biology. Link
-
Gao, Y., et al. (2023). Glycan/Protein-Stable Isotope Labeling in Cell Culture for Enabling Concurrent Quantitative Glycomics/Proteomics. Analytical Chemistry.[7][8][9][10][11] Link (Recent application of dual labeling).
Sources
- 1. IDAWG: Metabolic incorporation of stable isotope labels for quantitative glycomics of cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ukisotope.com [ukisotope.com]
- 3. Quantitative Glycomics of Cultured Cells Using Isotopic Detection of Aminosugars with Glutamine (IDAWG) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IDAWG: Metabolic incorporation of stable isotope labels for quantitative glycomics of cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 13C Labeled internal standards | LIBIOS [libios.fr]
- 8. aspariaglycomics.com [aspariaglycomics.com]
- 9. Recent Advances in Labeling‐Based Quantitative Glycomics: From High‐Throughput Quantification to Structural Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Isotope Labeling Methods for Quantitative Glycomics by Mass Spectrometry - 한국분석과학회 학술대회 : 논문 | DBpia [dbpia.co.kr]
Cross-Validation of NMR and MS Results for 13C-Glucosamine Tracing: A Comparative Technical Guide
Executive Summary
In metabolic flux analysis (MFA), the Hexosamine Biosynthetic Pathway (HBP) presents a unique challenge due to its branching nature and the rapid turnover of its end-product, UDP-N-acetylglucosamine (UDP-GlcNAc). While Mass Spectrometry (MS) offers superior sensitivity for quantifying low-abundance intermediates, it often struggles with positional ambiguity. Conversely, Nuclear Magnetic Resonance (NMR) provides indisputable structural resolution of isotopomers but lacks the sensitivity for high-throughput screening.
This guide outlines a dual-platform cross-validation strategy . By utilizing 13C-glucosamine (13C-GlcN) as a specific tracer, researchers can leverage the positional precision of NMR to validate the mass isotopologue distributions (MIDs) obtained via MS. This approach eliminates the "blind spots" inherent to single-platform workflows, ensuring data integrity in critical drug development and metabolic phenotyping studies.
Scientific Context: The HBP and 13C-Glucosamine
The HBP diverts approximately 2-5% of incoming glucose to produce UDP-GlcNAc, the donor substrate for O-GlcNAcylation and N-linked glycosylation.
Why 13C-Glucosamine?
Using [U-13C]-Glucose introduces label scrambling via glycolysis and the Pentose Phosphate Pathway (PPP) before entering the HBP. In contrast, [1-13C]-Glucosamine or [U-13C]-Glucosamine enters the pathway downstream of the rate-limiting enzyme (GFAT), directly phosphorylating to GlcN-6-P. This bypass allows for a "clean" entry, making it an ideal tracer for validating HBP flux without the background noise of central carbon metabolism.
Pathway Visualization
The following diagram illustrates the entry point of 13C-GlcN and the divergence of isotopic labels.
Figure 1: The Hexosamine Biosynthetic Pathway showing the direct entry of 13C-Glucosamine, bypassing the GFAT regulatory step and central glycolysis.
Comparative Analysis: NMR vs. MS
To build a robust dataset, one must understand the physical limitations of each detector.
| Feature | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS/LC-MS) |
| Detection Principle | Nuclear spin properties (Larmor frequency) | Mass-to-charge ratio (m/z) |
| Data Output | Positional Isotopomers (e.g., is the 13C on C1 or C6?) | Mass Isotopologues (e.g., M+0, M+1, M+6) |
| Sensitivity | Low (Micromolar range). Requires >10⁶ cells. | High (Femtomolar range). Works with <10⁵ cells. |
| Sample Integrity | Non-destructive (sample can be reused). | Destructive.[1] |
| Quantification | Inherently quantitative (signal | Requires isotopically labeled internal standards. |
| Blind Spot | Cannot detect low-abundance intermediates (e.g., GlcN-6-P). | Cannot easily distinguish where the label is (scrambling vs. direct incorporation) without complex MS/MS. |
The "Self-Validating" Logic
-
MS validates Sensitivity: MS confirms the presence and total enrichment of UDP-GlcNAc, even if concentrations are below the NMR detection limit.
-
NMR validates Structure: NMR confirms that the M+6 signal seen in MS is indeed the intact glucosamine backbone and not a result of metabolic recycling (e.g., breakdown to 13C-acetate and re-incorporation).
Experimental Protocol: The "Split-Stream" Workflow
This protocol is designed to maximize data recovery from a single biological replicate set.
Phase 1: Cell Culture & Tracing[3]
-
Seed Cells: 10 cm dishes (approx. 5x10⁶ cells/dish).
-
Starvation: Incubate in low-glucose medium for 1 hour to deplete intracellular pools.
-
Tracer Addition: Add medium containing 5 mM [U-13C]-Glucosamine .
-
Note: Glucosamine is often supplied as HCl salt; ensure media pH is buffered to 7.4 to prevent acidification.
-
-
Incubation: 24 hours (Steady-state) or 0-6 hours (Kinetic flux).
Phase 2: Dual-Extraction (The Critical Step)
Goal: Extract polar metabolites while preserving sample mass for NMR.
-
Quenching: Rapidly wash cells with ice-cold saline (0.9% NaCl) to stop metabolism.
-
Lysis: Add 600 µL Methanol/Acetonitrile/Water (2:2:1, v/v/v) at -20°C.
-
Why: This mixture precipitates proteins efficiently and is compatible with both HILIC-MS and NMR.
-
-
Scraping & Collection: Scrape cells, collect in Eppendorf tubes, vortex, and centrifuge (15,000 x g, 10 min, 4°C).
-
The Split:
-
Aliquot A (MS): Transfer 5% of the supernatant (approx. 30 µL) to a mass spec vial.
-
Aliquot B (NMR): Transfer the remaining 95% to a lyophilization tube.
-
Phase 3: Analytical Workflows
Arm A: LC-MS/MS (Flux Quantification)
-
Column: Amide-HILIC (e.g., Waters BEH Amide).
-
Mobile Phase: A: 10mM Ammonium Acetate (pH 9); B: Acetonitrile.
-
Target: UDP-GlcNAc (m/z 606 -> fragments).
-
Analysis: Calculate Mass Isotopologue Distribution (MID). Look for the shift from 607 (M+0) to 613 (M+6).
Arm B: High-Res NMR (Positional Validation)
-
Reconstitution: Dissolve dried extract in 600 µL D₂O containing 0.5 mM DSS (internal standard).
-
Acquisition:
-
1D ¹H-NMR: For absolute quantification of total UDP-GlcNAc.
-
2D ¹H-¹³C HSQC: The "Gold Standard."
-
-
Target Signals:
-
Look for the Anomeric Proton (H1) of the GlcNAc moiety.
-
Validation Check: If the tracer was [1-13C]-GlcN, you should only see a 13C-H1 cross-peak. If you see labeling at C2-C6, metabolic scrambling has occurred.
-
Workflow Visualization
The following diagram details the "Split-Stream" decision matrix.
Figure 2: The Split-Stream Protocol allows simultaneous acquisition of quantitative flux data (MS) and structural integrity data (NMR) from a single biological sample.
Data Interpretation & Troubleshooting
Scenario 1: The "Perfect" Match
-
MS Result: dominant M+6 peak for UDP-GlcNAc.
-
NMR Result: 13C satellites observed on all 6 carbons of the glucosamine ring in HSQC.
Scenario 2: The "Scrambling" Artifact
-
MS Result: M+6 peak observed, but also significant M+2 and M+3.
-
NMR Result: 13C labeling observed on the Acetyl group (CH3) of UDP-GlcNAc.
-
Action: Reduce tracer incubation time or concentration.
Scenario 3: The Sensitivity Gap
-
MS Result: Clear M+6 peak.
-
NMR Result: No 13C signal detected.
-
Action: Pool 3-4 biological replicates for the NMR arm or use a CryoProbe to enhance sensitivity.
References
-
Lane, A. N., Fan, T. W., & Higashi, R. M. (2008). Isotopomer-based metabolomic analysis by NMR and mass spectrometry. Methods in Cell Biology, 84, 541–588.
-
Nakajima, K., et al. (2010). Mass isotopomer analysis of metabolically labeled nucleotide sugars and N- and O-glycans for tracing nucleotide sugar metabolisms. Molecular & Cellular Proteomics, 9(7), 1354–1368.
-
Moseley, H. N. B. (2010). Correcting for the effects of natural abundance in stable isotope resolved metabolomics experiments involving ultra-high resolution mass spectrometry. BMC Bioinformatics, 11, 139.
-
Fan, T. W., et al. (2012). Stable isotope-resolved metabolomics and applications for drug development. Pharmacology & Therapeutics, 133(3), 366–391.
Sources
Comparative Guide: Label Retention Strategies for Glycoprotein Trafficking and Turnover
Executive Summary & Scientific Context
In drug development and cell biology, quantifying the kinetics of glycoproteins—specifically distinguishing between intracellular retention (stability/degradation) and secretion (exocytosis)—is critical. Glycoproteins are subject to rigorous quality control in the Endoplasmic Reticulum (ER) via the calnexin/calreticulin cycle. Consequently, the choice of labeling method is not merely a logistical decision but a biological one: the label itself must not perturb the folding kinetics or the recognition by ER lectins.
This guide compares the three dominant methodologies for evaluating label retention:
-
Bioorthogonal Metabolic Labeling (BONCAT/AHA): The modern chemical biology standard.
-
Genetic Self-Labeling Tags (HaloTag/SNAP-tag): The imaging standard.
-
Radioactive Pulse-Chase (
S-Met/Cys): The traditional "gold standard."
The Landscape of Labeling Strategies
A. Bioorthogonal Metabolic Labeling (AHA/HPG)
Mechanism: Substitutes Methionine (Met) with Azidohomoalanine (AHA) during translation. The azide group is chemically inert in cells but reacts specifically with alkyne-functionalized probes (fluorophores or biotin) via Click Chemistry (CuAAC or SPAAC) after cell lysis or fixation.
-
Pros: "Zero-footprint" label (AHA is nearly isosteric to Met). Does not alter protein structure or folding, making it ideal for glycoproteins sensitive to ER stress.
-
Cons: Requires Met starvation (short duration). Copper-catalyzed click reaction can be toxic to live cells (requires copper-free alternatives for live imaging).
B. Genetic Self-Labeling Tags (HaloTag)
Mechanism: Fusion of a modified bacterial haloalkane dehalogenase (33 kDa) to the target protein. It covalently binds a synthetic chloroalkane ligand.
-
Pros: Extremely high specificity; pulse-chase is achieved by adding fluorescent ligand (Pulse) followed by a "dark" non-fluorescent blocker (Chase).
-
Cons: Steric Hindrance. The 33 kDa tag can interfere with the glycosylation machinery or ER chaperone binding, potentially causing artificial retention or degradation of the glycoprotein.
C. Radioactive Labeling ( S-Met/Cys)
Mechanism: Incorporation of radioisotopes during translation.
-
Pros: Unmatched sensitivity for very low-abundance proteins. No chemical artifacts.
-
Cons: Hazardous; requires special facilities; long exposure times (days/weeks); cannot be imaged in live cells.
Comparative Performance Matrix
| Feature | Bioorthogonal (AHA) | Genetic Tag (HaloTag) | Radioactivity ( |
| Perturbation Risk | Low (Isosteric analog) | High (33 kDa fusion) | None (Native amino acid) |
| Glycoprotein Suitability | Excellent (Preserves folding) | Fair (Risk of ER retention) | Excellent |
| Time Resolution | Minutes (Pulse window) | Seconds (Ligand binding) | Minutes |
| Detection Method | Western/Mass Spec/Microscopy | Microscopy/Western | Autoradiography |
| Throughput | High (Flow Cytometry compatible) | Medium (Imaging based) | Low |
Experimental Design: Differential Retention Analysis
To evaluate label retention, one must mathematically separate the Secreted Fraction (
The Kinetic Logic
-
Intracellular Glycoproteins: Signal decay represents degradation (
). -
Secreted Glycoproteins: Signal decay in lysate must correlate with signal appearance in the media. If lysate signal drops but media signal does not rise, the protein is being degraded intracellularly (e.g., ERAD pathway).
Diagram 1: The Secretory Pathway & Sampling Points
Visualizing where the protein goes and where you must sample.
Caption: Flow of glycoproteins from synthesis (ER) to secretion or degradation. Sampling requires harvesting both cellular lysates (ER/Golgi/Vesicles) and culture media.
Detailed Protocol: AHA Pulse-Chase for Glycoproteins
This protocol utilizes Azidohomoalanine (AHA) due to its minimal impact on glycoprotein folding.
Phase 1: Metabolic Pulse-Labeling
-
Preparation: Seed cells (e.g., HEK293, CHO) to 70-80% confluency.
-
Depletion: Wash cells 2x with warm PBS. Incubate in Methionine-free medium for 30 minutes to deplete intracellular Met reserves.
-
Pulse: Replace medium with Met-free medium containing 50 µM AHA . Incubate for 1-2 hours (Pulse time depends on synthesis rate).
-
Note: Do not exceed 4 hours to avoid toxicity.
-
-
Termination: Remove AHA medium. Wash 2x with complete medium (containing excess Met).
Phase 2: The Chase (Kinetics)
-
Chase Start: Add complete culture medium supplemented with 2 mM L-Methionine (to outcompete any residual AHA).
-
Timepoints: Collect samples at
hours.-
Fraction A (Media): Collect supernatant. Centrifuge at 500xg to remove floating cells. Critical: Precipitate proteins using TCA (Trichloroacetic acid) or Chloroform/Methanol to concentrate the dilute secreted proteins.
-
Fraction B (Intracellular): Wash adherent cells with PBS. Lyse in RIPA buffer with protease inhibitors.
-
Phase 3: Click Chemistry & Detection
-
Reaction: Adjust protein concentration. Add Click Reagents:
-
Biotin-Alkyne (50 µM)
-
CuSO4 (1 mM)
-
TCEP (1 mM)
-
TBTA (Ligand, 100 µM)
-
Incubate 1 hour at Room Temp.
-
-
Enrichment: Incubate samples with Streptavidin-Magnetic beads overnight at 4°C.
-
Elution & Blotting: Wash beads stringent buffers (8M Urea). Elute in SDS-loading buffer. Analyze via Western Blot for your specific glycoprotein.
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow from metabolic labeling to fractionation and click-chemistry based detection.
Data Analysis & Interpretation
To prove "Retention" vs. "Secretion," you must normalize the signal.
Formula for Secretion Efficiency:
Interpretation Guide:
-
Scenario A (Healthy Secretion): Lysate signal decreases exponentially (
) while Media signal increases inversely. Total signal (Lysate + Media) remains relatively constant. -
Scenario B (Intracellular Retention/Degradation): Lysate signal decreases, but Media signal does not increase. This indicates the glycoprotein is being degraded intracellularly (likely ERAD) rather than secreted.
-
Scenario C (Aggregation): Lysate signal remains stable over 24h, and no secretion is observed. The protein is stuck in the ER (common with HaloTag fusion artifacts).
References
-
Dieterich, D. C., et al. (2006).[1][2] "Selective identification of newly synthesized proteins in mammalian cells using bioorthogonal noncanonical amino acid tagging (BONCAT)." Proceedings of the National Academy of Sciences, 103(25), 9482–9487. Link
-
Erdmann, R. S., et al. (2019).[3] "Labeling Strategies Matter for Super-Resolution Microscopy: A Comparison between HaloTags and SNAP-tags." Cell Chemical Biology, 26(4), 584-592. Link
-
McShane, E., et al. (2016).[1] "Kinetic Analysis of Protein Stability Reveals Age-Dependent Degradation." Cell, 167(3), 803-815. Link
-
Eichelbaum, K., et al. (2012). "Tissue-specific uptake of azidohomoalanine for proteome-wide analysis of newly synthesized proteins in mice." Nature Biotechnology, 30, 984–990. Link
-
Los, G. V., et al. (2008). "HaloTag: A Novel Protein Labeling Technology for Cell Imaging and Protein Analysis."[4] ACS Chemical Biology, 3(6), 373–382. Link
Sources
- 1. Frontiers | SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Labeling Strategies Matter for Super-Resolution Microscopy: A Comparison between HaloTags and SNAP-tags - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Halotag | Proteintech Group [ptglab.com]
Comparative Metabolism of [1-13C]Glucosamine in Normal vs. Cancer Cells
Executive Summary
The Hexosamine Biosynthetic Pathway (HBP) has emerged as a critical metabolic node in oncology.[1][2][3] While glucose is the primary fuel for the Warburg effect (aerobic glycolysis), a specific fraction (3–5%) is shunted into the HBP to produce UDP-N-acetylglucosamine (UDP-GlcNAc) .[4] This nucleotide sugar is the obligate donor for O-GlcNAcylation, a post-translational modification that stabilizes oncogenes (e.g., c-Myc, p53) and regulates nutrient sensing.
[1-13C]Glucosamine (GlcN) is a specialized stable isotope tracer that bypasses the rate-limiting enzyme of the HBP (GFAT), allowing for direct interrogation of amino sugar metabolism without the confounding background of high-flux glycolysis seen with [1-13C]glucose. This guide compares the metabolic fate of [1-13C]GlcN in normal versus neoplastic cells, providing a validated workflow for distinguishing anabolic flux (UDP-GlcNAc synthesis) from catabolic shunting (glycolysis entry).
Mechanistic Foundation: The Glucosamine Salvage Pathway
To interpret [1-13C]GlcN data, one must understand its entry point relative to standard glucose metabolism. In cancer cells, the "Salvage Pathway" is often upregulated to sustain UDP-GlcNAc pools under glutamine deprivation.[5]
Pathway Diagram
The following diagram illustrates the differential flow of [1-13C]GlcN. Note the critical bifurcation at Glucosamine-6-Phosphate (GlcN-6-P) : it can either proceed to UDP-GlcNAc (Anabolic) or be deaminated to Fructose-6-P (Catabolic/Glycolytic).
Figure 1: Metabolic fate of [1-13C]Glucosamine. Blue arrows indicate uptake; Green arrows indicate the HBP (anabolic); Red dotted arrow indicates the catabolic shunt common in specific cancer phenotypes.
Comparative Analysis: Normal vs. Cancer Cells[1][6]
The metabolic handling of GlcN differs fundamentally between healthy tissue and tumors. Cancer cells often exhibit "Glucosamine Addiction" to bypass metabolic bottlenecks.
Table 1: Metabolic Phenotypes
| Feature | Normal Cells (e.g., Fibroblasts) | Cancer Cells (e.g., Pancreatic, Lung) | Mechanistic Driver |
| Uptake Kinetics | Low/Saturable. Regulated by glucose competition. | High/Avid. Upregulated GLUT1/GLUT4 allows massive influx. | Oncogenic KRAS/c-Myc upregulates transporters. |
| HBP Flux | Tightly regulated (feedback inhibition of GFAT). | Uncoupled. GlcN bypasses GFAT inhibition, driving high UDP-GlcNAc. | High demand for glycosylation to stabilize surface receptors. |
| Catabolic Shunt | Negligible. GlcN is used for structural glycans. | Variable. Can be deaminated to F6P to fuel glycolysis if glucose is low. | Metabolic plasticity (Warburg effect). |
| UDP-GlcNAc Pool | Stable, low turnover. | Expanded. Acts as a nutrient sensor.[1][6][7] | Hyper-O-GlcNAcylation of PFK1, p53, and c-Myc. |
| 13C Fate | >90% retained in Amino Sugar pool. | Mixed: Primary amino sugar retention, but potential lactate labeling. | High Hexokinase activity phosphorylates GlcN rapidly. |
Experimental Workflow & Protocols
This protocol is designed to ensure isotopic steady state and minimize toxicity (GlcN can deplete ATP at high concentrations).
Workflow Diagram
Figure 2: Step-by-step experimental workflow for [1-13C]Glucosamine tracing.
Detailed Protocol
Phase 1: Cell Preparation
-
Seeding: Seed cells (e.g., HeLa, A549 vs. HDF) at
cells per 10cm dish. -
Starvation (Optional but Recommended): Switch to low-glucose (1 mM) medium for 4 hours prior to tracing. This upregulates salvage pathways and sensitizes the cells to the tracer.
Phase 2: Tracer Administration
-
Preparation: Dissolve [1-13C]Glucosamine HCl in glucose-free media.
-
Dosing: Add to cells at 2–5 mM .
-
Warning: Do not exceed 10 mM. High intracellular GlcN-6-P accumulates rapidly, sequestering inorganic phosphate and causing "Crabtree-like" ATP depletion (toxicity).
-
-
Competition: Ensure the ratio of [1-13C]GlcN to unlabeled Glucose is at least 1:1 or 2:1 to ensure sufficient enrichment in the UDP-GlcNAc pool.
Phase 3: Extraction (Dual-Phase)
-
Quench: Wash rapidly with ice-cold saline. Add 3 mL 80% Methanol (-80°C) immediately.
-
Scrape & Collect: Scrape cells on dry ice. Transfer to centrifuge tubes.
-
Phase Separation: Add Chloroform and Water (Final ratio MeOH:Water:Chloroform 1:1:1). Vortex and centrifuge at 10,000 x g.
-
Top Layer (Polar): Contains UDP-GlcNAc, GlcN-6-P, Lactate. (Target Phase)
-
Bottom Layer (Non-Polar): Contains lipids (not primary target for this tracer).
-
Analytical Methodologies & Data Interpretation
A. NMR Spectroscopy (The Gold Standard for Positional Isotomers)
NMR is superior for verifying that the label remains at the C1 position (confirming HBP routing) versus scrambling (glycolysis).
-
Instrument: 600 MHz or higher cryoprobe-equipped NMR.
-
Target Signal (UDP-GlcNAc):
-
Anomeric Proton (H1): Look for the doublet at ~5.40 ppm (alpha) and ~5.50 ppm (uracil moiety).
-
13C-HSQC: The [1-13C] label will produce a massive enhancement of the GlcNAc anomeric carbon signal at ~90-95 ppm .
-
-
Interpretation:
-
Pure HBP Flux: Strong signals only in the UDP-GlcNAc/GlcNAc-P region.
-
Glycolytic Shunt: Appearance of 13C label in Lactate C3 (methyl group, ~21 ppm). This indicates GlcN -> F6P -> Glycolysis.[8]
-
B. LC-MS (Mass Spectrometry)
Higher sensitivity for low-abundance intermediates.
-
Target Metabolites:
-
UDP-GlcNAc: m/z 606 (M+0). Look for M+1 shift (m/z 607) indicating incorporation of one 13C atom.
-
GlcN-6-P: m/z 258 (M+0) -> M+1 (m/z 259).
-
-
Data Output: Calculate Fractional Enrichment (%) .
References
-
Metallo, C. M., et al. (2011). Reductive glutamine metabolism by IDH1 mediates lipogenesis under hypoxia. Nature, 481(7381), 380-384. Link
- Context: Establishes stable isotope tracing methodologies in cancer metabolism.
-
Campbell, S. L., et al. (2021).[12] Glutamine deprivation triggers NAGK-dependent hexosamine salvage.[13][14] eLife, 10, e62644. Link
- Context: Defines the GlcN salvage pathway and the role of NAGK in pancre
-
Wellen, K. E., et al. (2010). The hexosamine biosynthetic pathway couples growth factor signaling to glucose metabolism. Science, 329(5995), 1089-1090. Link
- Context: Foundational paper on HBP as a nutrient sensor and UDP-GlcNAc production.
-
Lane, A. N., & Fan, T. W. (2015). NMR-based stable isotope resolved metabolomics in systems biochemistry. Archives of Biochemistry and Biophysics, 566, 117-123. Link
- Context: Technical authority on NMR acquisition parameters for 13C tracing.
-
Ferrer, C. M., et al. (2016). O-GlcNAcylation regulates cancer metabolism and survival stress signaling via regulation of the HIF-1 pathway. Molecular Cell, 54(5), 820-831. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. peerj.com [peerj.com]
- 4. Oncology Reports [spandidos-publications.com]
- 5. The Hexosamine Biosynthesis Pathway: Regulation and Function [mdpi.com]
- 6. Cancer Metabolism and Elevated O-GlcNAc in Oncogenic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On a sugar high: Role of O-GlcNAcylation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. weizmann.ac.il [weizmann.ac.il]
- 11. utd-ir.tdl.org [utd-ir.tdl.org]
- 12. Glutamine deprivation triggers NAGK-dependent hexosamine salvage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glutamine deprivation triggers NAGK-dependent hexosamine salvage | bioRxiv [biorxiv.org]
- 14. Glutamine deprivation triggers NAGK-dependent hexosamine salvage | eLife [elifesciences.org]
Deciphering the Metabolic Fork: Assessing C1 Label Scrambling in Glycolysis vs. Pentose Phosphate Pathway
Introduction: The Carbon Fate Dilemma
In metabolic flux analysis (MFA), the fate of the Carbon-1 (C1) atom in glucose is the primary discriminator between two fundamental bioenergetic pathways: Glycolysis and the Oxidative Pentose Phosphate Pathway (oxPPP) .
For drug development professionals and metabolic researchers, distinguishing between these pathways is critical. Glycolysis fuels rapid proliferation (the Warburg Effect), while the PPP provides the reducing equivalents (NADPH) required for lipid synthesis and reactive oxygen species (ROS) detoxification.
The challenge lies in "scrambling"—a term often loosely used to describe the redistribution of isotopic labels. However, with
-
Glycolysis: Retains the C1 label, transferring it to the C3 position of pyruvate (and subsequently lactate).
-
Oxidative PPP: Decarboxylates C1, releasing it as
. The resulting downstream metabolites (pentoses, and recycled fructose-6-phosphate) are unlabeled regarding the original C1.
This guide objectively compares the analytical methodologies (GC-MS vs. LC-MS vs. NMR) used to assess this "scrambling" (or label loss) and provides a self-validating protocol for quantifying the split ratio.
Mechanistic Grounding: The Fork in the Road
To interpret data correctly, one must visualize the atomic transitions. The following diagram illustrates the divergent fates of the C1 label.
Diagram 1: Carbon-1 Fate Map
This diagram tracks the red-labeled C1 atom through Glycolysis (Retention) versus PPP (Decarboxylation).
Caption: C1 label is retained in Glycolysis (Green) but lost as CO2 in oxPPP (Red), causing label dilution (Grey) upon recycling.
Comparative Analysis of Detection Platforms
Selecting the right instrument is a trade-off between sensitivity, positional resolution, and sample throughput.
Table 1: Analytical Platform Comparison for C1 Tracing
| Feature | GC-MS (EI) | LC-MS (HILIC/QQQ) | NMR ( |
| Primary Readout | Fragment Ions (Mass Isotopomers) | Intact Molecular Ions (M+n) | Positional Isotopomers |
| Positional Resolution | High. Electron Impact (EI) fragmentation can distinguish C1-C3 from C1-C6 fragments (e.g., in lactate or alanine). | Low to Medium. Generally sees total mass (M+1). Requires | Excellent. Can directly see if C3 of lactate is labeled vs. C1 or C2. |
| Sensitivity | High (pmol range). | Very High (fmol range). | Low (requires |
| Sample Prep | Complex. Requires derivatization (e.g., MOX-TBDMS) to make sugars volatile. | Simple. Direct extraction (MeOH/AcN). | Simple. Minimal prep, but requires large sample volume. |
| Scrambling Detection | Best for Flux. Can calculate split ratios by comparing specific ion fragments (e.g., m/z 260 vs 232 for alanine). | Good for Screening. Excellent for total pool sizes, but harder to quantify precise split ratios without complex modeling. | Gold Standard for Validation. Unambiguously proves position, but impractical for high-throughput screening. |
Expert Insight: For most drug development applications focusing on glycolysis vs. PPP split, GC-MS is the pragmatic choice. The ability to fragment the carbon backbone allows you to mathematically separate the "scrambled" (recycled) fraction from the direct fraction using specific ion fragments [1].
Experimental Protocol: The Self-Validating Workflow
This protocol uses GC-MS with
Phase 1: Tracer Incubation
-
Cell Seeding: Seed cells in 6-well plates. Ensure 70-80% confluency at the time of tracer addition.
-
Media Swap: Wash cells 2x with PBS. Add glucose-free DMEM supplemented with 10 mM
(99% enrichment) and 10% dialyzed FBS.-
Why Dialyzed? Standard FBS contains unlabeled glucose which will dilute your tracer and invalidate the "99% enrichment" assumption.
-
-
Steady State: Incubate for 24 hours (or at least 5 doublings) to reach isotopic steady state (ISS).
-
Validation Check: If measuring glycolytic intermediates (F6P, G6P), 4 hours may suffice. For amino acids (Alanine/Glutamate), 24 hours is safer [2].
-
Phase 2: Extraction & Derivatization (TBDMS Method)
-
Quenching: Rapidly wash with ice-cold saline. Add 800
L -80°C Methanol:Water (80:20). -
Lysis: Scrape cells on dry ice. Vortex 10 min at 4°C. Centrifuge at max speed (10 min). Collect supernatant.
-
Drying: Evaporate supernatant to dryness (SpeedVac).
-
Derivatization:
-
Add 30
L Methoxyamine (MOX) in pyridine (2%). Incubate 90 min at 30°C. (Stabilizes keto-groups). -
Add 70
L MTBSTFA + 1% TBDMSCl . Incubate 60 min at 70°C. -
Why TBDMS? It produces stable
fragments (loss of tert-butyl group), preserving the carbon skeleton better than TMS [3].
-
Phase 3: GC-MS Acquisition
-
Column: DB-35MS or equivalent.
-
Injection: Splitless, 1
L. -
Target Ions (SIM Mode):
-
Lactate (3TBDMS): m/z 261 (M0), 262 (M1).
-
Alanine (2TBDMS): m/z 260 (M0), 261 (M1).
-
Pyruvate: Unstable; use Alanine as a surrogate.
-
Diagram 2: Workflow Logic
Visualizing the critical steps from culture to data.[1]
Caption: Standardized workflow for GC-MS metabolic flux analysis using TBDMS derivatization.
Data Interpretation: Calculating the "Split"
The core of the analysis is comparing the enrichment of the precursor (Glucose) to the product (Lactate/Alanine).
The Logic of Label Loss
If 100% of flux goes through Glycolysis:
If 100% of flux goes through oxPPP:
C1 is lost as
The Calculation (Simplified)
To estimate the fraction of glucose entering the PPP (
-
Correction: You must correct for natural abundance (approx 1.1% per carbon) using software like IsoCor or standard matrix correction algorithms [4].
-
Scrambling Note: If you see M+2 or M+3 lactate from
, this indicates extensive recycling via the non-oxidative PPP (where labeled pentoses rearrange back to hexoses) or TCA cycle anaplerosis. This is "true scrambling."
Interpretation Guide
| Observation | Interpretation |
| High M+1 Lactate | Dominant Glycolytic Flux (Warburg Effect). |
| High M+0 Lactate | Significant oxPPP flux (C1 lost). |
| Presence of M+2 Lactate | Extensive non-oxidative PPP recycling (Carbon rearrangement). |
References
-
Metallo, C. M., et al. (2009). "Evaluation of 13C-labeled substrates for metabolic flux analysis of mammalian cells." Journal of Biotechnology. [Link]
-
Buescher, J. M., et al. (2015). "A roadmap for interpreting 13C metabolite labeling patterns from cells." Current Opinion in Biotechnology. [Link]
-
Antoniewicz, M. R. (2018). "A guide to metabolic flux analysis in metabolic engineering: Methods, tools and applications." Metabolic Engineering. [Link]
-
Millard, P., et al. (2012). "IsoCor: correcting MS data in isotope labeling experiments." Bioinformatics. [Link][2]
-
Lee, W. N., et al. (1998). "Mass isotopomer analysis: theoretical and practical considerations." American Journal of Physiology. [Link]
Sources
A Comparative Guide to the Verification of Anomeric Carbon Position in [1-¹³C]Glucosamine Synthesis
For researchers, scientists, and drug development professionals, the precise incorporation of isotopic labels into molecules like glucosamine is paramount for mechanistic and metabolic studies. The synthesis of [1-¹³C]glucosamine, where the heavy isotope of carbon is specifically placed at the anomeric (C1) position, requires rigorous verification to ensure the label's integrity and position. This guide provides an in-depth comparison of the most reliable analytical methods for this purpose, grounded in experimental data and established spectroscopic principles.
The anomeric carbon is a critical stereocenter created during the cyclization of the sugar.[1] Its configuration (α or β) and isotopic purity are fundamental to the interpretation of data from metabolic tracing studies.[] Therefore, robust analytical verification is not merely a quality control step but a cornerstone of valid scientific inquiry.
Comparing Analytical Methodologies for ¹³C Label Verification
While several analytical techniques can be employed, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and practical tool for the unambiguous determination of the anomeric carbon's isotopic enrichment and configuration.[1][3] While X-ray crystallography offers definitive structural proof, the challenge of obtaining high-quality crystals makes it a less routine method.[3]
Here, we compare the primary NMR-based methods for verifying the anomeric position of the ¹³C label in glucosamine.
| Method | Principle | Key Parameters | Advantages | Limitations |
| 1D ¹³C NMR | The chemical shift (δ) of the anomeric carbon (C1) is highly sensitive to its electronic environment and anomeric configuration. | Chemical Shift (δC1) | Direct observation of the ¹³C-enriched carbon. The chemical shift difference between α and β anomers is typically 3-5 ppm.[4][5] | Does not directly confirm the position of the label relative to other atoms in the molecule. |
| 1D ¹H NMR | The coupling constant between the anomeric proton (H1) and the proton on the adjacent carbon (H2) (³J(H1,H2)) is diagnostic of the anomeric configuration. | Coupling Constant (³J(H1,H2)) | Rapid determination of the anomeric ratio (α vs. β).[3][6] | Signal overlap can be an issue in complex molecules. Does not directly confirm the ¹³C label position. |
| 2D HSQC | Heteronuclear Single Quantum Coherence (HSQC) correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei. | Cross-peak between H1 and C1 | Unambiguously identifies the proton attached to the anomeric carbon, confirming the C1 position of the label.[7] | Does not provide information about long-range correlations. |
| 2D HMBC | Heteronuclear Multiple Bond Correlation (HMBC) reveals correlations between ¹H and ¹³C nuclei separated by two or three bonds. | Cross-peaks between H1 and other carbons, and between other protons and C1 | Provides definitive proof of the C1 label position by showing correlations to protons on adjacent carbons (e.g., H2).[8][9] | Can be less sensitive than HSQC. |
Experimental Workflows and Data Interpretation
The following sections detail the experimental protocols and expected data for the robust verification of the anomeric ¹³C label in synthesized [1-¹³C]glucosamine.
Workflow for NMR-Based Verification
The logical flow of experiments is crucial for a comprehensive and self-validating analysis.
Caption: Key HMBC correlation for confirming the ¹³C label at the anomeric position.
Conclusion
The synthesis of [1-¹³C]glucosamine requires a multi-faceted analytical approach to ensure the fidelity of the isotopic label. While 1D NMR provides initial, valuable information, the combination with 2D NMR techniques, particularly HSQC and HMBC, creates a self-validating system for the unambiguous confirmation of the ¹³C label at the anomeric carbon. This rigorous verification is essential for the integrity of subsequent research that relies on this isotopically labeled compound.
References
-
Tzou, D. L., et al. (2005). A solid-state NMR application of the anomeric effect in carbohydrates: galactosamine, glucosamine, and N-acetyl-glucosamine. Solid State Nuclear Magnetic Resonance, 27(3), 153-159. [Link]
-
Tzou, D. L., et al. (2005). 13C solid-state NMR chemical shift anisotropy analysis of the anomeric carbon in carbohydrates. Carbohydrate Research, 340(4), 723-729. [Link]
-
Sriram, G., et al. (2012). Analysis of Proteinogenic Amino Acid and Starch Labeling by 2D NMR. Journal of Visualized Experiments, (68), e4208. [Link]
-
Prestegard, J. H., et al. (2004). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. In Essentials of Glycobiology. Cold Spring Harbor Laboratory Press. [Link]
-
Willker, W., & Leibfritz, D. (1992). Measurement of Long-Range Heteronuclear Coupling Constants Using the Peak Intensity in Classical 1D HMBC Spectra. Magnetic Resonance in Chemistry, 30(7), 645-648. [Link]
-
Carbon, C. Glucose Anomers. Carbon. [Link]
-
Inch, T. D., et al. (1981). A general method for determining the anomeric configuration of C-furanoside derivatives: a 1H nuclear magnetic resonance nuclear Overhauser effect study. Journal of the Chemical Society, Perkin Transactions 2, (12), 1652-1661. [Link]
-
Parella, T. (2023). Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Journal of Magnetic Resonance, 354, 107534. [Link]
-
Chary, K. V., & Keeler, J. (2007). Determination of the anomeric configuration in carbohydrates by longitudinal cross-correlated relaxation studies: application to mono- and disaccharides. Magnetic Resonance in Chemistry, 45(9), 734-738. [Link]
-
University of Ottawa. Heteronuclear coupling. University of Ottawa. [Link]
-
Mobli, M., & King, G. F. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega, 3(12), 18776-18784. [Link]
-
Hoffman, J., et al. (1972). Determination of the Anomeric Configuration of Sugar Residues in Acetylated Oligo- and Polysaccharides by Oxidation with Chromium Trioxide in Acetic Acid. Acta Chemica Scandinavica, 26, 661-666. [Link]
-
Biological Magnetic Resonance Bank. N-Acetyl-D-glucosamine. BMRB. [Link]
-
Giraud, N., & Giraud, N. (2019). NMR of carbohydrates. In Nuclear Magnetic Resonance. The Royal Society of Chemistry. [Link]
-
Parikh, B., et al. (2018). Supporting Information for Synthesis and characterization of pH responsive D-glucosamine based molecular gelators. Beilstein Journal of Organic Chemistry. [Link]
-
Wang, Y., et al. (2023). The Preparation and Execution of Exploratory Human Studies on Novel 99m Tc-Labeled Glucosamine Derivatives Containing Different Phenyl Isonitriles as Promising Tumor Imaging Agents. Molecular Pharmaceutics, 20(11), 5676-5687. [Link]
-
Iso-Life. Isotope Labeled Carbohydrates. Iso-Life. [Link]
-
van der Vlist, J., et al. (2008). Supporting Information for Stereocontrolled synthesis of fully functionalized D-glucosamine monosaccharides via a domino nitro-aldol/Henry reaction. Chemical Communications. [Link]
-
Prakash, I., et al. (2014). 1H and 13C NMR (500 and 125 MHz, 300K) assignments of the C-13 glycosides of compound 1 in pyridine-d5. ResearchGate. [Link]
Sources
- 1. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A solid-state NMR application of the anomeric effect in carbohydrates: galactosamine, glucosamine, and N-acetyl-glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 13C solid-state NMR chemical shift anisotropy analysis of the anomeric carbon in carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. magritek.com [magritek.com]
- 7. Analysis of Proteinogenic Amino Acid and Starch Labeling by 2D NMR | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. books.rsc.org [books.rsc.org]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-Amino-2-deoxy-D-[1-13C]glucose hydrochloride
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 2-Amino-2-deoxy-D-[1-13C]glucose hydrochloride. As Senior Application Scientists, we recognize that proper chemical handling extends through the entire lifecycle of a reagent, including its disposal. This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and responsibility in your laboratory.
Foundational Principles: Isotope Identity and Hazard Assessment
A clear understanding of the chemical's properties is the bedrock of any safety protocol. The two most critical factors for 2-Amino-2-deoxy-D-[1-13C]glucose hydrochloride are its isotopic label and its intrinsic chemical hazard profile.
The Critical Distinction: Stable Isotope (¹³C) vs. Radioactive Isotope (¹⁴C)
The key to this compound's disposal procedure lies in the "13C" designation.
-
¹³C (Carbon-13) is a naturally occurring, stable isotope of carbon. It is not radioactive. Therefore, compounds labeled with ¹³C do not require special handling or disposal procedures related to radioactivity.[1][]
-
¹⁴C (Carbon-14) is a radioactive isotope (a radionuclide) that undergoes beta decay. Its disposal is highly regulated and requires specialized protocols for radioactive waste, which are not applicable to this compound.[1][3][4]
The disposal of waste containing stable isotopes is governed by the chemical properties of the compound itself, not its isotopic label.[1][]
Chemical and Safety Profile
Multiple Safety Data Sheets (SDS) classify the unlabeled parent compound, D-Glucosamine hydrochloride, as non-hazardous under the Globally Harmonized System (GHS) and OSHA's Hazard Communication Standard.[5][6][7] It is generally not considered to be a skin or eye irritant, and it has low acute toxicity.[5] The compound is a water-soluble, off-white powder.[8]
This low-hazard profile is the primary determinant for its classification as non-hazardous waste. However, it is imperative to always consult your institution's specific guidelines and the product's SDS.
| Property | Data | Source(s) |
| GHS Classification | Not classified as hazardous | [5][6] |
| Appearance | Off-white powder/solid | [8] |
| Water Solubility | Soluble | [8] |
| Primary Hazards | None identified under normal use conditions. Not considered an irritant. | [5][6][7] |
| Isotopic Nature | Labeled with Stable Isotope ¹³C | [1][] |
| Radioactivity | None | [1][] |
Regulatory Framework: Navigating Non-Hazardous Waste Streams
Since the compound is non-radioactive and chemically non-hazardous, its disposal falls under the regulations for general laboratory chemical waste. The core principle is to prevent environmental pollution and ensure the safety of all personnel, including custodial staff.[9]
The Golden Rule: Your institution's Environmental Health & Safety (EHS) department is the ultimate authority. The procedures outlined below represent best practices, but they must be verified against your local and institutional policies. Never dispose of any chemical without being certain of the correct procedure.
Step-by-Step Disposal Protocols
Follow the appropriate protocol based on the form of the waste.
Protocol 1: Disposal of Empty Containers
Empty containers must be managed to ensure they are "RCRA Empty," meaning all contents have been removed by normal means (e.g., pouring, scraping).[9]
Methodology:
-
Remove all contents: Ensure the container is as empty as possible.
-
Triple Rinse:
-
Rinse the container three times with a suitable solvent. Given the compound's high water solubility, deionized water is an appropriate choice.
-
Crucially, the rinsate (the rinse water) must also be considered for proper disposal. For a non-hazardous compound like this, the rinsate can typically be disposed of down the sanitary sewer with copious amounts of water (see Protocol 3).[10]
-
-
Deface the Label: Completely obscure or remove the original product label. You can use a thick black marker to cross out the chemical name and any hazard symbols.[10][11] This prevents custodial staff from mistaking a clean, empty container for a hazardous one.
-
Final Disposal: Dispose of the uncapped, defaced container in the appropriate receptacle for non-hazardous lab glass or plastic waste, as per your institution's guidelines.[10]
Protocol 2: Disposal of Solid Waste
This category includes unused or expired reagent, as well as contaminated personal protective equipment (PPE) like gloves, weigh boats, or paper towels.
Methodology:
-
Segregation: Collect all non-hazardous solid waste associated with this chemical in a designated, sealed, and clearly labeled container or bag. Do not mix it with hazardous chemical waste.[12]
-
Labeling: The container must be labeled as "Non-Hazardous Waste" and list the chemical contents.[9]
-
Disposal:
-
Do NOT place this waste in common laboratory trash cans. Custodial personnel are often instructed not to handle any chemical waste.[11]
-
Transport the sealed and labeled waste container directly to your facility's designated dumpster or central waste collection area for non-hazardous landfill disposal.[11]
-
Protocol 3: Disposal of Aqueous Solutions
This applies to solutions of the compound in water or aqueous buffers, as well as the rinsate from Protocol 1.
Causality: The decision to permit drain disposal for a chemical is based on its low toxicity, biodegradability, and high water solubility, which prevent it from harming the plumbing system or the municipal water treatment process.
Methodology:
-
Confirm EHS Approval: Before proceeding, confirm that your institutional EHS office permits the drain disposal of small quantities of non-hazardous, water-soluble chemicals.[11][13]
-
Dilution: Turn on the cold water tap to create a strong, continuous flow.
-
Slow Pour: Slowly pour the aqueous solution down the drain.
-
Flush Thoroughly: Allow the water to run for several minutes after pouring to ensure the solution is fully flushed and diluted within the sanitary sewer system.[10]
-
Restrictions: Never pour organic solvents down the drain.[10] This protocol is strictly for aqueous solutions of this non-hazardous compound.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of waste generated from 2-Amino-2-deoxy-D-[1-13C]glucose hydrochloride.
Caption: Decision workflow for handling different waste streams of 2-Amino-2-deoxy-D-[1-13C]glucose hydrochloride.
References
-
Disposal Procedures for Non Hazardous Waste. (n.d.). Stephen F. Austin State University. Retrieved from [Link]
-
Laboratory Waste Disposal Safety Protocols. (2024, August 16). National Science Teaching Association (NSTA). Retrieved from [Link]
-
Rowan University Non-Hazardous Waste Disposal Guide for Laboratories. (n.d.). Rowan University. Retrieved from [Link]
-
Chemical Waste Disposal. (n.d.). Georgia Institute of Technology Environmental Health & Safety. Retrieved from [Link]
-
Safety Data Sheet: D-Glucosamine hydrochloride. (n.d.). KISHIDA CHEMICAL CO., LTD. Retrieved from [Link]
-
How To Store And Dispose Of Radiolabeled Compounds. (2019, January 11). Moravek, Inc. Retrieved from [Link]
-
SAFETY DATA SHEET: N-Acetyl-D-glucosamine. (2025, September 9). Thermo Fisher Scientific. Retrieved from [Link]
-
Safety Data Sheet. (2025, February 12). Angene Chemical. Retrieved from [Link]
-
SAFETY DATA SHEET: 2-Deoxy-D-glucose. (2011, February 10). Thermo Fisher Scientific. Retrieved from [Link]
-
Glucosamine Hydrochloride. (n.d.). PubChem. Retrieved from [Link]
-
Specific Instruction for Isotope Research Waste. (n.d.). University of Pittsburgh Radiation Safety. Retrieved from [Link]
-
d (+) glucosamine hydrochloride Safety Data Sheet. (n.d.). Sdfine. Retrieved from [Link]
-
RADIOACTIVE WASTE MANAGEMENT. (n.d.). Columbia University Research. Retrieved from [Link]
-
Disposal Options for Disused Radioactive Sources. (n.d.). International Atomic Energy Agency (IAEA). Retrieved from [Link]
Sources
- 1. moravek.com [moravek.com]
- 3. Specific Instruction for Isotope Research Waste | Radiation Safety | University of Pittsburgh [radsafe.pitt.edu]
- 4. research.columbia.edu [research.columbia.edu]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. sites.rowan.edu [sites.rowan.edu]
- 10. s2.ehs.gatech.edu [s2.ehs.gatech.edu]
- 11. sfasu.edu [sfasu.edu]
- 12. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 13. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
